D-CANALINE
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-aminooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPGMQABJNQLLF-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CON)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436383 | |
| Record name | (R)-2-Amino-4-(aminooxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128395-79-9 | |
| Record name | Canaline, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128395799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-Amino-4-(aminooxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANALINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TJQ8CI58K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to D-Canaline: Structure, Properties, and Biological Interactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
D-canaline, the D-enantiomer of 2-amino-4-(aminooxy)butyric acid, is a fascinating and potent non-proteinogenic amino acid. While its L-isomer is more commonly studied and found naturally in certain legumes, this compound also exhibits significant biological activity, primarily through its interaction with pyridoxal phosphate-dependent enzymes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological mechanism of action of this compound. We will delve into its role as a powerful enzyme inhibitor, exploring the causality behind its toxic and potential therapeutic effects. Furthermore, this document furnishes detailed experimental protocols for the analysis and quantification of canaline, offering a practical resource for researchers in the fields of biochemistry, toxicology, and pharmacology.
Core Chemical Identity and Physicochemical Properties
This compound is a structural analogue of ornithine, distinguished by the replacement of the terminal methylene group of ornithine's side chain with an oxygen atom, creating an aminooxy moiety. This seemingly minor substitution is the primary driver of its potent biological activity.
Caption: Chemical structure of this compound.
The presence of the O-alkyl hydroxylamine functionality is rare among naturally occurring amino acids and is central to its mechanism of action[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₀N₂O₃ | [2][3] |
| Molecular Weight | 134.13 g/mol | [2][3] |
| IUPAC Name | (2R)-2-amino-4-(aminooxy)butanoic acid | [4] |
| CAS Number | 496-93-5 (for L-Canaline) | [4] |
| SMILES | C(CON)N | [2] |
| InChIKey | FQPGMQABJNQLLF-GSVOUGTGSA-N | [2] |
| Melting Point | 213 °C (for L-Canaline) | [1] |
| Density | ~1.298 g/mL (for L-Canaline) |[1] |
Synthesis and Natural Occurrence
2.1. Natural Biosynthesis L-canaline is not typically synthesized de novo but arises from the enzymatic degradation of L-canavanine, a common non-proteinogenic amino acid found in the seeds of various legumes, most notably the jack bean (Canavalia ensiformis)[1]. The enzyme arginase cleaves L-canavanine to produce L-canaline and urea[1][5]. This process is a key step in the canaline-urea cycle, analogous to the ornithine-urea cycle in animals[1].
2.2. Chemical Synthesis of DL-Canaline A robust method for the chemical synthesis of DL-canaline allows for the production of this compound for research purposes, including isotopic labeling. One established procedure involves a multi-step process starting from [14C]cyanide for radiolabeling applications[6].
Caption: Generalized workflow for the chemical synthesis of DL-Canaline.[6]
This synthetic route provides a reliable means of obtaining canaline for experimental investigation, bypassing the need for extraction from natural sources.
Mechanism of Action: Potent Enzyme Inhibition
The toxicity and biological activity of both D- and L-canaline are primarily attributed to their potent inhibition of pyridoxal phosphate (PLP, a form of Vitamin B6)-dependent enzymes[7][8]. The aminooxy moiety of canaline is highly reactive toward the aldehyde group of PLP, which serves as a critical cofactor for a vast array of enzymes involved in amino acid metabolism.
3.1. The Inhibitory Reaction Canaline reacts vigorously with the PLP cofactor covalently bound to the enzyme's active site. This reaction forms a stable oxime or Schiff's base, effectively sequestering the cofactor and rendering the enzyme inactive, often irreversibly[7][8].
Caption: Mechanism of PLP-dependent enzyme inactivation by this compound.
3.2. Target Enzymes and Biological Consequences A primary and well-studied target of canaline is ornithine aminotransferase (OAT) . Both L- and this compound are known irreversible inhibitors of OAT, although the L-enantiomer is typically more potent[9][10]. Inhibition of OAT disrupts ornithine metabolism, which is crucial for the urea cycle and the synthesis of proline and glutamate.
The consequences of this potent enzyme inhibition are manifold:
-
Insecticidal Activity: Canaline is a powerful natural insecticide. Larvae fed diets containing canaline exhibit severe developmental defects and high mortality rates[1].
-
Neurotoxicity: The compound shows significant neurotoxic effects in insects[1].
-
Antimetabolite Properties: By disrupting essential enzymatic pathways, canaline acts as a potent antimetabolite[8].
-
Anticancer and Antiparasitic Potential: L-canaline has demonstrated significant in vitro activity against human pancreatic cancer cells[8]. It also inhibits the growth of the malaria parasite Plasmodium falciparum at nanomolar concentrations[10].
Experimental Protocols for Researchers
4.1. Protocol 1: Improved Colorimetric Assay for Canaline Quantification
This protocol describes a sensitive and reproducible method for quantifying canaline from biological samples. The principle lies in the carbamylation of canaline with cyanate to form O-ureidohomoserine, which is then analyzed colorimetrically[6].
Methodology:
-
Sample Preparation: Prepare an aqueous extract from the biological material (e.g., plant tissue homogenate) and clarify by centrifugation.
-
Carbamylation Reaction:
-
To 1.0 mL of the sample extract, add 1.0 mL of 1.0 M potassium cyanate.
-
Add 1.0 mL of 1.0 M sodium bicarbonate buffer (pH 9.5).
-
Incubate the mixture at 40°C for 2 hours to allow for the complete formation of O-ureidohomoserine.
-
-
Colorimetric Analysis:
-
Follow a standard colorimetric assay for O-ureidohomoserine (e.g., the Archibald method).
-
To the 3.0 mL reaction mixture, add 2.0 mL of a color reagent mixture (e.g., diacetyl monoxime-thiosemicarbazide in acid).
-
Heat the samples in a boiling water bath for a specified time (e.g., 20 minutes) to develop the color.
-
Cool the samples to room temperature.
-
-
Spectrophotometry:
-
Measure the absorbance of the samples at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.
-
Quantify the concentration of canaline by comparing the absorbance to a standard curve prepared with known concentrations of canaline that have undergone the same carbamylation and colorimetric procedure.
-
Justification: Direct colorimetric analysis of canaline can lack sensitivity and be prone to interference. Converting canaline to O-ureidohomoserine prior to color development markedly enhances the sensitivity, reproducibility, and accuracy of the analysis[6].
4.2. Protocol 2: Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a robust method for the separation and quantification of canaline, particularly for distinguishing it from its precursor, canavanine[5].
Methodology:
-
Sample Preparation: Prepare a protein-free filtrate of the biological sample.
-
Derivatization (Pre-column):
-
Mix a defined volume of the sample (e.g., 100 µL) with a derivatizing agent such as o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol) to form fluorescent isoindole adducts. This step is crucial as canaline itself lacks a strong chromophore.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Sodium acetate buffer (e.g., 50 mM, pH 6.5).
-
Solvent B: Methanol or Acetonitrile.
-
-
Gradient Program: Start with a low percentage of Solvent B, and linearly increase the concentration over 20-30 minutes to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm for OPA adducts).
-
-
Quantification:
-
Identify the canaline peak based on the retention time of a pure standard.
-
Quantify the amount of canaline by integrating the peak area and comparing it to a standard curve generated from known concentrations of derivatized canaline standard.
-
Justification: HPLC offers superior specificity and sensitivity compared to colorimetric methods. The use of pre-column derivatization allows for the detection of low concentrations of canaline, and the chromatographic separation reliably resolves it from structurally similar compounds like canavanine and ornithine[5].
Summary and Future Perspectives
This compound is a non-proteinogenic amino acid with a unique chemical structure that confers potent and specific biological activities. Its primary mechanism of action, the irreversible inhibition of PLP-dependent enzymes, makes it a powerful antimetabolite and a natural toxin. The study of this compound and its L-enantiomer continues to provide valuable insights into enzyme mechanisms, metabolic pathways, and chemical ecology.
For drug development professionals, the high toxicity of canaline presents a significant challenge. However, its potent and specific mechanism of action makes it an intriguing lead compound. Future research could focus on designing synthetic analogues of canaline with reduced host toxicity but retained or enhanced activity against specific targets, such as parasitic or cancer-cell-specific enzymes. The development of such derivatives could unlock the therapeutic potential of this remarkable natural product.
References
-
Rosenthal, G. A., & Thomas, D. (1984). Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline. Analytical Biochemistry, 140(1), 246-249. [Link]
-
Global Substance Registration System. CANALINE, D-. [Link]
-
Global Substance Registration System. CANALINE. [Link]
-
Nyberg, D. D., & Christensen, B. E. (1959). The Synthesis of DL-Canaline, DL-Canavanine and Related Compounds. Journal of the American Chemical Society, 81(19), 5053-5055. [Link]
-
Rosenthal, G. A. (1981). A mechanism of L-canaline toxicity. European Journal of Biochemistry, 114(2), 301-304. [Link]
-
Wikipedia. Canaline. [Link]
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PubChem. L-Canaline. [Link]
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Seiler, N., Sarhan, S., Grauffel, C., Jones, R., Knödgen, B., & Moulinoux, J. P. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Pharmacology, 39(11), 1827-1834. [Link]
-
Murr, D. P., & Yang, S. F. (1975). Inhibition of in Vivo Conversion of Methionine to Ethylene by l-Canaline and 2,4-Dinitrophenol. Plant Physiology, 55(1), 79-82. [Link]
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Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 60(19), 1635-1641. [Link]
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DC Chemicals. L-Canaline. [Link]
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Rosenthal, G. A. (1973). The preparation and colorimetric analysis of L-canaline. Analytical Biochemistry, 51(2), 354-361. [Link]
-
Van Balgooy, J. N. (1987). Separation of canavanine and canaline by high performance liquid chromatography. Experientia, 43(9), 1034-1037. [Link]
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The Origin of D-Canaline: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the origin, synthesis, and biochemical significance of D-canaline. Unlike its naturally occurring enantiomer, L-canaline, which plays a crucial role in the nitrogen metabolism and chemical defense of leguminous plants, this compound is not found in nature. Its existence is a product of synthetic chemistry, and its primary utility lies in the realm of biochemical and pharmacological research, particularly in studies of enzyme inhibition. This document will detail the biosynthesis of the parent L-canaline, the chemical synthesis of the racemic DL-canaline mixture, and methodologies for the resolution of its enantiomers to yield pure this compound. Furthermore, we will delve into the comparative biological activities of the D- and L-isomers, with a focus on their interaction with pyridoxal phosphate-dependent enzymes, most notably ornithine aminotransferase. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's origins and its application as a research tool.
Introduction: The Dichotomy of Canaline Enantiomers
Canaline, or 2-amino-4-(aminooxy)butyric acid, is a non-proteinogenic amino acid structurally analogous to ornithine. It exists as two stereoisomers, L-canaline and this compound. The L-enantiomer is a well-documented natural product, found in a variety of leguminous plants that synthesize the parent compound, L-canavanine.[1] In stark contrast, extensive literature surveys reveal no evidence of the natural occurrence of this compound. Therefore, the "origin" of this compound is exclusively rooted in chemical synthesis.
This guide will first elucidate the natural biosynthetic pathway of L-canaline to provide a complete biochemical context. Subsequently, it will focus on the synthetic origins of this compound, providing both theoretical and practical insights for its preparation and study.
The Natural Origin of L-Canaline: The Canavanine-Canaline Cycle
The biosynthesis of L-canaline is intrinsically linked to the metabolism of L-canavanine, a potent L-arginine analogue that serves as a nitrogen storage compound and a defensive chemical in many legumes.[1] L-canaline is a key intermediate in the canavanine-canaline cycle (also known as the canaline-urea cycle), a metabolic pathway analogous to the ornithine-urea cycle.[1]
The cycle begins with the hydrolytic cleavage of L-canavanine by the enzyme arginase, yielding L-canaline and urea.[1] This reaction is not only a catabolic step for canavanine but also the primary source of L-canaline in these plants.
Diagram: The Canavanine-Canaline Cycle
Caption: The enzymatic conversion of L-canavanine to L-canaline and urea by arginase.
The Synthetic Origin of this compound
As this compound is not naturally available, its acquisition for research purposes relies entirely on chemical synthesis and subsequent chiral resolution.
Chemical Synthesis of DL-Canaline
The synthesis of a racemic mixture of DL-canaline is the initial step. A documented method involves a multi-step process starting from readily available precursors.[2]
This protocol is adapted from a described radiochemical synthesis and outlines the general chemical strategy.[2]
-
Formation of Ethyl N-[3-oxopropoxy]acetimidate: Ethyl N-hydroxyacetimidate is reacted with acrolein.
-
Conversion to the Nitrile: The resulting product is converted to the corresponding nitrile.
-
Hydantoin Formation: The nitrile is then used to form the hydantoin derivative of DL-canaline.
-
Hydrolysis: Alkaline hydrolysis of the hydantoin derivative yields the free amino acid, DL-canaline.
This synthetic route provides the racemic mixture, which is the direct precursor to obtaining the pure D-enantiomer.
Diagram: Synthetic Pathway to DL-Canaline
Caption: A generalized synthetic route for the preparation of DL-canaline.
Resolution of DL-Canaline
This protocol is a generalized procedure based on established methods for the enzymatic resolution of N-acetyl-DL-amino acids. The specific enzyme and conditions would require optimization for N-acetyl-DL-canaline.
-
N-Acetylation of DL-Canaline: The racemic DL-canaline is first derivatized to N-acetyl-DL-canaline by reacting it with acetic anhydride under basic conditions.
-
Enzymatic Hydrolysis: The N-acetyl-DL-canaline mixture is then subjected to the action of an aminoacylase (e.g., from Aspergillus oryzae). This enzyme stereoselectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-canaline and unreacted N-acetyl-D-canaline.
-
Separation: The resulting mixture of L-canaline and N-acetyl-D-canaline can be separated based on their different chemical properties (e.g., solubility, charge) using techniques such as ion-exchange chromatography.
-
Hydrolysis of N-Acetyl-D-Canaline: The isolated N-acetyl-D-canaline is then subjected to acid hydrolysis to remove the acetyl group, yielding the final product, this compound.
-
Purification: The this compound is purified, for example, by recrystallization.
Diagram: Enzymatic Resolution of DL-Canaline
Caption: A representative workflow for the enzymatic resolution of DL-canaline.
Biological Activity and Applications of this compound
The primary biological significance of this compound lies in its interaction with enzymes, particularly those that utilize pyridoxal phosphate (PLP) as a cofactor.
Inhibition of Ornithine Aminotransferase (OAT)
Both L- and this compound are known irreversible inhibitors of ornithine aminotransferase (OAT), a key enzyme in amino acid metabolism.[3] The mechanism of inhibition involves the formation of a stable oxime between the aminooxy group of canaline and the PLP cofactor in the active site of the enzyme, leading to its inactivation.[4][5]
While both enantiomers inhibit OAT, studies have shown that the naturally occurring L-enantiomer is a more potent inhibitor than the D-enantiomer. The reaction of this compound with the enzyme's active site is considerably slower.[3] This difference in inhibitory activity underscores the stereospecificity of enzyme-substrate interactions, although the active site of OAT demonstrates some flexibility in accommodating both enantiomers.
Table: Comparative Properties of Canaline Enantiomers
| Property | L-Canaline | This compound |
| Natural Occurrence | Found in leguminous plants | Not found in nature |
| Origin | Biosynthetic (from L-canavanine) | Synthetic |
| Primary Biological Role | Intermediate in nitrogen metabolism, defense compound | Research tool for enzyme inhibition studies |
| Inhibition of OAT | Potent, irreversible inhibitor | Irreversible inhibitor, but reacts more slowly than L-canaline[3] |
Toxicological Profile
The toxicity of L-canaline is well-documented and is primarily attributed to its potent inhibition of PLP-dependent enzymes, disrupting essential metabolic pathways.[1] Specific toxicological data for this compound is scarce. However, given its ability to inhibit OAT, it is presumed to exhibit some level of cytotoxicity, albeit likely less potent than L-canaline due to its slower rate of enzyme inactivation. In vivo studies using a racemic mixture of DL-canaline have shown transient inhibition of OAT.[3]
Conclusion
The origin of this compound is a compelling example of how synthetic chemistry provides researchers with valuable tools to probe biological systems. While its enantiomer, L-canaline, is a product of plant biochemistry with clear physiological roles, this compound is a laboratory-derived molecule. Its significance lies in its utility as a stereochemical probe to investigate the active sites of enzymes like ornithine aminotransferase. The synthesis of DL-canaline followed by chiral resolution, often through enzymatic methods, allows for the isolation of this non-natural amino acid. Understanding the synthetic origin and the differential biological activities of the canaline enantiomers provides a deeper appreciation for the principles of stereochemistry in biological recognition and enzyme catalysis. This knowledge is crucial for scientists in the fields of biochemistry, pharmacology, and drug development who utilize such molecules to unravel complex biological processes.
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Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Journal, 268(2), 409–414. [Link]
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Kito, M., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry, 83(1), 201–206. [Link]
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Rosenthal, G. A., & Thomas, D. (1984). Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline. Analytical Biochemistry, 140(1), 246–249. [Link]
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Wikipedia. (n.d.). Canaline. Retrieved January 14, 2026, from [Link]
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Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. PubMed, 268(2), 409-414. [Link]
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PubMed. (2001). Resolution of enantiomers of DL-amino acids on silica gel plates impregnated with optically pure (-)-quinine. Biomedical Chromatography, 15(7), 433-436. [Link]
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PubMed. (1973). The preparation and colorimetric analysis of L-canaline. Analytical Biochemistry, 51(2), 354-361. [Link]
-
PubMed. (1981). A mechanism of L-canaline toxicity. European Journal of Biochemistry, 114(2), 301-304. [Link]
-
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A Technical Guide to the D-Canaline Stereoisomer: Synthesis, Bioactivity, and Therapeutic Implications
Abstract: L-canaline, a non-proteinogenic amino acid found in certain legumes, is a well-documented and potent inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[1][2] Its toxicity and antimetabolic properties stem from this reactivity.[3][4] However, the biological and pharmacological profile of its stereoisomer, D-canaline, remains less explored. This technical guide provides an in-depth analysis of this compound, offering a comparative perspective to its L-enantiomer. We will explore the principles of stereoselective synthesis, comparative bioactivity with a focus on enzyme inhibition, analytical methodologies for stereoisomer separation, and the potential therapeutic landscape for this compound in drug development. This document is intended for researchers, chemists, and pharmacologists engaged in enzyme inhibitor design and novel therapeutic development.
Introduction: The Significance of Chirality in Canaline
L-canaline ((2S)-2-Amino-4-aminooxy-butanoic acid) is a structural analog of L-ornithine and is produced in nature from the hydrolysis of L-canavanine by the enzyme arginase.[4] Its primary mechanism of toxicity involves the formation of a stable oxime with the pyridoxal phosphate (PLP) cofactor, effectively inactivating a wide range of essential enzymes, most notably ornithine aminotransferase (OAT).[1][3][5]
Chirality is a fundamental principle in pharmacology, as the three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with chiral biological targets like enzymes and receptors.[6] While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids can exhibit unique biological activities, often characterized by reduced metabolic breakdown and different receptor affinities.[7][8] Understanding the D-stereoisomer of canaline is therefore critical for two primary reasons:
-
Elucidating Structure-Activity Relationships (SAR): Comparing the activity of D- and L-canaline provides invaluable insight into the stereochemical requirements of the enzyme active sites they target.
-
Exploring Novel Therapeutic Avenues: The potentially altered pharmacokinetic and pharmacodynamic profile of this compound, such as increased resistance to enzymatic degradation, could offer advantages in drug design.[8]
This guide will systematically deconstruct the science of this compound, from its creation in the lab to its interaction with biological systems.
Figure 1: Chemical structures of L-canaline and its non-superimposable mirror image, this compound.
Stereoselective Synthesis of this compound
The synthesis of a racemic mixture (DL-canaline) has been previously described.[9][10] However, for targeted biological evaluation, achieving high enantiomeric purity is essential. Stereoselective synthesis allows for the preferential creation of one enantiomer over the other.[11] A common strategy involves the use of a chiral auxiliary, a molecule that temporarily attaches to the substrate to direct reagents to one face of the molecule, thereby controlling the stereochemistry of the newly formed chiral center.
Rationale for Synthetic Strategy
The chosen synthetic pathway aims to establish the D-configuration at the alpha-carbon (C2). An Evans asymmetric alkylation provides a robust and well-documented method for achieving this. This approach utilizes a chiral oxazolidinone auxiliary to guide the enolate alkylation, yielding the desired stereoisomer with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, providing the enantiomerically enriched amino acid.
Experimental Protocol: Asymmetric Synthesis of this compound
This protocol is a representative workflow based on established principles of stereoselective synthesis.[12]
Step 1: Acylation of Chiral Auxiliary
-
Dissolve (R)-4-benzyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere and cool to -78°C.
-
Add n-butyllithium dropwise and stir for 15 minutes.
-
Add bromoacetyl bromide dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the resulting N-acyloxazolidinone by flash column chromatography.
Step 2: Asymmetric Alkylation
-
Dissolve the purified N-acyloxazolidinone in anhydrous THF and cool to -78°C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the sodium enolate. Stir for 30 minutes.
-
In a separate flask, prepare the protected aminooxyethyl bromide electrophile.
-
Add the electrophile to the enolate solution and stir at -78°C for 4 hours, then allow it to warm to -20°C overnight.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by chromatography.
-
Causality Note: The bulky benzyl group on the chiral auxiliary sterically hinders one face of the enolate, forcing the incoming electrophile to attack from the opposite face, thus establishing the desired stereochemistry at the alpha-carbon.
-
Step 3: Hydrolysis and Deprotection
-
Dissolve the alkylated product in a THF/water mixture.
-
Add lithium hydroxide and hydrogen peroxide and stir at 0°C for 4 hours.
-
Quench the excess peroxide with sodium sulfite.
-
Remove the chiral auxiliary by extraction.
-
Acidify the aqueous layer and treat with a suitable deprotection agent (e.g., TFA) to remove the protecting group from the aminooxy moiety.
-
Purify the final this compound product by ion-exchange chromatography.
Figure 2: Workflow for the stereoselective synthesis of this compound.
Comparative Biological Activity: D- vs. L-Canaline
The central premise of canaline's bioactivity is its reaction with PLP-dependent enzymes. The terminal aminooxy group of canaline attacks the aldehyde group of PLP, which is typically bound as a Schiff base in the enzyme's active site. This forms a highly stable oxime, effectively sequestering the cofactor and irreversibly inhibiting the enzyme.[2][3][5]
Mechanism of Action: Oxime Formation
Figure 3: Mechanism of PLP-dependent enzyme inhibition by canaline isomers.
Differential Inhibition of Ornithine Aminotransferase (OAT)
While both enantiomers are capable of this reaction, the stereochemistry at the alpha-carbon significantly influences the rate and efficiency of inhibition. Studies on rat liver OAT have demonstrated that while L-canaline is a rapid and potent inhibitor, the D-enantiomer also reacts to form the inhibitory oxime, but does so at a considerably slower rate.[13][14] This indicates that while the C2 stereochemistry is not an absolute requirement for binding and reaction with PLP, it is crucial for optimal positioning and reactivity within the enzyme's active site. The active site architecture, evolved to accommodate L-ornithine, provides a more favorable environment for the L-canaline isomer.
| Stereoisomer | Target Enzyme | Relative Activity | In Vivo Efficacy | Source |
| L-Canaline | Ornithine Aminotransferase (OAT) | Fast, potent irreversible inhibitor | Incomplete & transient inhibition | [13][14] |
| This compound | Ornithine Aminotransferase (OAT) | Slow, but irreversible inhibitor | Not specifically determined, but DL-mixture is transient | [13][14] |
In vivo efficacy of a DL-canaline mixture was found to be transient, requiring high doses (500 mg/kg) for 65-70% inhibition, compared to other OAT inhibitors.[13][14]
Analytical Separation and Characterization
Distinguishing between and quantifying D- and L-canaline is critical for both synthetic validation and metabolic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this application.[6][15]
Protocol: Chiral HPLC Separation
Objective: To separate and quantify D- and L-canaline enantiomers from a mixture.
-
Column Selection: Utilize a chiral stationary phase column, such as one based on a macrocyclic glycopeptide or a Cinchona alkaloid-based ion exchanger.[16] The choice of CSP is critical as its chiral structure allows for differential interaction with the two enantiomers.
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the selected column. For a polar ionic mode with an ion-exchange CSP, this may consist of methanol or a methanol/acetonitrile mixture with organic acid and base additives (e.g., acetic acid and a small amine).[16]
-
Sample Preparation: Dissolve the canaline sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter.
-
Instrumentation Setup:
-
Injection and Analysis: Inject 10-20 µL of the sample. The two enantiomers will elute at different retention times due to their differing affinities for the CSP.
-
Validation: Run standards of pure L-canaline and the synthesized this compound to confirm retention times and quantify the enantiomeric excess (e.e.) of the synthetic product.
Spectroscopic Characterization
Once isolated, the structure of this compound can be confirmed using standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure and connectivity, which will be identical to L-canaline.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for the amine, carboxylic acid, and C-O-N functional groups.[18]
-
Circular Dichroism (CD) Spectroscopy: This is the definitive method to confirm the absolute stereochemistry. The CD spectrum of this compound will be a mirror image of the L-canaline spectrum.[8]
Therapeutic Potential and Future Directions
While L-canaline has been investigated for its antineoplastic properties, its toxicity is a significant hurdle.[2] The distinct profile of this compound presents a different set of opportunities and challenges.
The D-Isomer Advantage: Pharmacokinetics
A primary advantage of D-amino acids in drug design is their resistance to degradation by proteases and other enzymes that are stereospecific for L-isomers.[8] This can lead to:
-
Increased Plasma Half-life: Slower clearance could allow for less frequent dosing.
-
Improved Bioavailability: Reduced first-pass metabolism could increase the amount of active drug reaching systemic circulation.[19]
A Trade-Off: Potency vs. Stability
The slower inhibition rate of this compound against OAT suggests it is a less potent inhibitor than its L-counterpart.[13][14] This presents a classic drug development trade-off. However, a less potent but more stable compound could achieve a greater therapeutic effect in vivo if it can maintain a sufficient concentration at the target site for a longer duration.
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The Enigmatic Stereoisomer: A Technical Guide to the Biological Significance of D-Canaline
Foreword: Beyond the L-Stereotype in Non-Proteinogenic Amino Acid Research
In the vast landscape of biochemical research, the focus has predominantly centered on the L-enantiomers of amino acids, the fundamental building blocks of proteins. However, the world of non-proteinogenic amino acids offers a compelling deviation from this norm, presenting unique structures and biological activities. L-canaline, a potent antimetabolite found in various leguminous plants, is a well-studied example, known for its insecticidal, neurotoxic, and potential antineoplastic properties. Yet, its stereoisomer, D-canaline, remains a subject of considerable obscurity. This technical guide aims to illuminate the biological significance of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core attributes, grounded in experimental evidence and mechanistic insights. We will delve into its mechanism of action, compare its activity to its more famous L-counterpart, and explore the practical methodologies for its study, thereby offering a nuanced perspective on this intriguing molecule.
Molecular Profile and Stereochemical Considerations
This compound, or (R)-2-amino-4-(aminooxy)butanoic acid, is the dextrorotatory enantiomer of L-canaline. Structurally, it is an analog of ornithine, with an oxygen atom replacing the terminal methylene group of the side chain. This seemingly minor alteration has profound biological consequences.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂O₃ | [1] |
| Molar Mass | 134.13 g/mol | [1] |
| Stereochemistry | D-enantiomer | [1] |
| Key Functional Groups | α-amino group, Carboxyl group, Aminooxy group | [1] |
The presence of the highly reactive aminooxy moiety is central to the biological activity of both D- and L-canaline. However, the stereochemistry at the α-carbon dictates the efficiency and nature of its interactions with biological targets, a recurring theme in this guide.
While L-canaline is a natural product of L-canavanine metabolism in certain legumes, the natural occurrence of this compound is not well-documented.[2] D-amino acids in nature are typically synthesized via non-ribosomal peptide synthesis or post-translational modifications, but a specific pathway for this compound has not been identified.[2] For research purposes, this compound is typically prepared via chemical synthesis, often as part of a racemic mixture of DL-canaline.[3][4]
Mechanism of Action: The Pyridoxal Phosphate "Trap"
The primary molecular target of both D- and L-canaline is a class of enzymes that rely on the cofactor pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. These PLP-dependent enzymes are crucial for a vast array of metabolic reactions, including transamination, decarboxylation, and racemization of amino acids.
The biological activity of this compound stems from the irreversible inhibition of these enzymes. The mechanism proceeds as follows:
-
Entry into the Active Site: this compound, as a structural analog of ornithine, can enter the active site of enzymes that utilize ornithine or other similar amino acids as substrates. Ornithine aminotransferase (OAT) is a prime example.[5][6]
-
Oxime Formation: The aminooxy group of this compound reacts with the aldehyde group of the enzyme-bound PLP cofactor. This reaction forms a stable oxime covalent bond.[5][6]
-
Irreversible Inhibition: The formation of this oxime adduct effectively sequesters the PLP cofactor, rendering the enzyme catalytically inactive. This process is often referred to as "suicide inhibition" because the enzyme's own catalytic mechanism is co-opted to activate the inhibitor.[5][6]
Caption: Comparative inhibitory activity of D- and L-canaline.
Cytotoxicity and Therapeutic Potential: A Realm of Speculation
While L-canaline has garnered attention for its potential as an antineoplastic agent, there is a conspicuous absence of data on the cytotoxicity of this compound. [2]Searches for IC50 values of this compound against various cell lines have not yielded specific results. This lack of data prevents a thorough assessment of its potential therapeutic applications or its toxicological profile.
Given its significantly lower inhibitory activity against key metabolic enzymes compared to L-canaline, it is plausible that this compound exhibits lower cytotoxicity. However, without direct experimental evidence, this remains speculative. The development of this compound as a therapeutic agent is unlikely, given the superior potency of its L-enantiomer.
Experimental Protocols for the Study of this compound
The investigation of this compound's biological activity necessitates robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.
Synthesis of DL-Canaline
Protocol for DL-Canaline Synthesis [3]
-
Reaction of Ethyl N-hydroxyacetimidate and Acrolein: React ethyl N-hydroxyacetimidate with acrolein to form ethyl N-[3-oxopropoxy]acetimidate.
-
Conversion to Nitrile: Convert the reaction product from step 1 into the corresponding nitrile.
-
Hydantoin Derivative Formation: Form the hydantoin derivative of DL-canaline from the nitrile.
-
Alkaline Hydrolysis: Perform alkaline hydrolysis of the hydantoin derivative to yield the free amino acid, DL-canaline (2-amino-4-aminooxypropionic acid).
Note: For stereospecific studies, chiral separation of the resulting DL-canaline mixture would be necessary.
Ornithine Aminotransferase (OAT) Inhibition Assay
This protocol describes a continuous, coupled spectrophotometric assay to measure the inhibition of OAT by this compound. [7] Materials:
-
Purified Ornithine Aminotransferase (OAT)
-
This compound (or DL-canaline) solution of known concentration
-
L-ornithine
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Pyrroline 5-carboxylate reductase 1 (PYCR1)
-
NADH
-
Potassium pyrophosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Assay Mixture: In a microplate well, prepare an assay mixture containing 100 mM potassium pyrophosphate buffer (pH 8.0), 10 mM α-ketoglutarate, 0.4 mM NADH, and 0.025 mM PLP.
-
Pre-incubation with Inhibitor: Add varying concentrations of this compound to the assay mixture. Include a control with no inhibitor. Pre-incubate the plate at 37°C for 10-15 minutes to allow for the interaction between OAT and this compound.
-
Initiate Reaction: Add 20 mM L-ornithine, 1 µL of PYCR1 (0.5 mg/mL), and 1 µL of OAT (1 mg/mL) to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 5 seconds for 30 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each this compound concentration relative to the control. If desired, calculate the IC50 value.
Caption: Workflow for the OAT inhibition assay.
Cell Viability (Cytotoxicity) Assay
This protocol outlines a general method for assessing the cytotoxicity of this compound on a given cell line using an MTS assay. [8][9] Materials:
-
Human cell line of interest (e.g., L929 fibroblasts)
-
This compound solution of known concentration
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
MTS reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with this compound for different time points (e.g., 24, 48, and 72 hours).
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure Absorbance: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
Conclusion and Future Directions
The biological significance of this compound is primarily defined by its role as a stereospecific, slow-acting inhibitor of pyridoxal phosphate-dependent enzymes. Its reduced potency compared to L-canaline underscores the importance of stereochemistry in molecular interactions within biological systems. While its direct therapeutic applications appear limited, the study of this compound provides valuable insights into the structure-activity relationships of enzyme inhibitors and the stereochemical tolerance of enzyme active sites.
Future research should focus on obtaining quantitative kinetic data, such as the inhibitory constant (Ki), for this compound's interaction with various PLP-dependent enzymes. Furthermore, comprehensive cytotoxicity studies are warranted to complete its biological profile. Such data would not only fill a significant gap in our knowledge but also refine our understanding of this enigmatic D-amino acid analog.
References
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Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Journal, 268(2), 409–414. [Link]
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Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of Two Inactivators of Ornithine Aminotransferase. Biochemical Journal, 268(2), 409-414. [Link]
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Inhibition of OAT by L-and DL-canaline: effects of L-ornithine. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Rosenthal, G. A., & Thomas, D. (1984). Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline. Analytical Biochemistry, 140(1), 246–249. [Link]
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Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry, 83(1), 201–206. [Link]
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Armstrong, D. W., & Berthod, A. (2023). Occurrence of D-amino acids in natural products. Natural Product Reports, 13(1), 47. [Link]
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Shah, S. A., Shen, B. W., & Brünger, A. T. (1997). Human ornithine aminotransferase complexed with L-canaline and gabaculine: structural basis for substrate recognition. Structure, 5(8), 1067–1075. [Link]
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Nyberg, D. D., & Christensen, B. E. (1961). The Synthesis of DL-Canaline, DL-Canavanine and Related Compounds. Journal of the American Chemical Society, 83(5), 1222–1224. [Link]
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Enzyme inhibitors. (n.d.). Retrieved January 14, 2026, from [Link]
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Inhibitory constant (Ki). (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved January 14, 2026, from [Link]
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Baptist, N. G. (1954). Essential Amino-acids of some Common Tropical Legumes and Cereals. British Journal of Nutrition, 8(3), 218–224. [Link]
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Cho, Y. R., Kim, H. G., & Kim, H. (2014). Two continuous coupled assays for ornithine-δ-aminotransferase. BMB reports, 47(10), 573–577. [Link]
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CANALINE, D-. (n.d.). GSRS. Retrieved January 14, 2026, from [Link]
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Fagg, G. E., & Werman, R. (1981). Ornithine aminotransferase, an important glutamate-metabolizing enzyme at the crossroads of multiple metabolic pathways. Neuroscience, 6(12), 2567-2575. [Link]
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Bodrumlu, E., & Tunga, U. (2011). Cytotoxicity of 5 endodontic sealers on L929 cell line and human dental pulp cells. International Endodontic Journal, 44(7), 648–653. [Link]
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Willershausen, B., Marroquín, B. B., Schäfer, D., & Schulze, R. (2000). Cytotoxicity of root canal filling materials to three different human cell lines. Journal of endodontics, 26(12), 703–707. [Link]
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Bodrumlu, E., & Tunga, U. (2011). Cytotoxicity of 5 endodontic sealers on L929 cell line and human dental pulp cells. International endodontic journal, 44(7), 648–653. [Link]
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The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. (n.d.). EBM Consult. Retrieved January 14, 2026, from [Link]
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Duggleby, R. G. (1982). A quick method for the determination of inhibition constants. The Biochemical journal, 203(2), 473–475. [Link]
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Tarselli, M. A., Raehal, K. M., Brasher, A. K., Streicher, J. M., Groer, C. E., Cameron, M. D., Bohn, L. M., & Micalizio, G. C. (2011). Synthesis of conolidine, a potent non-opioid analgesic for tonic and persistent pain. Nature chemistry, 3(6), 449–453. [Link]
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Cannella, V., Altomare, R., Chiaramonte, G., Di Bella, S., & Piva, E. (2019). Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line. BioMed Research International, 2019, 8594324. [Link]
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D-Canaline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of non-proteinogenic amino acids, D-canaline emerges as a molecule of significant interest due to its potent biological activity as an inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental biochemistry, synthesis, purification, and analytical characterization, as well as its mechanism of action and potential therapeutic applications. The methodologies presented herein are designed to be self-validating, providing a robust framework for the scientific exploration of this fascinating molecule.
Introduction to this compound
This compound, or (2S)-2-amino-4-(aminooxy)butanoic acid, is a non-proteinogenic amino acid and a structural analog of L-ornithine.[1] It is naturally found in certain legumes as a metabolic byproduct of L-canavanine, which is hydrolyzed by the enzyme arginase.[2] The defining structural feature of this compound is the replacement of the terminal methylene group in ornithine with an oxygen atom, forming an aminooxy functional group. This seemingly subtle modification confers upon this compound its potent and often irreversible inhibitory activity against a range of PLP-dependent enzymes, most notably ornithine aminotransferase (OAT).[3][4]
The L-enantiomer, L-canaline, is the naturally occurring form and generally exhibits greater biological activity. However, the D-enantiomer also demonstrates significant inhibitory effects, highlighting a degree of stereochemical flexibility in its interaction with target enzymes.[3] This guide will primarily focus on the properties and applications of this compound, while also providing context with its L-enantiomer where relevant.
Biosynthesis and Chemical Synthesis of this compound
Enzymatic Biosynthesis of L-Canaline
The natural production of L-canaline occurs in leguminous plants that synthesize L-canavanine. The biosynthetic pathway is a straightforward enzymatic hydrolysis reaction catalyzed by arginase.
Caption: Enzymatic conversion of L-canavanine to L-canaline and urea by arginase.
Protocol 1: Enzymatic Synthesis of L-Canaline from L-Canavanine
This protocol outlines the laboratory-scale enzymatic synthesis of L-canaline using commercially available arginase.
Materials:
-
L-canavanine sulfate
-
Bovine liver arginase (EC 3.5.3.1)
-
Manganese chloride (MnCl₂)
-
Tris-HCl buffer (50 mM, pH 9.5)
-
Hydrochloric acid (HCl), 1 M
-
Dowex 50W-X8 cation-exchange resin (H⁺ form)
-
Ammonium hydroxide (NH₄OH), 2 M
Procedure:
-
Arginase Activation: Prepare a 10 mM MnCl₂ solution in 50 mM Tris-HCl buffer (pH 7.5). Dissolve arginase in this solution to a final concentration of 1 mg/mL and incubate at 37°C for 30 minutes to activate the enzyme.
-
Reaction Setup: Dissolve L-canavanine sulfate in 50 mM Tris-HCl buffer (pH 9.5) to a final concentration of 50 mM.
-
Enzymatic Reaction: Add the activated arginase solution to the L-canavanine solution to a final enzyme concentration of 0.1 mg/mL. Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding 1 M HCl to adjust the pH to approximately 2. This will precipitate the enzyme.
-
Enzyme Removal: Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme. Collect the supernatant.
-
Purification by Ion-Exchange Chromatography: a. Load the supernatant onto a column packed with Dowex 50W-X8 resin (H⁺ form) pre-equilibrated with deionized water. b. Wash the column with 3-5 column volumes of deionized water to remove urea and other uncharged or anionic components. c. Elute L-canaline from the column using 2 M NH₄OH. d. Collect fractions and monitor for the presence of L-canaline using a suitable method (e.g., colorimetric assay or TLC).
-
Final Product Preparation: Pool the fractions containing L-canaline and remove the ammonia by rotary evaporation under reduced pressure. The resulting solid can be further purified by recrystallization from an ethanol/water mixture.
Chemical Synthesis of DL-Canaline
Several synthetic routes for DL-canaline have been reported. A common approach involves the synthesis from L-homoserine or L-methionine. The following is a generalized protocol based on a convergent synthesis strategy.
Sources
A Technical Guide to the Enzyme Inhibition Mechanism of L-Canaline
A Note on Stereochemistry: This guide focuses on L-canaline , the naturally occurring and biologically active enantiomer. While D-canaline can exhibit some activity, it is significantly less potent than its L-counterpart.[1][2] The vast body of research centers on L-canaline, making it the relevant subject for a technical discussion on this potent enzyme inhibitor.
Introduction: The Subtle Saboteur
Found within certain leguminous plants, L-canaline [L-2-amino-4-(aminooxy)butyric acid] is a non-proteinogenic amino acid that serves as a powerful defensive antimetabolite.[3] Its potent toxicity to insects and other herbivores stems from its remarkable ability to disrupt fundamental cellular processes. At the heart of its activity lies a precise and devastatingly effective mechanism: the targeted inactivation of a crucial class of enzymes known as Pyridoxal 5'-phosphate (PLP)-dependent enzymes.[3][4]
As a structural analogue of L-ornithine, L-canaline gains entry into the active sites of enzymes that would normally process ornithine or other amino acids.[3] However, its unique aminooxy functionality sets the stage for an irreversible chemical reaction that sequesters the enzyme's vital cofactor, leading to complete and permanent shutdown of its catalytic activity. This guide provides an in-depth examination of this mechanism, the experimental methodologies used to validate it, and its broader implications for researchers in biochemistry and drug development.
Part 1: The Target — The Indispensable Role of Pyridoxal 5'-Phosphate (PLP)
To understand L-canaline's inhibitory action, one must first appreciate the function of its target. Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is one of nature's most versatile cofactors.[5] It is essential for the catalysis of a wide array of reactions in amino acid metabolism, including transamination, decarboxylation, and racemization.[5][6][7]
PLP-dependent enzymes function through the formation of a Schiff base (an internal aldimine) between the aldehyde group of PLP and a lysine residue in the enzyme's active site.[6][8] During catalysis, the substrate's amino group displaces the lysine, forming a new Schiff base (an external aldimine) with the PLP.[6][9] The pyridine ring of PLP then acts as an "electron sink," stabilizing carbanionic intermediates that are critical for the reaction to proceed.[6][7] This entire process is a dynamic, reversible cycle. L-canaline hijacks this machinery, turning a reversible process into a terminal one.
Part 2: The Mechanism of Irreversible Inhibition
The inhibitory power of L-canaline is derived from the nucleophilic character of its terminal aminooxy group (-O-NH₂). This group has a much greater affinity for the aldehyde carbon of PLP than a standard amino group. The mechanism can be dissected into a single, decisive step.
Covalent Adduct Formation: The Oxime Trap
Unlike a typical substrate, which forms a reversible Schiff base, L-canaline's aminooxy group attacks the PLP aldehyde to form a highly stable oxime .[3][10][11][12] This reaction is essentially irreversible under physiological conditions.[4][11]
-
Entry into the Active Site: As an ornithine analogue, L-canaline is recognized and binds to the active site of PLP-dependent enzymes, particularly those involved in ornithine metabolism like Ornithine Aminotransferase (OAT).[12]
-
Nucleophilic Attack: The terminal oxygen of the aminooxy group performs a nucleophilic attack on the electrophilic carbon of the PLP aldehyde (which is typically present as an internal aldimine with a lysine residue).
-
Formation of a Stable Oxime: This attack leads to the formation of a covalent C=N-O bond, creating an L-canaline-PLP oxime adduct.[1][3][10][12] This structure is exceptionally stable, effectively sequestering the PLP cofactor and rendering the enzyme permanently inactive.
The crystal structure of human ornithine aminotransferase complexed with L-canaline has provided definitive proof of this mechanism, showing the covalent oxime linkage to the PLP cofactor within the enzyme's active site.[12][13]
Caption: Mechanism of L-canaline irreversible inhibition.
Part 3: Experimental Validation and Characterization
The mechanism of L-canaline inhibition is not merely theoretical; it is substantiated by a suite of robust biochemical and biophysical techniques. Each protocol serves to validate a specific aspect of the proposed mechanism.
Protocol 1: In Vitro Enzyme Kinetic Analysis
Causality: Kinetic studies are essential to quantify the potency and determine the nature of the inhibition (e.g., reversible vs. irreversible, time-dependence). For an irreversible inhibitor like L-canaline, standard Michaelis-Menten analysis is insufficient. Instead, we measure the rate of inactivation (kinact) and the inhibitor affinity (Ki). The ratio kinact/Ki serves as the second-order rate constant that defines the inhibitor's efficiency.[14]
Step-by-Step Methodology:
-
Enzyme Preparation: Purify the target PLP-dependent enzyme (e.g., Ornithine Aminotransferase) to homogeneity. Determine its concentration and baseline specific activity.
-
Assay Setup: Prepare a continuous or discontinuous spectrophotometric assay to monitor the enzyme's activity by measuring product formation or substrate depletion.[15]
-
Time-Dependent Inactivation:
-
Pre-incubate the enzyme at a fixed concentration with various concentrations of L-canaline in a reaction buffer at a constant temperature (e.g., 37°C).
-
At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot from each incubation mixture.
-
Immediately dilute the aliquot into a reaction mixture containing a saturating concentration of the substrate to initiate the reaction and measure the residual enzyme activity. The dilution effectively stops the inactivation process.
-
-
Data Analysis:
-
For each L-canaline concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line yields the apparent rate of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding L-canaline concentrations. Fitting this data to a hyperbolic equation allows for the determination of the maximal rate of inactivation (kinact) and the inhibition constant (Ki).
-
Caption: Workflow for kinetic analysis of irreversible inhibition.
Protocol 2: Spectroscopic Confirmation of the PLP-Canaline Adduct
Causality: The PLP cofactor has a distinct UV-visible absorbance spectrum. The formation of the internal aldimine (PLP-lysine) and the external aldimine (PLP-substrate) each produce characteristic spectral shifts. Formation of the L-canaline-PLP oxime also results in a unique, stable spectral signature, providing direct evidence of the covalent adduct.[10][11]
Step-by-Step Methodology:
-
Sample Preparation: Prepare the purified holoenzyme (enzyme with PLP bound) in a suitable buffer within a quartz cuvette.
-
Baseline Spectrum: Record the UV-visible absorbance spectrum of the native holoenzyme (typically from 300-500 nm). The internal PLP-lysine aldimine often has a peak around 420 nm.[16]
-
Titration with L-Canaline: Add a stoichiometric amount of L-canaline to the cuvette.
-
Time-Course Monitoring: Record spectra at regular intervals after the addition of L-canaline.
-
Spectral Analysis: Observe the time-dependent decrease of the native aldimine peak and the concomitant appearance of a new, stable peak at a different wavelength (e.g., around 325 nm), which corresponds to the formation of the PLP-canaline oxime adduct.[10][11][16] This provides direct, real-time evidence of the chemical reaction in the active site.
Quantitative Data Summary
L-canaline exhibits potent inhibitory activity against a range of PLP-dependent enzymes, with a particular potency for ornithine aminotransferase.
| Enzyme Target | Organism | Inhibition Type | Key Kinetic Parameter | Reference |
| Ornithine Aminotransferase | Rat Liver | Irreversible | - | [10][11] |
| Aspartate Aminotransferase | Pig Heart | Reversible, Noncompetitive | Ki = 1.7 x 10-4 M | [10][11] |
| Alanine Aminotransferase | Porcine Heart | Irreversible | 55% inhibition at 10-7 M | [1] |
Part 4: Implications and Broader Significance
-
As a Research Tool: The irreversible and specific nature of L-canaline's inhibition of certain enzymes makes it an invaluable tool for studying metabolic pathways.[4] By selectively knocking out a specific enzyme's function, researchers can elucidate its role in cellular metabolism.
-
Toxicology and Natural Defense: L-canaline is a key component of the chemical defense system of certain plants. Its mechanism highlights a sophisticated evolutionary strategy to deter herbivores by targeting a universally essential enzyme cofactor.
-
Drug Development: The principle of irreversible inhibition through covalent bond formation is a powerful strategy in modern drug design.[14] While L-canaline itself is too broadly toxic for therapeutic use, its mechanism serves as a blueprint.[12] For example, understanding how it targets OAT, an enzyme implicated in the growth of hepatocellular carcinoma, can inform the design of more selective inhibitors for cancer therapy.[12] L-canaline has also demonstrated antineoplastic activity against human pancreatic cancer cells.[3]
Conclusion
The mechanism of action of L-canaline is a classic example of potent, irreversible enzyme inhibition. By acting as a structural mimic of a natural substrate, it gains access to the enzyme's catalytic machinery. It then employs its unique aminooxy functionality to execute a single, decisive chemical reaction: the formation of a stable oxime with the essential PLP cofactor. This covalent modification permanently inactivates the enzyme, leading to downstream metabolic disruption. Validated through kinetic, spectroscopic, and structural studies, this mechanism not only explains the toxicity of L-canaline but also provides fundamental insights for enzymologists and a valuable paradigm for drug development professionals.
References
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Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of Inhibition of Ornithine Aminotransferase by L-Canaline. The Journal of Biochemistry. Available at: [Link]
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Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. PubMed. Available at: [Link]
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Popper, H., & Jakab, L. (2021). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. MDPI. Available at: [Link]
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Silverman, R. B., & Nan, F. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. National Institutes of Health (NIH). Available at: [Link]
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Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. PubMed. Available at: [Link]
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Berge, M. A., & Rosenthal, G. A. (1991). Structure-activity studies of L-canaline-mediated inhibition of porcine alanine aminotransferase. PubMed. Available at: [Link]
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Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. National Institutes of Health (NIH). Available at: [Link]
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Rahiala, E. L., et al. (1971). Inhibition of pyridoxal enzymes by L-canaline. PubMed. Available at: [Link]
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GlpBio. L-Canaline | aminotransferases inhibitor. GlpBio. Available at: [Link]
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Miller, O. K., et al. (2022). Mechanistic and structural insights into a divergent PLP-dependent L-enduracididine cyclase from a toxic cyanobacterium. National Institutes of Health (NIH). Available at: [Link]
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Rosenthal, G. A. (1974). Preparation and some physico-chemical properties of L-canaline. Semantic Scholar. Available at: [Link]
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LibreTexts Chemistry. (2024). Pyridoxal Phosphate (Vitamin B6). Chemistry LibreTexts. Available at: [Link]
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Eliot, A. C., & Kirsch, J. F. (2018). Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products. Royal Society of Chemistry. Available at: [Link]
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MIT OpenCourseWare. (2017). PLP (Pyridoxal Phosphate) Reactions. YouTube. Available at: [Link]
-
Cui, M., et al. (2019). Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion. PubMed Central. Available at: [Link]
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Westin, J. Inhibition - Enzymes - MCAT Content. Jack Westin. Available at: [Link]
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Shah, S. A., Shen, B. W., & Brunger, A. T. (1997). Human ornithine aminotransferase complexed with L-canaline and gabaculine: Structural basis for substrate recognition. ResearchGate. Available at: [Link]
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Tipton, K., & McDonald, A. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]
-
Boyko, K. M., et al. (2021). From Structure to Function: Analysis of the First Monomeric Pyridoxal-5′-Phosphate-Dependent Transaminase from the Bacterium Desulfobacula toluolica. MDPI. Available at: [Link]
-
Bawn, M., et al. (2013). The Pyridoxal 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations. PubMed Central. Available at: [Link]
-
Adamek, J., et al. (2013). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed Central. Available at: [Link]
-
Sweeny, J. R., & Dorer, M. L. (1975). Kinetics of irreversible enzyme inhibition by an unstable inhibitor (Short Communication). PubMed Central. Available at: [Link]
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D-Canaline: A Comprehensive Technical Guide to its Role in Metabolic Pathways and Therapeutic Potential
Foreword
In the intricate landscape of metabolic pathways, the discovery of molecules that can selectively modulate enzyme activity remains a cornerstone of biochemical research and drug development. D-canaline, a non-proteinogenic amino acid, has emerged as a fascinating and potent tool for probing the function of a critical class of enzymes: the pyridoxal 5'-phosphate (PLP)-dependent enzymes. This guide provides an in-depth technical exploration of this compound, from its fundamental chemical properties and biosynthesis to its detailed mechanism of action and its profound implications in metabolic regulation and therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document aims to be a definitive resource, synthesizing established knowledge with practical, field-proven insights to empower further investigation and innovation.
Introduction to this compound: A Natural Oddity with Potent Bioactivity
This compound, or (R)-2-amino-4-(aminooxy)butanoic acid, is the D-enantiomer of L-canaline. L-canaline is a naturally occurring non-proteinogenic amino acid found in certain leguminous plants, where it is biosynthesized from its precursor, L-canavanine.[1][2][3] L-canavanine, a structural analog of L-arginine, serves as a defensive compound against herbivores.[3] The subsequent enzymatic breakdown of L-canavanine yields L-canaline.[1][3]
While the L-enantiomer is the naturally abundant form, both D- and L-canaline exhibit significant biological activity, primarily as potent and often irreversible inhibitors of PLP-dependent enzymes.[2] This inhibitory action stems from the unique aminooxy functional group, which is highly reactive towards the aldehyde group of the PLP cofactor. This guide will delve into the intricacies of this interaction and explore the downstream consequences for various metabolic pathways.
The Core Mechanism: Irreversible Inhibition of Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes
The vast majority of this compound's biological effects can be attributed to its potent inhibition of enzymes that rely on pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor. PLP is essential for a wide array of metabolic reactions, including transamination, decarboxylation, and racemization of amino acids.
The primary mechanism of inhibition involves the reaction of the aminooxy group of this compound with the aldehyde group of PLP, which is typically bound to the enzyme's active site via a Schiff base with a lysine residue. This reaction forms a highly stable oxime linkage, effectively sequestering the PLP cofactor and rendering the enzyme inactive.[2] This covalent modification is often irreversible under physiological conditions.
Ornithine Aminotransferase (OAT): A Primary Target
One of the most extensively studied targets of this compound is ornithine aminotransferase (OAT), a key mitochondrial enzyme in amino acid metabolism.[2][3] OAT catalyzes the reversible transamination of L-ornithine to L-glutamate-γ-semialdehyde.[4] Both D- and L-canaline are potent irreversible inhibitors of OAT, with the L-enantiomer exhibiting a faster rate of inhibition.[2] The inhibition of OAT disrupts the catabolism of ornithine, leading to its accumulation.
This compound in Metabolic Pathways: Beyond Ornithine
The consequences of this compound's inhibitory action extend beyond the direct disruption of ornithine metabolism, impacting interconnected metabolic pathways.
Disruption of Polyamine Biosynthesis
Ornithine is a direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. These polyamines are essential for cell growth, proliferation, and differentiation. By inhibiting OAT and thereby affecting ornithine homeostasis, this compound can indirectly modulate the polyamine biosynthesis pathway.[5][6] The enzyme ornithine decarboxylase (ODC), which catalyzes the first committed step in polyamine synthesis, is also a PLP-dependent enzyme and a potential direct target for this compound. The disruption of polyamine metabolism is a key aspect of this compound's antiproliferative and potential anticancer effects.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound as an enzyme inhibitor is best described by quantitative parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). While specific values for this compound are not always readily available, data for L-canaline and racemic mixtures provide valuable insights.
| Compound | Enzyme | Organism | Inhibition Parameter | Value | Reference |
| L-Canaline | Ornithine Aminotransferase | Manduca sexta (tobacco hornworm) | Potent Inhibitor | Not specified | [7] |
| L-Canaline | Aspartate Aminotransferase | Pig Heart | Ki | 1.7 x 10⁻⁴ M | [3] |
| DL-Canaline | Ornithine Aminotransferase | Mouse | In vivo inhibition | 65-70% transient inhibition at 500 mg/kg | [2] |
| L-Canaline | Plasmodium falciparum growth | - | IC50 | 297 nM | [8] |
| L-Canaline | Phorbol 12-myristate-13-acetate (PMA)-stimulated Peripheral Blood Mononuclear Cells (PBMCs) | Human | IC50 | 0.26 mM | [8] |
| L-Canaline | Mixed Lymphocyte Reaction stimulated PBMCs | Human | IC50 | 0.54 mM | [8] |
Experimental Protocols for Studying this compound
To facilitate further research, this section provides a detailed, step-by-step methodology for a common assay used to evaluate the inhibitory effect of this compound on ornithine aminotransferase.
Ornithine Aminotransferase (OAT) Inhibition Assay
This protocol is adapted from established methods for measuring OAT activity and can be used to determine the inhibitory potential of this compound.[9][10][11]
Objective: To measure the inhibition of OAT activity by this compound.
Principle: OAT activity is determined by measuring the formation of its product, pyrroline-5-carboxylate (P5C), which reacts with ninhydrin to produce a colored compound that can be quantified spectrophotometrically.
Materials:
-
Purified OAT enzyme
-
L-ornithine solution
-
α-ketoglutarate solution
-
Pyridoxal 5'-phosphate (PLP) solution
-
This compound stock solution (in appropriate buffer)
-
Tris-HCl buffer (pH 8.0)
-
Perchloric acid (3.6 N)
-
Ninhydrin solution (2% in water)
-
Ethanol
-
Microcentrifuge tubes
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the assay mixture containing Tris-HCl buffer, L-ornithine, α-ketoglutarate, and PLP.
-
Pre-incubation with Inhibitor: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor. Pre-incubate the mixtures for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate Enzymatic Reaction: Add the purified OAT enzyme to each tube to start the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding perchloric acid.
-
Color Development: Add the ninhydrin solution to each tube.
-
Heating: Place the tubes in a boiling water bath for 15 minutes to allow for color development.
-
Centrifugation: Centrifuge the tubes to pellet any precipitate.
-
Solubilization: Dissolve the resulting reddish pigment in ethanol.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 510 nm.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Sources
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D-Canaline: A Mechanistic Exploration of Its Therapeutic Potential Through Pyridoxal 5'-Phosphate Enzyme Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: D-Canaline, a non-proteinogenic amino acid and the stereoisomer of the natural product L-canaline, presents a compelling case for therapeutic exploration. Its potent, often irreversible, inhibition of a broad class of pyridoxal 5'-phosphate (PLP)-dependent enzymes forms the basis of its significant biological activity. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action, focusing on its primary and potential therapeutic targets. We will delve into the causality behind its effects on cellular metabolism, particularly through the inhibition of Ornithine Aminotransferase (OAT), and explore its promising applications in oncology and infectious diseases. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols for target validation, and a forward-looking perspective on harnessing this compound's unique biochemical properties for drug development.
Part 1: The Molecular Profile of this compound
Chemical Nature and Origin
This compound is the D-stereoisomer of L-2-amino-4-(aminooxy)butyric acid. It is structurally analogous to L-ornithine, a key intermediate in the urea cycle and polyamine biosynthesis.[1] While L-canaline is a natural product derived from the enzymatic cleavage of L-canavanine—a potent arginine antimetabolite found in many leguminous plants—this compound provides a unique tool for probing enzymatic stereospecificity.[2][3][4]
The defining feature of canaline is its terminal aminooxy (-O-NH₂) group. This functional group is a significantly stronger nucleophile than a standard primary amine, a phenomenon known as the "alpha effect".[5] This heightened reactivity is central to its mechanism of action.
The Core Mechanism: Oxime Formation with Pyridoxal 5'-Phosphate (PLP)
This compound's potent bioactivity stems from its vigorous and specific reaction with pyridoxal 5'-phosphate (PLP), the active cofactor form of vitamin B6.[1] PLP is essential for a vast array of enzymes, primarily those involved in amino acid metabolism.[6][7] These enzymes function by forming a Schiff base (internal aldimine) between the aldehyde group of PLP and a lysine residue in the enzyme's active site.
This compound irreversibly inactivates these enzymes by targeting this PLP cofactor. The highly nucleophilic aminooxy group of this compound attacks the electrophilic aldehyde of PLP, forming a stable, covalently-bound oxime.[1][8][9] This reaction effectively sequesters the cofactor, rendering the enzyme catalytically inert.[10] Because this oxime formation is exceptionally stable, the inhibition is often irreversible.[1]
Caption: Mechanism of this compound enzyme inhibition via oxime formation.
Part 2: Primary Therapeutic Target: Ornithine Aminotransferase (OAT)
Ornithine Aminotransferase (OAT) is the most extensively studied target of both L- and this compound.[8][11][12] OAT is a mitochondrial, PLP-dependent enzyme that catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde (GSA) and L-glutamate.[13] This positions OAT at a critical juncture, linking the urea cycle with the metabolism of proline and glutamate.
Mechanism of OAT Inhibition
As an ornithine analog, this compound readily enters the OAT active site. While the natural L-enantiomer reacts more rapidly, the D-enantiomer is also a competent inhibitor, demonstrating that the stereochemistry at the alpha-carbon is not an absolute requirement for binding and inactivation.[8][9][11] The inhibition proceeds via the characteristic oxime formation with the PLP cofactor, leading to irreversible inactivation of the enzyme.[9]
Therapeutic Rationale for Targeting OAT
The central role of OAT in metabolism makes it a compelling therapeutic target, particularly in oncology.
-
Disruption of Polyamine Synthesis: Ornithine is the direct precursor for polyamine (putrescine, spermidine, spermine) synthesis via the action of ornithine decarboxylase (ODC). Polyamines are essential for cell proliferation, differentiation, and survival. Cancer cells often exhibit upregulated polyamine synthesis to sustain their rapid growth. By inhibiting OAT, this compound can deplete the ornithine pool available for ODC, thereby disrupting polyamine biosynthesis and arresting cancer cell proliferation.[4]
-
Metabolic Stress: By blocking the conversion of ornithine to GSA, this compound disrupts the proline and glutamate synthesis pathways. This can induce metabolic stress in cancer cells that are highly dependent on these amino acids for energy and biomass production.
Caption: this compound targets OAT to disrupt polyamine and proline synthesis.
Part 3: Therapeutic Applications & Target Validation Protocols
The unique mechanism of this compound opens therapeutic avenues in diseases where targeting PLP-dependent enzymes offers a strategic advantage.
Application in Oncology
The dependence of many cancer types on accelerated amino acid metabolism and polyamine synthesis makes them theoretically vulnerable to this compound. L-canaline has demonstrated significant in vitro antineoplastic activity against human pancreatic cancer cells and cytotoxic effects on peripheral blood mononucleocytes.[1][4][14]
| Cell Type | Assay | IC₅₀ Value | Reference |
| P. falciparum | Growth Inhibition | 297 nM | [14],[15] |
| PMA-stimulated PBMCs | Proliferation | 0.26 mM | [15] |
| MLR-stimulated PBMCs | Proliferation | 0.54 mM | [15] |
-
Objective: To quantify the inhibitory potency (IC₅₀) of this compound against purified OAT.
-
Causality: This assay directly validates the interaction between this compound and its primary target. A low IC₅₀ value confirms potent, direct inhibition, which is the foundational hypothesis for its anticancer effect.
-
Methodology:
-
Reagents: Purified recombinant human OAT, L-ornithine, α-ketoglutarate, pyridoxal 5'-phosphate, o-aminobenzaldehyde, this compound.
-
Enzyme Reaction: In a 96-well plate, incubate varying concentrations of this compound with a fixed concentration of OAT in reaction buffer for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiation: Initiate the enzymatic reaction by adding L-ornithine and α-ketoglutarate.
-
Detection: The reaction product, GSA, cyclizes to Δ¹-pyrroline-5-carboxylate (P5C). Stop the reaction and add o-aminobenzaldehyde, which reacts with P5C to form a chromophore detectable at 440 nm.
-
Analysis: Measure absorbance and calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control. Plot the data to determine the IC₅₀ value.
-
-
Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines (e.g., pancreatic, colon, leukemia).
-
Causality: This assay provides a functional readout of this compound's effect at the cellular level. A dose-dependent decrease in viability supports the hypothesis that OAT inhibition (or broader PLP enzyme inhibition) leads to cell death or growth arrest.
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include an untreated control and a positive control (e.g., a known chemotherapy agent).
-
MTS Addition: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well. Viable cells with active dehydrogenases will convert MTS to a formazan product.
-
Measurement: Incubate for 1-4 hours and measure the absorbance of the formazan product at 490 nm.
-
Analysis: Normalize the data to the untreated control and plot cell viability versus this compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Application in Infectious Diseases (Antimalarial)
PLP-dependent enzymes are crucial for the survival and proliferation of various pathogens. The potent activity of L-canaline against the malaria parasite Plasmodium falciparum (IC₅₀ of 297 nM) highlights a significant therapeutic opportunity.[14][15] The target is likely a critical PLP-dependent enzyme in the parasite's amino acid metabolism pathways.
-
Objective: To confirm the antimalarial activity of this compound against P. falciparum.
-
Causality: This assay validates the therapeutic potential in a disease-relevant model. Potent inhibition of parasite growth justifies further investigation into the specific parasitic enzyme target.
-
Methodology:
-
Parasite Culture: Culture synchronized, ring-stage P. falciparum in human erythrocytes in 96-well plates.
-
Treatment: Add serial dilutions of this compound to the cultures and incubate for 48-72 hours under standard parasite culture conditions.
-
Growth Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the parasite biomass.
-
Analysis: Measure fluorescence and calculate the IC₅₀ value by plotting percent growth inhibition against drug concentration.
-
Caption: A generalized workflow for this compound target validation.
Part 4: Challenges and Future Directions
Despite its promise, the therapeutic development of this compound faces challenges. In vivo studies using a racemic mixture of DL-canaline showed that it produced only a transient and incomplete inhibition of OAT compared to other inhibitors.[8][11] This suggests potential hurdles related to pharmacokinetics, such as poor bioavailability, rapid metabolism, or inefficient cellular uptake.
Future research should focus on:
-
Pharmacokinetic Optimization: Employing medicinal chemistry approaches to design prodrugs or derivatives of this compound with improved stability, absorption, and distribution.
-
Targeted Delivery: Developing nanoparticle or antibody-drug conjugate systems to deliver this compound specifically to tumor tissues or infected cells, thereby increasing efficacy and reducing potential off-target toxicity.
-
Comprehensive Target Deconvolution: Using chemoproteomic approaches to identify the full spectrum of PLP-dependent enzymes that this compound inhibits in human cells. This is critical for predicting off-target effects and understanding its complete mechanism of action.
-
Stereospecific Synthesis and Evaluation: Conducting studies with pure this compound to differentiate its specific activity and toxicity profile from its L-enantiomer, which may be metabolized differently.
References
-
Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of Two Inactivators of Ornithine Aminotransferase. Biochemical Pharmacology. [Link]
-
Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Journal. [Link]
-
Rosenthal, G. A. (1990). Metabolism of l-Canavanine and l-Canaline in Leguminous Plants. Plant Physiology. [Link]
-
Rosenthal, G. A. (1990). Metabolism of l-Canavanine and l-Canaline in Leguminous Plants. Plant Physiology. [Link]
-
Seiler, N., Bolkenius, F. N., & Knödgen, B. (1990). Inhibition of OAT by L-and DL-canaline: effects of L-ornithine. ResearchGate. [Link]
-
Rosenthal, G. A. (1982). l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. (Leguminosae). Plant Physiology. [Link]
-
Rosenthal, G. A. (1982). l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. (Leguminosae). Plant Physiology. [Link]
-
Funck, D., Stadelhofer, B., & Koch, W. (2008). Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants. Plant Signaling & Behavior. [Link]
-
Bolkenius, F. N., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. ResearchGate. [Link]
-
Kumar, T. S., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters. [Link]
-
Esser, A., et al. (2017). Canavanine utilization via homoserine and hydroxyguanidine by a PLP-dependent γ-lyase in Pseudomonadaceae and Rhizobiales. Scientific Reports. [Link]
-
Rosenthal, G. A. (1981). A mechanism of L-canaline toxicity. European Journal of Biochemistry. [Link]
-
Kumar, T. S., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. ACS Publications. [Link]
-
Bence, A. K., et al. (2002). The antiproliferative and immunotoxic effects of L-canavanine and L-canaline. Anti-cancer Drugs. [Link]
-
Al-Ostath, A. I., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]
-
Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences. [Link]
-
Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents. Annual Review of Biochemistry. [Link]
-
Kizhakkedathu, P. N., & Horte, S. (2012). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Molecules. [Link]
-
Rahiala, E. L. (1971). Inhibition of pyridoxal enzymes by L-canaline. Biochimica et Biophysica Acta. [Link]
-
Cellai, L., et al. (2011). Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents. Bentham Science. [Link]
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A Technical Guide to the Discovery and Isolation of D-Canaline for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the non-proteinogenic amino acid D-canaline, from its conceptual discovery rooted in the study of its naturally occurring L-enantiomer to the modern strategies required for its isolation. As the D-isomer is not naturally abundant, this document focuses on the synthesis of the racemic mixture and subsequent stereospecific resolution. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for applications in areas such as enzyme inhibition, toxicology, and pharmacology.
Historical Context and Discovery of the Canaline Moiety
The story of this compound begins with its L-enantiomer, a potent natural antimetabolite. L-canaline, or L-2-amino-4-(aminooxy)butyric acid, was first discovered as a product of the enzymatic hydrolysis of L-canavanine. L-canavanine, a structural analogue of L-arginine, is found in significant quantities in the seeds of leguminous plants, most notably the jack bean (Canavalia ensiformis)[1].
The initial groundwork was laid by M. Kitagawa and H. Tomiyama in 1929, who first isolated L-canavanine. The subsequent understanding of its metabolism led to the identification of L-canaline. Arginase, an enzyme present in canavanine-storing legumes, was found to hydrolyze L-canavanine to produce L-canaline and urea[1]. This metabolic pathway is analogous to the ornithine-urea cycle.
The discovery of L-canaline's potent biological activity, particularly its irreversible inhibition of pyridoxal phosphate-dependent enzymes like ornithine aminotransferase, spurred interest in its stereochemistry[2]. While L-canaline is the naturally occurring form, the synthesis of the racemic mixture (DL-canaline) opened the door to investigating the biological properties of the "unnatural" D-enantiomer, this compound.
The Strategic Approach to Isolating this compound
As this compound is not known to be a primary natural product, its isolation is a multi-step process that relies on chemical synthesis followed by chiral resolution. The overall workflow can be summarized as follows:
Caption: Workflow for the isolation of this compound.
Synthesis of Racemic DL-Canaline
The foundational step in obtaining this compound is the chemical synthesis of the racemic mixture. A documented method for producing DL-canaline involves a multi-step synthesis starting from readily available precursors[3].
Principles of the Synthesis
The synthesis pathway builds the carbon backbone and introduces the characteristic amino and aminooxy functionalities. The process typically involves the formation of an intermediate that is then converted to a hydantoin derivative of DL-canaline. The final step is the alkaline hydrolysis of the hydantoin to yield the free amino acid[3].
Experimental Protocol for DL-Canaline Synthesis
The following protocol is based on the method described by G.A. Rosenthal and D. Thomas for the radiochemical synthesis of DL-canaline, which can be adapted for non-radiolabeled synthesis[3].
Step 1: Formation of Ethyl N-[3-oxopropoxy]acetimidate
-
React ethyl N-hydroxyacetimidate with acrolein. This reaction forms the initial carbon chain with the protected aminooxy group.
Step 2: Conversion to the Nitrile
-
The resulting ethyl N-[3-oxopropoxy]acetimidate is then converted to the corresponding nitrile.
Step 3: Formation of the Hydantoin Derivative
-
The nitrile is treated with reagents to form the hydantoin ring structure, a common intermediate in amino acid synthesis.
Step 4: Alkaline Hydrolysis
-
The hydantoin derivative of DL-canaline is subjected to alkaline hydrolysis to open the hydantoin ring and yield the free DL-canaline.
-
The reaction mixture is then neutralized and the product is purified, often through crystallization or chromatography.
Chiral Resolution of DL-Canaline
Once the racemic mixture of DL-canaline is synthesized, the critical step is the separation of the D- and L-enantiomers. Two primary methods are employed for the chiral resolution of amino acids: enzymatic resolution and chiral chromatography.
Method 1: Enzymatic Resolution
Principle: Enzymatic resolution leverages the high stereospecificity of enzymes to selectively catalyze a reaction on only one enantiomer in a racemic mixture. This transforms one enantiomer into a different chemical species, which can then be easily separated from the unreacted enantiomer. For the isolation of this compound, an enzyme that selectively acts on L-canaline is ideal.
Enzyme Selection: Acylases are a class of enzymes well-suited for this purpose. In a common approach, the racemic amino acid is first chemically N-acylated. An L-aminoacylase is then used to selectively hydrolyze the N-acyl-L-amino acid back to the free L-amino acid, leaving the N-acyl-D-amino acid unreacted.
Caption: Workflow for enzymatic resolution of DL-canaline.
Experimental Protocol for Enzymatic Resolution:
Step 1: N-Acetylation of DL-Canaline
-
Dissolve DL-canaline in a suitable solvent.
-
React with an acetylating agent, such as acetic anhydride, under controlled pH to form N-acetyl-DL-canaline.
Step 2: Enzymatic Hydrolysis
-
Dissolve the N-acetyl-DL-canaline in a buffered aqueous solution.
-
Add L-aminoacylase (e.g., from Aspergillus oryzae).
-
Incubate the mixture under optimal conditions for the enzyme (temperature and pH). The enzyme will selectively hydrolyze N-acetyl-L-canaline to L-canaline and acetate, leaving N-acetyl-D-canaline intact.
Step 3: Separation
-
Separate the resulting mixture of L-canaline and N-acetyl-D-canaline. This can be achieved by ion-exchange chromatography, as the charge properties of the free amino acid and the acylated amino acid are different.
Step 4: Hydrolysis of N-Acetyl-D-Canaline
-
The purified N-acetyl-D-canaline is then subjected to acid hydrolysis to remove the acetyl group, yielding pure this compound.
-
The product is then purified from the hydrolysis mixture.
Method 2: Chiral Preparative High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus, separation. This method offers the advantage of direct separation without the need for derivatization, although it can be more costly for large-scale preparations.
Column Selection: The choice of chiral stationary phase (CSP) is critical. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective[4]. These columns possess ionic groups and are compatible with a range of mobile phases suitable for polar, ionic compounds like canaline[4]. Crown-ether based CSPs are also well-suited for the separation of D- and L-amino acid enantiomers[5].
Experimental Protocol for Chiral HPLC Separation:
Step 1: Method Development (Analytical Scale)
-
Screen various chiral columns (e.g., teicoplanin-based, crown-ether-based) with a small amount of DL-canaline.
-
Optimize the mobile phase composition. A common mobile phase for this type of separation is a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer, often with an acidic additive to control ionization.
-
Adjust parameters such as flow rate and temperature to achieve baseline separation of the D- and L-canaline peaks.
Step 2: Preparative Scale-Up
-
Once an effective analytical method is developed, scale up to a preparative HPLC system with a larger column of the same stationary phase.
-
Inject larger quantities of the DL-canaline mixture.
-
Collect the fractions corresponding to the this compound peak.
Step 3: Product Recovery
-
Pool the collected fractions containing this compound.
-
Remove the mobile phase solvents, typically by rotary evaporation or lyophilization, to obtain the purified this compound.
Characterization and Quality Control
After isolation, it is imperative to confirm the identity, purity, and stereochemistry of the this compound.
| Parameter | Analytical Method | Expected Outcome for this compound |
| Identity | Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of canaline (C4H10N2O3, Molar Mass: 134.13 g/mol ). |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra consistent with the structure of 2-amino-4-(aminooxy)butyric acid. | |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single, sharp peak on a suitable achiral column. |
| Stereochemistry | Polarimetry | Measurement of optical rotation. This compound will rotate plane-polarized light in the opposite direction to L-canaline. |
| Chiral HPLC | Injection onto the analytical chiral column used for method development should show a single peak co-eluting with the D-enantiomer peak from the racemic standard. |
Conclusion
The isolation of this compound is a challenging but achievable process for the skilled researcher. It requires a combination of organic synthesis to create the racemic precursor, followed by a meticulous chiral resolution step. Both enzymatic resolution and preparative chiral HPLC are powerful techniques capable of yielding highly pure this compound. The choice between these methods will depend on factors such as available equipment, scale of production, and cost considerations. This guide provides the fundamental principles and procedural outlines to enable the successful isolation and characterization of this compound for advanced research and development applications.
References
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Kito, K., Sanada, Y., & Katunuma, N. (1976). Mode of inhibition of ornithine aminotransferase by L-canaline. The Journal of Biochemistry, 79(5), 987-994. Available at: [Link]
-
Rosenthal, G. A., & Thomas, D. (1984). Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline. Analytical Biochemistry, 140(1), 246-249. Available at: [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Van Balgooy, J. N. (1987). Separation of canavanine and canaline by high performance liquid chromatography. Experientia, 43(9), 1034-1037. Available at: [Link]
-
Rosenthal, G. A. (1982). l-Canavanine Metabolism in Jack Bean, Canavalia ensiformis (L.) DC. (Leguminosae). Plant Physiology, 69(5), 1066-1069. Available at: [Link]
-
LCGC International. (2012). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available at: [Link]
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Rosenthal, G. A. (1991). The biochemical basis for the deleterious effects of L-canavanine. Phytochemistry, 30(4), 1055-1058. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
Rosenthal, G. A. (1984). Investigations of Canavanine Biochemistry in the Jack Bean Plant, Canavalia ensiformis (L.) DC. Available at: [Link]
-
Carlini, C. R., & Guimarães, J. A. (1981). Isolation and characterization of a toxic protein from Canavalia ensiformis (jack bean) seeds, distinct from concanavalin A. Toxicon, 19(5), 667-675. Available at: [Link]
-
Khan, T. A., et al. (2010). A novel and inexpensive procedure for the purification of concanavalin A from jack bean (Canavalia ensiformis) extract. ResearchGate. Available at: [Link]
-
Hussain, A., et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-648. Available at: [Link]
-
Rosenthal, G. A. (1990). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 46(10), 677-683. Available at: [Link]
-
Ali, I., et al. (2017). Enantiomeric resolution and modeling of DL-alanine-DL-tryptophan dipeptide on amylose stationary phase. Biomedical Chromatography, 31(7). Available at: [Link]
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Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Available at: [Link]
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-
MDPI. (2019). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Available at: [Link]
-
Fodor, P. J., et al. (1949). Preparation of L- and D-alanine by enzymatic resolution of acetyl-DL-alanine. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to D-Canaline: Properties, Mechanism, and Applications
This guide provides a comprehensive technical overview of D-canaline, a non-proteinogenic amino acid of significant interest to researchers in biochemistry, toxicology, and drug development. We will delve into its fundamental properties, its potent mechanism of action as an enzyme inhibitor, established experimental protocols, and its potential therapeutic applications.
Core Properties and Identification
This compound, the dextrorotatory enantiomer of canaline, is the structural analog of D-ornithine, where the δ-methylene group is replaced by an oxygen atom, classifying it as a 5-oxa-analog.[1] It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. While much of the biological research has focused on its naturally occurring enantiomer, L-canaline, or the racemic DL-mixture, the fundamental physicochemical properties and the core mechanism of action are applicable to the D-isomer.[2][3] L-canaline is produced in nature from L-canavanine, a compound found in certain legumes like the jack bean (Canavalia ensiformis), through the action of the enzyme arginase.[1][4]
Quantitative data and key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 128395-79-9 | [5] |
| Molecular Formula | C₄H₁₀N₂O₃ | [1][5][6][7][8][9] |
| Molecular Weight | 134.13 g/mol | [5][7][8][9] |
| IUPAC Name | (2R)-2-Amino-4-(aminooxy)butanoic acid | Inferred from L-form |
| Synonyms | O-Amino-D-homoserine | [5] |
| Related CAS (L-Canaline) | 496-93-5 | [1][4][6][7][8][9] |
Mechanism of Action: Potent Pyridoxal Phosphate Antagonism
The significant biological activity of canaline stems from the unique and highly reactive O-alkyl hydroxylamine (aminooxy) functionality in its side chain.[1] This group is a powerful nucleophile that targets the aldehyde group of pyridoxal-5'-phosphate (PLP), the essential coenzyme for a vast array of vitamin B6-dependent enzymes, including aminotransferases.
The core mechanism involves the rapid formation of a stable oxime through a covalent bond between canaline's aminooxy nitrogen and the aldehyde carbon of PLP.[1][10] This reaction effectively sequesters the coenzyme, leading to potent, and often irreversible, enzyme inactivation.[6][10]
Because of this activity, canaline is classified as a powerful antimetabolite.[10] Its primary intracellular target is ornithine aminotransferase (OAT), which it inhibits at nanomolar to low micromolar concentrations.[1][6] This targeted inhibition disrupts amino acid metabolism and contributes to its broad-spectrum cytotoxicity.
Caption: A typical experimental workflow to determine the inhibitory potency of this compound.
Applications in Research and Drug Development
This compound's potent and specific mechanism of action makes it a valuable tool for both basic research and as a lead compound in drug discovery.
-
Enzyme Mechanism Studies: As a powerful inhibitor, it is used to probe the structure and function of PLP-dependent enzymes and to understand their roles in metabolic pathways. [10]* Anticancer Agent: Canaline has demonstrated significant in vitro activity against human pancreatic cancer cells, highlighting its potential as an antineoplastic agent. [10]Its ability to disrupt amino acid metabolism is a promising strategy for targeting rapidly proliferating cancer cells.
-
Antiparasitic and Antimicrobial: L-canaline is cytotoxic to a range of organisms, including the malaria parasite Plasmodium falciparum (IC₅₀ of 297 nM) and various bacteria. [4][6]This suggests its potential as a template for developing novel anti-infective drugs.
-
Insecticide: Canaline is a potent natural insecticide. [1]Larvae fed diets containing canaline exhibit severe developmental defects and high mortality, making its mechanism a point of interest for developing new pest control agents. [1]
Conclusion
This compound is a molecule of considerable scientific interest due to its unique aminooxy functionality, which confers potent biological activity. Its well-defined mechanism of action—the irreversible inactivation of PLP-dependent enzymes—makes it an invaluable tool for biochemical research. Furthermore, its demonstrated efficacy as an anticancer, antiparasitic, and insecticidal agent provides a strong foundation for its exploration in drug development and agrochemical research. Understanding its properties and the experimental protocols for its use is essential for any scientist looking to leverage this powerful antimetabolite.
References
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Global Substance Registration System. CANALINE, D-.
-
Rosenthal, G. A., & Thomas, D. (1984). Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline. Analytical Biochemistry, 140(1), 246-249.
-
Wikipedia. Canaline.
-
Nyberg, D. D., & Christensen, B. E. (1959). The Synthesis of DL-Canaline, DL-Canavanine and Related Compounds. Journal of the American Chemical Society.
-
Cayman Chemical. L-Canaline (CAS Number: 496-93-5).
-
Global Substance Registration System. CANALINE.
-
PubChem. L-Canaline.
-
DC Chemicals. L-Canaline | 496-93-5.
-
MCE (MedChemExpress). L-Canaline - Product Data Sheet.
-
Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 60(19), 1635-1641.
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis and Purification of D-Canaline
Introduction: The Significance of D-Canaline in Modern Research
This compound (D-2-amino-4-(aminooxy)butyric acid) is the D-enantiomer of L-canaline, a non-proteinogenic amino acid found in certain leguminous plants.[1][] While its L-isomer is a potent antimetabolite known for its toxicity through the inhibition of pyridoxal phosphate (Vitamin B6)-dependent enzymes, the unique stereochemistry of this compound makes it a molecule of significant interest for drug development and biochemical research.[1][3][4] Non-proteinogenic amino acids, particularly D-isomers, are crucial building blocks in designing novel peptides and pharmaceuticals with enhanced stability against enzymatic degradation, improved potency, and unique conformational properties.[5][6]
The synthesis and purification of optically pure this compound, however, present considerable challenges due to its unique aminooxy functionality and the need for stereospecific control. This guide provides a detailed framework for the chemical synthesis and subsequent purification of this compound, grounded in established chemical principles and field-proven methodologies. It is intended for researchers, medicinal chemists, and drug development professionals seeking to produce high-purity this compound for experimental applications.
Strategic Approach to this compound Synthesis
The synthesis of this compound requires a multi-step approach that carefully constructs the carbon backbone and stereocenter while incorporating the reactive aminooxy group. While enzymatic methods are emerging for the synthesis of various D-amino acids, offering high stereoselectivity and green chemistry advantages, well-established chemical routes provide a robust and adaptable platform for molecules like canaline.[7][8][9][10]
The strategy outlined here is a generalized chemical synthesis pathway adapted from methods for producing related amino acids and DL-canaline.[11][12] It involves the formation of a key intermediate, which is then elaborated to introduce the amino and aminooxy functionalities, culminating in the release of the final this compound product.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the proposed chemical synthesis of this compound.
Caption: A generalized workflow for the chemical synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a representative method and may require optimization based on specific starting materials and laboratory conditions.
Rationale: The synthesis begins with a protected chiral precursor to ensure the final product has the desired D-stereochemistry. The hydroxyl group is converted into a good leaving group to facilitate nucleophilic substitution by N-hydroxyphthalimide, a common reagent for introducing a protected aminooxy moiety. Subsequent deprotection steps then reveal the final this compound molecule.
| Step | Reagent/Solvent | Key Parameters | Purpose |
| 1 | Boc-D-Homoserine, Esterifying agent (e.g., Benzyl bromide) | Room Temperature, 12-18h | Protection of amino and carboxyl groups. |
| 2 | Protected D-Homoserine, Tosyl chloride, Pyridine | 0°C to RT, 4-6h | Activation of the terminal hydroxyl group. |
| 3 | Tosylated intermediate, N-Hydroxyphthalimide, K2CO3, DMF | 60-80°C, 8-12h | Nucleophilic substitution to form the C-O-N bond. |
| 4 | Phthalimide intermediate, Hydrazine hydrate, Ethanol | Reflux, 2-4h | Removal of the phthaloyl group to expose the aminooxy group. |
| 5 | Intermediate from Step 4, Strong acid (e.g., TFA or HCl in Dioxane) | 0°C to RT, 1-2h | Final deprotection of Boc and ester groups. |
Step-by-Step Methodology:
-
Protection: Protect the amino group of D-homoserine with a Boc-anhydride and the carboxyl group as a benzyl ester. This prevents unwanted side reactions in subsequent steps.
-
Activation: Dissolve the protected D-homoserine in anhydrous pyridine and cool to 0°C. Add tosyl chloride portion-wise and stir, allowing the reaction to slowly warm to room temperature. Monitor progress by Thin Layer Chromatography (TLC). The tosyl group makes the terminal hydroxyl an excellent leaving group.
-
Nucleophilic Substitution: In a separate flask, suspend N-hydroxyphthalimide and potassium carbonate in DMF. Add the tosylated intermediate and heat the mixture. The phthalimide nitrogen attacks the activated carbon, displacing the tosylate group.
-
Hydrazinolysis: After cooling, the product from step 3 is dissolved in ethanol. Hydrazine hydrate is added, and the mixture is refluxed. Hydrazine cleaves the phthalimide group, leaving the free aminooxy group.
-
Final Deprotection: The crude product from step 4 is treated with a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to remove the Boc and benzyl protecting groups, yielding crude this compound as a salt.
Safety Precautions for Synthesis
-
Chemical Handling: Work in a well-ventilated fume hood at all times. Reagents like pyridine, DMF, hydrazine, and strong acids are toxic and/or corrosive. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Reaction Monitoring: Never heat reactions in a sealed vessel. When working with hydrazine, be aware of its reactivity and potential for explosive decomposition under certain conditions.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal.
Purification of this compound
The crude product from the synthesis contains the desired this compound along with residual reagents, byproducts, and salts. A robust purification strategy is essential to achieve the high purity required for research and pharmaceutical applications. Ion-exchange chromatography is a highly effective method for purifying amino acids, as it separates molecules based on their net charge.[15]
Visualizing the Purification Workflow
The following diagram outlines the steps for purifying crude this compound using ion-exchange chromatography.
Caption: A typical workflow for this compound purification via cation exchange chromatography.
Detailed Purification Protocol
Rationale: At a low pH, the amino groups of this compound are protonated, giving it a net positive charge. This allows it to bind to a cation exchange resin. Neutral and anionic impurities are washed away. By subsequently applying a basic eluent, the amino groups are deprotonated, releasing the this compound from the resin.
| Parameter | Specification | Rationale |
| Resin Type | Strong Cation Exchange (e.g., Dowex-50W-X8) | Binds positively charged molecules like protonated amino acids. |
| Loading Buffer | 0.2 M HCl or Formic Acid (pH ~2.5) | Ensures this compound is fully protonated for binding. |
| Wash Buffer | Same as Loading Buffer | Removes unbound impurities. |
| Elution Buffer | 0.5 - 2.0 M Ammonium Hydroxide (NH4OH) | Deprotonates this compound, causing its release from the resin. |
| Fraction Analysis | Ninhydrin test or TLC | To identify fractions containing the amino acid.[16] |
Step-by-Step Methodology:
-
Column Preparation: Prepare a slurry of a strong cation exchange resin (e.g., Dowex-50) in water and pack it into a suitable chromatography column. Equilibrate the column by washing with several column volumes of the loading buffer until the pH of the effluent matches the buffer.
-
Sample Loading: Dissolve the crude this compound salt in a minimal volume of the loading buffer. Apply the solution carefully to the top of the resin bed.
-
Washing: Wash the column with 2-3 column volumes of the loading buffer to elute any unbound impurities.
-
Elution: Begin eluting the bound this compound with a gradient or step-wise application of ammonium hydroxide solution.
-
Fraction Collection: Collect fractions of a defined volume.
-
Analysis: Test each fraction for the presence of an amino acid using the ninhydrin test. A positive test results in a purple color. Alternatively, spot fractions on a TLC plate and stain with a ninhydrin solution.[16]
-
Pooling and Lyophilization: Combine the pure, ninhydrin-positive fractions. Remove the volatile ammonium hydroxide buffer by rotary evaporation under reduced pressure, followed by lyophilization (freeze-drying) to obtain pure this compound as a fluffy, white solid.
Purity Assessment and Characterization
After purification, it is critical to confirm the identity and assess the purity of the synthesized this compound.
-
Reverse-Phase HPLC (RP-HPLC): This is a primary method for assessing purity.[5][17] An appropriate method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% TFA. Purity is determined by the percentage of the total peak area corresponding to the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the final product.[5] The spectra should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the exact molecular weight of this compound (C₄H₁₀N₂O₃, MW: 134.13 g/mol ).[18]
Storage and Stability
Non-proteinogenic amino acids can be sensitive to degradation. Proper storage is crucial to maintain their integrity.
-
Storage Conditions: Pure this compound should be stored as a lyophilized solid at -20°C or lower in a desiccated environment.[19] For L-canaline, stability of ≥ 4 years is reported under these conditions.[19]
-
Solution Stability: Prepare solutions fresh for each experiment. The aminooxy group can be reactive, and stability in solution, especially at neutral or basic pH, may be limited.
Conclusion
This guide provides a comprehensive and technically grounded protocol for the synthesis and purification of this compound. By understanding the rationale behind each step—from the strategic selection of protecting groups in the synthesis to the principles of ion-exchange chromatography in purification—researchers can confidently produce high-quality this compound. Adherence to rigorous safety protocols and thorough analytical characterization are paramount to ensure the integrity of the final product and the success of subsequent applications in drug discovery and chemical biology.
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Rosenthal, G. A., & Thomas, D. (1984). Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline. Analytical Biochemistry, 140(1), 246–249. [Link]
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Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 60(19), 1635–1641. [Link]
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Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. DIAION Manual. [Link]
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Nyberg, D. D., & Christensen, B. E. (1957). The Synthesis of DL-Canaline, DL-Canavanine and Related Compounds. Journal of the American Chemical Society, 79(5), 1222–1225. [Link]
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Armstrong, M. D. (1949). The Preparation of D- and L-Homoserine. Journal of the American Chemical Society, 71(10), 3399–3401. [Link]
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Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3251. [Link]
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Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. ResearchGate. [Link]
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ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate Q&A. [Link]
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Rosenthal, G. A. (1992). Purification and characterization of the higher plant enzyme L-canaline reductase. Proceedings of the National Academy of Sciences, 89(5), 1780–1784. [Link]
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Li, Y., et al. (2023). [Applications and synthesis of D-amino acids]. Sheng Wu Gong Cheng Xue Bao, 39(11), 4145-4161. [Link]
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NJ DEP. (2019). Handling Chlorine Safely. NJ Department of Environmental Protection. [Link]
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Rosenthal, G. A. (1973). The preparation and colorimetric analysis of L-canaline. Analytical Biochemistry, 51(2), 354–361. [Link]
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Rosenthal, G. A. (1981). A mechanism of L-canaline toxicity. European Journal of Biochemistry, 114(2), 301–304. [Link]
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Rosenthal, G. A. (1992). Purification and characterization of the higher plant enzyme L-canaline reductase. Proceedings of the National Academy of Sciences, 89(5), 1780–1784. [Link]
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Sanada, Y., et al. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry, 83(1), 201–206. [Link]
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Van Balgooy, J. N. (1987). Separation of canavanine and canaline by high performance liquid chromatography. Experientia, 43(9), 1034–1037. [Link]
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Neuhaus, F. C., & Lynch, J. L. (1964). THE ENZYMATIC SYNTHESIS OF D-ALANYL-D-ALANINE. 3. ON THE INHIBITION OF D-ALANYL-D-ALANINE SYNTHETASE BY THE ANTIBIOTIC D-CYCLOSERINE. Biochemistry, 3, 471–480. [Link]
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Rosenthal, G. A. (1992). Purification and characterization of the higher plant enzyme L-canaline reductase. Proceedings of the National Academy of Sciences of the United States of America, 89(5), 1780–1784. [Link]
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Khaw, L. E., et al. (1998). The rapL gene is essential for L-lysine 6-aminotransferase activity in Streptomyces hygroscopicus. Journal of Bacteriology, 180(12), 3076–3081. [Link]
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Dondoni, A., & Marra, A. (2018). Synthesis of O-Amino Sugars and Nucleosides. Molecules, 23(3), 643. [Link]
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Wu, B., & Zhang, J. (2017). Recent Advances in Chemical Synthesis of Amino Sugars. Marine Drugs, 15(7), 213. [Link]
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Szymańska, S., et al. (2015). STABILITY OF CALCIUM FOLINATE (TEVA) IN CONCENTRATE AFTER RE-USE AND IN DILUTE INFUSIONS IN 0.9% NaCl IN POLYETHYLENE BAGS. Acta Poloniae Pharmaceutica, 72(4), 789–795. [Link]
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Chiral Purity Analysis of D- and L-Canaline: Advanced HPLC-Based Protocols for Research and Pharmaceutical Applications
Introduction
L-Canaline, a non-proteinogenic amino acid found in certain legumes, is a potent antimetabolite and structural analog of L-ornithine.[1][2] Its biological significance is underscored by its activity as an inhibitor of pyridoxal phosphate-dependent enzymes, a mechanism that contributes to its toxicity and potential as an anti-cancer agent.[1][3][4] Conversely, the biological role and toxicological profile of its enantiomer, D-canaline, are less understood, although it is known to also interact with enzymes like ornithine aminotransferase, albeit at a different efficacy than the L-form.[5] The distinct biological activities of these enantiomers necessitate a robust and reliable analytical methodology for their separation and quantification. This is of paramount importance in drug development, toxicology studies, and fundamental biochemical research to accurately assess the therapeutic potential and safety risks associated with each stereoisomer.
This application note provides detailed protocols for the chiral separation of D- and L-canaline using High-Performance Liquid Chromatography (HPLC). Two primary methodologies are presented: a direct method employing a crown-ether-based chiral stationary phase (CSP) for the analysis of underivatized canaline, and an indirect method utilizing pre-column derivatization with Marfey's reagent followed by separation on a standard achiral reversed-phase column. These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary tools to achieve baseline resolution and accurate quantification of canaline enantiomers.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by creating a transient diastereomeric interaction between the enantiomers of the analyte and a chiral selector. This results in different retention times for the D- and L-enantiomers on the chromatographic column. The choice of the chiral selector and the chromatographic conditions are critical for achieving optimal separation.
Method 1: Direct Enantioseparation using a Crown Ether-Based Chiral Stationary Phase
Crown ethers are macrocyclic polyethers that can form stable complexes with primary amines, such as the ammonium group of amino acids under acidic conditions.[6][7] Chiral crown ether CSPs, like those based on (18-crown-6)-tetracarboxylic acid, create a chiral cavity where the protonated primary amine of the canaline enantiomer can be included.[6][8] The stereospecific interaction is further stabilized by hydrogen bonding between the analyte and the chiral selector, leading to differential retention and subsequent separation of the D- and L-enantiomers.[6] This direct approach is advantageous as it requires minimal sample preparation and avoids potential artifacts from derivatization.[9]
Method 2: Indirect Enantioseparation via Derivatization with Marfey's Reagent
The indirect method involves the reaction of the chiral analyte with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column.[10] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for the analysis of amino acids.[10][11][12] It reacts with the primary amine of D- and L-canaline to form stable L-D and L-L diastereomers, respectively.[11] The resulting diastereomers exhibit different hydrophobicities, allowing for their separation by reversed-phase HPLC.[13]
Experimental Protocols
Protocol 1: Direct Chiral Separation using a Crown Ether CSP
This protocol is optimized for the direct analysis of D- and L-canaline without derivatization.
1. Materials and Reagents:
-
D,L-Canaline standard
-
Perchloric acid (HClO₄), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade (18.2 MΩ·cm)
-
Chiral HPLC Column: ChiroSil® SCA(-) or RCA(+) (150 mm x 4.6 mm, 5 µm) or equivalent crown-ether based CSP[8][14]
2. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Quaternary or Binary HPLC with UV Detector |
| Column | ChiroSil® SCA(-) (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 80% Methanol / 20% Water with 10 mM Perchloric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of D,L-canaline at 1 mg/mL in the mobile phase.
-
Further dilute the stock solution to a working concentration of 10-100 µg/mL using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
4. Experimental Workflow:
Figure 1: Workflow for the direct chiral separation of D- and L-canaline.
5. Expected Results: On a ChiroSil® SCA(-) column, the D-enantiomer is expected to elute before the L-enantiomer. The elution order can be reversed by using the enantiomeric ChiroSil® RCA(+) column.[8] Baseline resolution of the two enantiomers should be achieved.
Protocol 2: Indirect Chiral Separation via Marfey's Reagent Derivatization
This protocol is suitable for laboratories equipped with standard reversed-phase HPLC systems.
1. Materials and Reagents:
-
D,L-Canaline standard
-
Marfey's Reagent (FDAA), 1% solution in acetone
-
Sodium bicarbonate (NaHCO₃), 1 M solution
-
Hydrochloric acid (HCl), 2 M solution
-
Acetone, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reversed-Phase HPLC Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
2. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Binary Gradient HPLC with UV Detector |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Detection | UV at 340 nm |
| Injection Vol. | 20 µL |
3. Derivatization Procedure:
-
To 100 µL of a 1 mg/mL canaline solution in water, add 40 µL of 1 M NaHCO₃.
-
Add 200 µL of 1% Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.[13]
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 20 µL of 2 M HCl.
-
The sample is now ready for HPLC analysis.
4. Experimental Workflow:
Figure 2: Workflow for the indirect chiral separation of D- and L-canaline.
5. Expected Results: The derivatized this compound (L-D diastereomer) is generally more retained on a reversed-phase column and will elute after the derivatized L-canaline (L-L diastereomer).[13]
Data Analysis and Interpretation
For both protocols, the identification of the D- and L-canaline peaks should be confirmed by injecting individual enantiomer standards if available. The resolution (Rs) between the two enantiomeric peaks should be calculated to assess the quality of the separation. A resolution of ≥ 1.5 indicates baseline separation.
The percentage of each enantiomer can be calculated from the peak areas in the chromatogram using the following formula:
% Enantiomer = (Area of individual enantiomer peak / Total area of both enantiomer peaks) x 100
For quantitative analysis, a calibration curve should be constructed for each enantiomer using standards of known concentrations.
Mechanism of Chiral Recognition
Figure 3: Simplified model of chiral recognition on a crown ether CSP.
Conclusion
The two HPLC-based protocols detailed in this application note provide robust and reliable methods for the chiral separation of D- and L-canaline. The direct method using a crown-ether based chiral stationary phase is a streamlined approach with minimal sample preparation, ideal for high-throughput screening. The indirect method, utilizing derivatization with Marfey's reagent, offers a versatile alternative that can be implemented on standard achiral HPLC systems. The choice of method will depend on the specific application, available instrumentation, and the required sample throughput. The successful implementation of these protocols will enable researchers to accurately determine the enantiomeric purity of canaline, which is critical for advancing our understanding of its biological roles and for the development of safe and effective pharmaceuticals.
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Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
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Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life sciences, 60(19), 1635–1641. Available at: [Link]
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Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161. Available at: [Link]
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Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Analytical Letters, 30(4), 769-783. Available at: [Link]
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Wang, Y., Li, S., Wang, Y., & Li, X. (2022). Matrix-assisted laser desorption/ionization mass spectrometry for the rapid and high throughput analysis of betaine and trigonelline in Lycium chinense Mill. and trigonelline in coffee. Food chemistry, 389, 133096. Available at: [Link]
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Application Note: Advanced Analytical Strategies for the Detection and Quantification of D-Canaline
Abstract: This document provides a comprehensive technical guide for the detection and quantification of D-canaline, a non-proteinogenic amino acid of significant interest in toxicology and pharmacology. Detailed protocols for sample preparation and analysis using spectrophotometry, chiral High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. The methodologies are designed to provide researchers, scientists, and drug development professionals with robust and validated approaches for the selective and sensitive measurement of this compound in various matrices.
Introduction: The Significance of this compound Analysis
L-canaline, the L-enantiomer of 2-amino-4-(aminooxy)butyric acid, is a naturally occurring non-proteinogenic amino acid found in certain leguminous plants. It is a structural analog of ornithine and a potent inhibitor of pyridoxal phosphate-dependent enzymes. While L-canaline is the more abundant enantiomer in nature, the presence and biological activity of this compound are of growing interest in toxicological and pharmacological research. The stereochemistry of amino acids can dramatically influence their biological effects, making the enantioselective analysis of canaline crucial for understanding its mechanisms of action and potential therapeutic or toxicological implications.
This application note details analytical methodologies for the selective detection and quantification of this compound, addressing the challenges associated with its analysis, such as the need for chiral separation and sensitive detection in complex biological and plant matrices.
Foundational Principles: Method Selection and Validation
The choice of an analytical method for this compound is dictated by the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. This guide covers three complementary techniques:
-
Spectrophotometry: A cost-effective method for rapid screening and quantification, particularly for total canaline content.
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for the separation and quantification of D- and L-canaline enantiomers without derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the quantification of this compound, which requires derivatization to enhance volatility.
Each protocol presented herein is designed as a self-validating system, with an emphasis on the scientific rationale behind each step. Method validation is critical to ensure the reliability of analytical data and should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[1] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2]
Sample Preparation: The Critical First Step
Effective sample preparation is paramount for accurate and reproducible analysis of this compound. The primary goals are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[3]
General Considerations for Sample Stability
Canaline and its derivatives may be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or high temperatures.[4][5] It is crucial to minimize sample processing times and store extracts at low temperatures (e.g., -20°C or -80°C) to ensure analyte stability.[6]
Protocol: Extraction of this compound from Plant Tissues (e.g., Legume Seeds)
This protocol is adapted from established methods for the extraction of non-protein amino acids from legumes.[7][8]
Objective: To extract free this compound from plant material while minimizing the co-extraction of interfering compounds.
Materials:
-
Plant tissue (fresh, frozen, or lyophilized)
-
Extraction Solvent: 70% (v/v) Ethanol in deionized water
-
Liquid nitrogen (for fresh/frozen tissue)
-
Mortar and pestle or homogenizer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Homogenization: Weigh approximately 1 gram of plant tissue. If using fresh or frozen tissue, freeze with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of pre-chilled 70% ethanol. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Incubation: Incubate the mixture for 1 hour at 4°C with gentle agitation to facilitate the extraction of amino acids.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collection: Carefully collect the supernatant, which contains the free amino acids.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Storage: The clarified extract is now ready for analysis or can be stored at -20°C until use.
Method 1: Spectrophotometric Quantification of Total Canaline
This method is based on the reaction of canaline with ninhydrin to produce a colored product that can be quantified spectrophotometrically.[5][9] While not enantioselective, it is a rapid and cost-effective technique for determining total canaline concentration. An improved colorimetric assay for L-canaline involves its carbamylation to O-ureidohomoserine, which enhances sensitivity and reproducibility.[1] This principle can be applied to the analysis of total canaline.
Protocol: Colorimetric Assay of Total Canaline
Objective: To quantify the total concentration of canaline in an extract.
Materials:
-
Canaline extract (from section 3.2)
-
This compound standard solutions (for calibration curve)
-
Ninhydrin reagent (0.2 g in 100 mL ethanol)[10]
-
Phosphate buffer (pH 7.4)[10]
-
Heating block or water bath
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standard solutions in 70% ethanol ranging from 10 to 200 µg/mL.
-
Reaction Setup: In separate test tubes, add 1 mL of each standard solution, the sample extract, and a blank (70% ethanol).
-
Ninhydrin Reaction: To each tube, add 2 mL of ninhydrin reagent and 1 mL of phosphate buffer (pH 7.4).
-
Color Development: Heat the tubes in a boiling water bath for 15 minutes. A purple color will develop.[10]
-
Cooling and Dilution: Cool the tubes to room temperature and dilute with 5 mL of 50% ethanol.
-
Measurement: Measure the absorbance of each solution at 570 nm using a spectrophotometer, with the blank as a reference.
-
Quantification: Plot the absorbance of the standards against their concentrations to generate a calibration curve. Determine the concentration of total canaline in the sample extract from the calibration curve.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the preferred method for the enantioselective analysis of this compound, allowing for the separation and quantification of both D- and L-enantiomers. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for the direct separation of underivatized amino acids.[2][11][12]
Rationale for Method Parameters
The use of a macrocyclic glycopeptide-based CSP, such as one based on teicoplanin, is advantageous as it allows for the direct analysis of polar, ionic compounds like amino acids without the need for derivatization.[11] The separation mechanism involves multiple interactions, including electrostatic, hydrophobic, and hydrogen bonding, between the analyte and the chiral selector.[2] The mobile phase composition is optimized to achieve a balance between retention and enantioselectivity.
Protocol: Enantioselective HPLC Analysis of this compound
Objective: To separate and quantify D- and L-canaline in an extract.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
Chiral column: Macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)[11]
-
Data acquisition and processing software
Reagents:
-
Mobile Phase A: 0.1% Formic acid in deionized water
-
Mobile Phase B: Acetonitrile
-
D- and L-canaline standards
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 80% Mobile Phase A and 20% Mobile Phase B. (Note: Gradient elution may be necessary for complex matrices).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Standard Preparation: Prepare individual and mixed standards of D- and L-canaline in the mobile phase to determine retention times and resolution.
-
Calibration: Prepare a series of this compound standard solutions of known concentrations to generate a calibration curve for quantification.
-
Sample Analysis: Inject the clarified extract (from section 3.2) into the HPLC system.
-
Data Analysis: Identify the D- and L-canaline peaks based on their retention times compared to the standards. Quantify the concentration of this compound using the peak area and the calibration curve.
Diagram of Chiral HPLC Workflow
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Application Note & Protocols: Enzymatic Assays for Measuring D-Canaline Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of D-Canaline
This compound (2-amino-4-(aminooxy)butyric acid) is a non-proteinogenic amino acid and a structural analog of D-ornithine. It is the D-isomer of L-canaline, a toxic metabolite produced from the hydrolysis of L-canavanine by the enzyme arginase in certain legumes.[1][2] The presence and metabolism of D-amino acids and their analogs in biological systems are of growing interest in toxicology, pharmacology, and drug development. This compound, due to its structural similarity to key metabolic amino acids and its potential to interact with pyridoxal-5'-phosphate (PLP)-dependent enzymes, presents a unique target for enzymatic studies.[3][4][5][6]
Accurate measurement of this compound's interaction with enzymes is critical for several reasons:
-
Toxicology: Understanding how this compound is metabolized or how it inhibits essential enzymes can elucidate its mechanisms of toxicity.
-
Drug Development: As an amino acid analog, this compound can serve as a probe or lead compound for targeting enzymes involved in amino acid metabolism, such as aminotransferases or oxidases.[7]
-
Biocatalysis: Enzymes that act on this compound could be harnessed for industrial applications, such as in the production of chiral compounds.
This guide provides a detailed overview of the biochemical principles and step-by-step protocols for measuring this compound activity, focusing on methods adaptable for this specific substrate. The primary focus will be on assays involving D-amino acid oxidase (DAAO), a class of enzymes known for their strict stereoselectivity towards D-isomers and broad substrate specificity.[8][9]
Biochemical Principle: Oxidative Deamination by D-Amino Acid Oxidase (DAAO)
D-Amino Acid Oxidase (DAAO, EC 1.4.3.3) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[8][9] Given this compound's structure as a D-amino acid, DAAO is an ideal candidate enzyme for its measurement.
The overall reaction is as follows:
This compound + O₂ + H₂O → 4-(Aminooxy)-2-oxobutanoic acid + NH₃ + H₂O₂
The production of hydrogen peroxide (H₂O₂) or the consumption of oxygen (O₂) can be monitored to determine the rate of the reaction. The most common and adaptable method for high-throughput screening is the measurement of H₂O₂ production using a coupled enzymatic reaction.
Assay Method 1: Coupled Spectrophotometric Assay using Horseradish Peroxidase (HRP)
This is the most widely used method due to its sensitivity, convenience, and adaptability to a 96-well plate format. The principle involves a secondary, or "coupling," enzyme, Horseradish Peroxidase (HRP), which uses the H₂O₂ generated by the DAAO reaction to oxidize a chromogenic substrate, producing a colored product that can be measured over time with a spectrophotometer.[10][11]
Principle of the HRP-Coupled Assay
The assay is a two-step enzymatic cascade:
-
DAAO Reaction: this compound is oxidized by DAAO to produce H₂O₂.
-
HRP Reaction: HRP catalyzes the oxidation of a chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine (4-AAP) with phenol) by H₂O₂, leading to a measurable color change.[10][11]
The rate of color formation is directly proportional to the rate of this compound oxidation by DAAO, assuming DAAO is the rate-limiting step.
Workflow for the DAAO-HRP Coupled Assay
Caption: Workflow of the DAAO-HRP coupled spectrophotometric assay.
Detailed Protocol
A. Required Materials:
-
Purified D-Amino Acid Oxidase (DAAO) (e.g., from porcine kidney or recombinant)
-
Horseradish Peroxidase (HRP), Type VI or equivalent
-
This compound dihydrochloride
-
4-Aminoantipyrine (4-AAP)
-
Phenol
-
Sodium Pyrophosphate buffer (or Sodium Phosphate buffer)
-
UV/Vis Microplate Spectrophotometer capable of kinetic reads
-
Clear, flat-bottom 96-well microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
B. Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.5. Prepare fresh and store at 4°C. Rationale: DAAO typically exhibits optimal activity at a slightly alkaline pH.[8][10]
-
This compound Substrate Stock (100 mM): Dissolve the appropriate amount of this compound dihydrochloride in Assay Buffer. Store aliquots at -20°C. Dilute further in Assay Buffer to create working solutions (e.g., from 0.1 mM to 10 mM). Rationale: A range of substrate concentrations is necessary to determine kinetic parameters like Kₘ and Vₘₐₓ.
-
4-AAP Solution (15 mM): Prepare fresh in ultrapure water. Keep protected from light.[11]
-
Phenol Solution (200 mM): Prepare in ultrapure water. Handle with appropriate safety precautions.[11]
-
HRP Stock (250 U/mL): Prepare in Assay Buffer. Store aliquots at -20°C.[11]
-
DAAO Stock (e.g., 5 U/mL): Prepare in Assay Buffer. Store on ice during use and at -20°C or -80°C for long-term storage as per manufacturer's recommendation.
C. Assay Procedure (96-well plate, 200 µL final volume):
-
Prepare a Master Mix: For the required number of wells, prepare a master mix containing all components except the substrate (this compound). This ensures consistency across wells.
-
Per well:
-
140 µL Assay Buffer
-
20 µL Phenol Solution (final conc. 20 mM)
-
10 µL 4-AAP Solution (final conc. 0.75 mM)
-
2 µL HRP Stock (final conc. 2.5 U/mL)
-
8 µL DAAO solution (adjust volume/concentration to get a linear reaction rate)
-
-
Rationale: Creating a master mix minimizes pipetting errors and ensures that the reaction is only initiated upon substrate addition.
-
-
Set up Controls:
-
Negative Control (No Substrate): 180 µL of Master Mix + 20 µL of Assay Buffer. This accounts for any background reaction.
-
No DAAO Control: A reaction mix containing this compound but no DAAO to ensure the substrate itself does not react with the detection reagents.
-
-
Perform the Assay:
-
Pipette 180 µL of the Master Mix into each experimental well.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes in the plate reader to allow thermal equilibration.[10]
-
Initiate the reaction by adding 20 µL of the this compound working solution to each well.
-
Immediately start kinetic measurement of absorbance at 505 nm every 30-60 seconds for 10-20 minutes.
-
D. Data Analysis:
-
Plot Absorbance vs. Time for each concentration of this compound.
-
Determine the initial linear rate of reaction (V₀) by calculating the slope (ΔAbs/min) of the linear portion of the curve.
-
Subtract the rate of the negative control from all experimental rates.
-
Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert Law (A = εcl), where the molar extinction coefficient (ε) for the quinoneimine dye formed is approximately 6,580 M⁻¹cm⁻¹. The path length (l) must be determined for the specific plate and volume used.
-
Calculate the specific activity of the enzyme: (µmol/min) / (mg of DAAO in the well).
Data Presentation: Example Reaction Setup
| Component | Stock Concentration | Volume per Well (µL) | Final Concentration |
| Assay Buffer | 100 mM, pH 8.5 | 140 | ~70 mM |
| Phenol | 200 mM | 20 | 20 mM |
| 4-AAP | 15 mM | 10 | 0.75 mM |
| HRP | 250 U/mL | 2 | 2.5 U/mL |
| DAAO | 5 U/mL | 8 | 0.2 U/mL |
| This compound | 10X Final Conc. | 20 | 1X (e.g., 1 mM) |
| Total Volume | 200 |
Assay Method 2: Indirect Assay via α-Keto Acid Derivatization
This method provides an alternative endpoint measurement of this compound activity by quantifying the α-keto acid product after the reaction has been stopped. It involves a chemical reaction with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone derivative in an alkaline solution.[8][9]
Principle of the DNPH Assay
-
DAAO Reaction: DAAO converts this compound to its corresponding α-keto acid. The reaction is run for a fixed time and then stopped.
-
Derivatization: DNPH is added under acidic conditions, which reacts with the keto group of the product.
-
Color Development: The addition of a strong base (e.g., NaOH) stops the reaction and develops a stable, colored product that can be measured spectrophotometrically.[8]
Biochemical Pathway and Derivatization
Caption: Reaction pathway for DAAO and subsequent DNPH derivatization.
Detailed Protocol
A. Reagent Preparation:
-
Assay Buffer: 75 mM Disodium Pyrophosphate, pH 8.5.[8]
-
This compound Substrate Solutions: Prepare as in Method 1.
-
DAAO Enzyme Solution: Prepare as in Method 1.
-
DNPH Reagent (1 mM): Dissolve 2,4-dinitrophenylhydrazine in 1 M HCl. Prepare fresh. Handle with extreme care as DNPH is explosive when dry and toxic.
-
Stopping Reagent: 0.6 M NaOH.[9]
B. Assay Procedure:
-
Enzymatic Reaction: In a microcentrifuge tube, combine:
-
Volume of DAAO solution (e.g., 10 µL of ~0.05 U).[8]
-
Volume of this compound solution.
-
Assay Buffer to a final volume of 300 µL.
-
-
Controls: Prepare a blank solution for each substrate concentration using the same procedure but without the DAAO enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a fixed time (e.g., 10 minutes). The time should be within the linear range of product formation.[8]
-
Derivatization: Add 150 µL of the 1 mM DNPH reagent to each tube to stop the DAAO reaction and start the derivatization.
-
Color Development: Add 1.05 mL of 0.6 M NaOH and incubate at 25°C for 5 minutes to allow for color development.[8]
-
Measurement: Transfer the solution to a cuvette or microplate and measure the absorbance at the appropriate wavelength (typically 445-550 nm, requires optimization).
C. Data Analysis:
-
Create a standard curve using known concentrations of a stable α-keto acid (e.g., α-ketoglutarate) to relate absorbance to the amount of product formed.
-
Subtract the absorbance of the blank from the sample readings.
-
Use the standard curve to determine the concentration of the α-keto acid produced in your samples.
-
Calculate the specific activity of the enzyme based on the amount of product formed over the reaction time.
Method Comparison and Considerations
| Feature | HRP-Coupled Assay (Method 1) | DNPH Derivatization Assay (Method 2) |
| Principle | Kinetic, real-time measurement of H₂O₂ | Endpoint measurement of α-keto acid |
| Throughput | High (easily adapted to 96/384-well plates) | Lower (more manual steps per sample) |
| Sensitivity | High | Moderate |
| Advantages | - Continuous monitoring of reaction- Fewer pipetting steps- Ideal for enzyme kinetics (Kₘ, Vₘₐₓ) | - Direct measurement of a key product- Less susceptible to interference from compounds affecting HRP |
| Disadvantages | - Potential for interference with HRP or chromogen- Requires a plate reader with kinetic capabilities | - Endpoint assay, no real-time data- DNPH is hazardous- More steps, higher potential for error |
| Best For | High-throughput screening, detailed kinetic analysis | Orthogonal validation, labs without kinetic plate readers |
Self-Validation and Trustworthiness: For any protocol, the inclusion of proper controls is non-negotiable for ensuring data integrity:
-
Blank (No Enzyme): Confirms that the substrate is stable and does not spontaneously break down or react with detection reagents.
-
Negative Control (No Substrate): Measures the background rate of the enzyme and detection system in the absence of the specific substrate.
-
Positive Control: Use a known DAAO substrate (e.g., D-Alanine or D-Serine) to confirm that the enzyme and all assay reagents are active.[10][12]
By implementing these controls, the assay becomes a self-validating system, ensuring that the observed activity is genuinely due to the enzymatic conversion of this compound.
References
-
Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. [Link]
-
Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. PubMed Central, NIH. [Link]
-
Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. ResearchGate. [Link]
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ComiLab. (n.d.). D-Amino Acid Oxidase Activity Colorimetric Microplate Assay Kit User Manual. ComiLab. [Link]
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Ali, A., et al. (2024). Spectrophotometric Study of Excitatory Amino Acids with Ortho-Phthalaldehyde. Journal of Health and Rehabilitation Research. [Link]
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Ali, A., et al. (2024). Spectrophotometric Study of Excitatory Amino Acids with Ortho-Phthalaldehyde. ResearchGate. [Link]
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Beckett, P. R. (2000). Spectrophotometric assay for measuring branched-chain amino acids. Methods in Enzymology. [Link]
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Abendroth, J., et al. (2014). Molecular characterization of novel pyridoxal-5′-phosphate-dependent enzymes from the human microbiome. Protein Science. [Link]
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Wikipedia. (n.d.). Pyridoxal phosphate. Wikipedia. [Link]
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Fitzpatrick, W. (1949). Spectrophotometric Determination of Amino Acids by the Ninhydrin Reaction. Science. [Link]
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Ali, A., et al. (2024). Spectrophotometric Study of Excitatory Amino Acids with Ortho-Phthalaldehyde. SciSpace. [Link]
-
Rosenthal, G. A. (1991). Purification and characterization of the higher plant enzyme L-canaline reductase. Proceedings of the National Academy of Sciences. [Link]
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Phillips, R. S. (2011). Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
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Toney, M. D. (2011). Pyridoxal 5′-Phosphate-Dependent Enzymes: Catalysis, Conformation, and Genomics. ResearchGate. [Link]
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EMBL-EBI. (n.d.). Pyridoxal phosphate-dependent transferase (IPR015424). InterPro. [Link]
-
Rosenthal, G. A. (1981). Metabolism of l-Canavanine and l-Canaline in Leguminous Plants. Plant Physiology. [Link]
-
Stloukal, R., et al. (2021). Design and development of spectrophotometric enzymatic cyanide assays. Scientific Reports. [Link]
-
Abe, K., et al. (2021). Enzymatic determination of d-alanine with l-alanine dehydrogenase and alanine racemase. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Abe, K., et al. (2021). Enzymatic determination of D-alanine with L-alanine dehydrogenase and alanine racemase. Europe PMC. [Link]
-
Pavkov-Keller, T., et al. (2023). To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. Molecules. [Link]
-
Ito, T., et al. (2007). Enzymatic Assay of D-serine Using D-serine Dehydratase From Saccharomyces Cerevisiae. Analytical Biochemistry. [Link]
-
Liu, X. (2023). Breaking down the biochemical pathways of protein degradation. Purdue University Agriculture. [Link]
-
Shi, Y., et al. (2021). Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit. Bioengineered. [Link]
-
Wheeldon, I., et al. (2016). Metabolic channeling: predictions, deductions, and evidence. Annual Review of Microbiology. [Link]
-
Guddati, A. K. (2023). Biochemistry, Catecholamine Degradation. StatPearls - NCBI Bookshelf. [Link]
-
Copley, S. D. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Chemical and Biomolecular Engineering. [Link]
-
Hanzlik, R. P. (2005). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas, Department of Medicinal Chemistry. [Link]
-
Pluvinage, B., et al. (2020). Biochemical Reconstruction of a Metabolic Pathway from a Marine Bacterium Reveals Its Mechanism of Pectin Depolymerization. Journal of Biological Chemistry. [Link]
-
PubChem. (n.d.). valine degradation | Pathway. PubChem. [Link]
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- 3. Molecular characterization of novel pyridoxal-5′-phosphate-dependent enzymes from the human microbiome - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: Developing Cell-Based Assays for D-Canaline Cytotoxicity
Disclaimer: This document provides a comprehensive guide to establishing cell-based assays for determining the cytotoxicity of D-canaline. As of the latest literature review, specific data on the biological activity and cytotoxicity of this compound is limited. Therefore, this guide leverages the well-documented cytotoxic mechanisms of its related compounds, L-canavanine and its metabolite L-canaline, as a foundational framework. The protocols described herein are robust, widely accepted methods for assessing the cytotoxic potential of novel chemical entities and are proposed as a strong starting point for the investigation of this compound.
Introduction: The Scientific Rationale for Investigating this compound Cytotoxicity
This compound belongs to the family of non-proteinogenic amino acids, which are analogues of proteinogenic amino acids. Its L-isomer, L-canaline, is a structural analogue of L-ornithine and is known to be a potent antimetabolite.[1] L-canaline is formed from L-canavanine, a structural analogue of L-arginine, through the action of the enzyme arginase.[2] The cytotoxicity of L-canavanine and L-canaline has been attributed to their ability to interfere with critical metabolic pathways. L-canavanine is mistakenly incorporated into proteins in place of L-arginine, leading to structurally aberrant and non-functional proteins.[3] L-canaline exerts its toxicity by irreversibly inhibiting pyridoxal phosphate (vitamin B6)-dependent enzymes, such as ornithine aminotransferase, which are crucial for amino acid metabolism.[4][5] This disruption of cellular machinery can trigger cell death, making these compounds interesting candidates for anticancer research.[1][2][6]
Given the established bioactivity of its L-isomer, the investigation into this compound's cytotoxic properties is a logical and necessary step in its preclinical evaluation. Cell-based assays are indispensable tools in the early stages of drug discovery and toxicology, providing critical data on a compound's effect on cell viability, proliferation, and the mechanisms of cell death.[7] This guide details a multi-parametric approach to assessing this compound cytotoxicity, employing a panel of well-validated assays to build a comprehensive toxicity profile.
A Multi-Parametric Approach to Cytotoxicity Assessment
To obtain a comprehensive understanding of this compound's cytotoxic effects, a single assay is insufficient. We recommend a tiered approach employing assays that measure different cellular parameters. This strategy provides a more complete picture of the potential mechanisms of cell death.
-
Metabolic Activity & Viability Assessment (MTT Assay): This initial screen determines the concentration-dependent effect of this compound on cell viability by measuring mitochondrial function.
-
Cell Membrane Integrity Assessment (LDH Assay): This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis Induction Assessment (Caspase-3/7 Assay): This assay specifically investigates whether this compound induces programmed cell death (apoptosis) by measuring the activity of key executioner caspases.
This multi-assay approach allows for a robust characterization of this compound's cytotoxic profile.
Experimental Workflow for this compound Cytotoxicity Profiling
Caption: Proposed mechanism of this compound cytotoxicity based on L-canaline.
Conclusion and Future Directions
Further investigations could involve more detailed mechanistic studies, such as cell cycle analysis by flow cytometry, measurement of mitochondrial membrane potential, and assessment of reactive oxygen species (ROS) production, to further elucidate the specific pathways through which this compound exerts its cytotoxic effects. The insights gained from these foundational assays are a critical first step in determining the therapeutic potential of this compound.
References
-
Swaffar, D. S., et al. (2002). The Antiproliferative and Immunotoxic Effects of L-canavanine and L-canaline. Journal of Immunotoxicology, 19(3), 1-10. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Jahngen, E. G., et al. (2003). The Mechanism of L-canavanine Cytotoxicity: Arginyl tRNA Synthetase as a Novel Target for Anticancer Drug Discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(5), 383-394. [Link]
-
Rosenthal, G. A. (1981). A mechanism of L-canaline toxicity. European Journal of Biochemistry, 114(2), 301-304. [Link]
-
Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 60(19), 1635-1641. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Wikipedia. Canaline. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Cell Biologics Inc. LDH Assay. [Link]
-
Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]
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- 7. Canaline - Wikipedia [en.wikipedia.org]
D-Canaline: A Versatile Tool in Drug Discovery and Development
Application Notes and Protocols for Researchers
These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of D-canaline, a potent inhibitor of ornithine aminotransferase (OAT), in drug discovery and development. This document offers a detailed exploration of its mechanism of action, practical experimental protocols, and potential therapeutic applications, grounded in established scientific literature.
Introduction: The Potential of this compound
This compound, a non-proteinogenic amino acid and a structural analog of L-ornithine, has emerged as a valuable tool in biochemical and pharmacological research.[1] Its primary recognized activity is the potent and irreversible inhibition of ornithine aminotransferase (OAT), a key enzyme in the metabolic pathway of L-ornithine.[2][3] This inhibitory action disrupts cellular processes that are dependent on OAT activity, making this compound a molecule of interest for exploring therapeutic interventions in various diseases, including cancer and infectious diseases.[4][5] This guide will provide researchers with the foundational knowledge and practical protocols to effectively harness the potential of this compound in their drug discovery endeavors.
Mechanism of Action: Irreversible Inhibition of Ornithine Aminotransferase
This compound exerts its biological effects primarily through the irreversible inhibition of ornithine aminotransferase (OAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2][3][6][7] OAT catalyzes the transfer of the δ-amino group of L-ornithine to α-ketoglutarate, a critical step in amino acid metabolism.[7]
The inhibitory process involves the following key steps:
-
Active Site Recognition: As a structural analog of ornithine, this compound is recognized by and binds to the active site of OAT.[7]
-
Oxime Formation: The aminooxy group of this compound reacts with the pyridoxal 5'-phosphate (PLP) cofactor, which is covalently bound to a lysine residue in the enzyme's active site. This reaction forms a stable oxime.[2][3][6]
-
Irreversible Inactivation: The formation of this stable oxime effectively sequesters the PLP cofactor, rendering the enzyme catalytically inactive.[4] This inactivation is considered irreversible under physiological conditions.
This targeted inhibition of OAT leads to a disruption of cellular polyamine biosynthesis and other metabolic pathways reliant on ornithine metabolism, which can have significant consequences for cell proliferation and survival.[8]
Caption: Mechanism of this compound inhibition of OAT.
Potential Therapeutic Applications
The ability of this compound to disrupt ornithine metabolism has led to its investigation in several therapeutic areas:
-
Oncology: Cancer cells often exhibit altered metabolic pathways and an increased demand for polyamines for their rapid proliferation. By inhibiting OAT, this compound can interfere with polyamine synthesis, suggesting its potential as an anticancer agent.[4][5] Research has shown that this compound possesses antineoplastic activity against human pancreatic cancer cells in vitro.[4]
-
Infectious Diseases: The metabolic pathways of various pathogens are also potential targets for antimicrobial agents. The inhibition of essential enzymes like OAT in microorganisms could represent a viable strategy for developing new anti-infective therapies. For instance, this compound has been shown to inhibit the replication of vaccinia virus in HeLa cells.[9]
Experimental Protocols
The following section provides detailed, step-by-step protocols for key in vitro assays to evaluate the efficacy of this compound.
Ornithine Aminotransferase (OAT) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against OAT. The assay measures the decrease in OAT activity in the presence of the inhibitor.
Materials:
-
Purified OAT enzyme
-
L-ornithine
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
This compound
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Detection reagent (e.g., o-aminobenzaldehyde for spectrophotometric detection of pyrroline-5-carboxylate)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare working solutions of this compound at various concentrations by diluting the stock solution in the reaction buffer.
-
Prepare solutions of L-ornithine, α-ketoglutarate, and PLP in the reaction buffer.
-
-
Enzyme Pre-incubation:
-
In a 96-well microplate, add a defined amount of purified OAT enzyme to each well.
-
Add the this compound working solutions to the wells to achieve the desired final concentrations. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme with this compound for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a mixture of L-ornithine and α-ketoglutarate to each well.
-
-
Incubation and Detection:
-
Incubate the reaction mixture for a set period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding acid or a specific stopping reagent).
-
Add the detection reagent and incubate as required for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of OAT inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the OAT inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cultured cancer cells. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, colon)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control and a blank (medium only).
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in the CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add a specific volume of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the this compound concentration.
-
Challenges and Considerations
While this compound is a valuable research tool, it is essential to be aware of its potential limitations:
-
Off-Target Effects: As this compound targets a fundamental enzymatic cofactor (PLP), it has the potential to inhibit other PLP-dependent enzymes, which could lead to off-target effects and toxicity.[10][11] Researchers should consider performing selectivity profiling against a panel of PLP-dependent enzymes.
-
In Vivo Stability and Bioavailability: The in vivo efficacy of this compound may be limited by factors such as metabolic instability and poor bioavailability.[2][3] Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Toxicity: High doses of this compound can be toxic to mammalian cells.[5] Dose-response studies are necessary to determine the therapeutic window.
Conclusion
This compound represents a powerful molecule for probing the biological roles of ornithine aminotransferase and for exploring novel therapeutic strategies. The protocols and information provided in this guide are intended to equip researchers with the necessary tools to effectively utilize this compound in their drug discovery and development programs. A thorough understanding of its mechanism of action, combined with careful experimental design and an awareness of its potential limitations, will be key to unlocking its full therapeutic potential.
References
-
Seiler, N., Sarhan, S., Gerhart, F., & Bink, G. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Journal, 268(2), 415–422. [Link]
-
DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase - PMC - NIH. (n.d.). Retrieved January 10, 2024, from [Link]
-
DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
Inhibition of OAT by L-and DL-canaline: effects of L-ornithine - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
Rosenthal, G. A., & Thomas, D. (1984). Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline. Analytical Biochemistry, 140(1), 246–249. [Link]
-
Funck, D., Rentsch, D., & Stadelhofer, B. (2008). Ornithine δ-aminotransferase: an enzyme implicated in salt tolerance in higher plants. Plant Signaling & Behavior, 3(10), 807–810. [Link]
-
Canaline - Wikipedia. (n.d.). Retrieved January 10, 2024, from [Link]
-
Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 60(19), 1635–1641. [Link]
-
Crooks, P. A., & Rosenthal, G. A. (2002). The Antiproliferative and Immunotoxic Effects of L-canavanine and L-canaline. Journal of Immunotoxicology, 1(1), 75–90. [Link]
-
Nyberg, D. D., & Christensen, B. E. (1959). The Synthesis of DL-Canaline, DL-Canavanine and Related Compounds. Journal of the American Chemical Society, 81(19), 5053–5056. [Link]
-
Preparation and some physico-chemical properties of L-canaline. - Semantic Scholar. (n.d.). Retrieved January 10, 2024, from [Link]
-
CANALINE, D- - gsrs. (n.d.). Retrieved January 10, 2024, from [Link]
-
Williamson, J. D., & Archard, L. C. (1974). The effect of canaline on some events in vaccinia virus replication. Journal of General Virology, 25(1), 131–139. [Link]
-
L-Canaline | C4H10N2O3 | CID 441443 - PubChem. (n.d.). Retrieved January 10, 2024, from [Link]
-
Ozinskas, A. J., & Rosenthal, G. A. (1986). Synthesis of L-Canaline and γ-Functional 2-Aminobutyric Acid Derivatives. The Journal of Organic Chemistry, 51(26), 5047–5050. [Link]
-
Rosenthal, G. A. (1981). A mechanism of L-canaline toxicity. European Journal of Biochemistry, 114(2), 301–304. [Link]
Sources
- 1. datapdf.com [datapdf.com]
- 2. DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antiproliferative and immunotoxic effects of L-canavanine and L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of canaline on some events in vaccinia virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Canaline - Wikipedia [en.wikipedia.org]
- 11. A mechanism of L-canaline toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Elucidating the Inhibitory Effects of D-Canaline on Ornithine Decarboxylase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornithine decarboxylase (ODC) is a critical, rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth, differentiation, and proliferation.[1][2] Its upregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3][4] D-canaline, a structural analog of L-ornithine, has been identified as a potent inhibitor of ODC.[5] This document provides a comprehensive guide for studying the effects of this compound on ODC activity. It details the underlying biochemical mechanisms, provides step-by-step protocols for both in vitro enzymatic assays and cell-based functional assays, and outlines the necessary data analysis procedures. The provided methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible data for researchers in academia and the pharmaceutical industry.
Introduction: The Significance of Ornithine Decarboxylase and Its Inhibition
Ornithine decarboxylase (ODC, EC 4.1.1.17) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-ornithine to produce putrescine.[1][3] This reaction is the first and committed step in the synthesis of polyamines, such as spermidine and spermine.[2][3] Polyamines are polycationic molecules crucial for a multitude of cellular processes, including DNA stabilization, gene expression, and protein synthesis.[1][3]
Given its pivotal role in cell proliferation, ODC activity is tightly regulated.[4][6] Dysregulation and subsequent overexpression of ODC are frequently observed in various cancers, where elevated polyamine levels are required to sustain rapid tumor growth.[1][3] This has established ODC as a significant target for the development of anti-cancer therapeutics.[2][] Inhibitors of ODC, such as α-difluoromethylornithine (DFMO), have shown promise in both cancer treatment and prevention.[1][2]
This compound, the L-2-amino-4-(aminooxy)butyric acid, is a naturally occurring nonprotein amino acid found in certain leguminous plants.[5] It is a structural analog of L-ornithine and a potent antimetabolite.[5][8] The primary mechanism of its toxicity stems from its ability to react with the pyridoxal phosphate (PLP) cofactor of many vitamin B6-dependent enzymes, leading to their inactivation.[5] This application note will focus on the protocols required to rigorously study this compound's inhibitory effect on ODC.
Mechanism of this compound Inhibition
Understanding the mechanism of inhibition is fundamental to interpreting experimental results. This compound's inhibitory action on ODC is a classic example of mechanism-based inactivation targeting the essential PLP cofactor.
The catalytic cycle of ODC begins with the formation of a Schiff base between the aldehyde group of PLP and the ε-amino group of a lysine residue (Lys69) in the enzyme's active site.[3] The substrate, L-ornithine, then displaces the lysine to form a new Schiff base with PLP.[3] This intermediate facilitates the decarboxylation of ornithine to form putrescine.[3][9]
This compound, as an ornithine analog, can enter the active site. However, its aminooxy functional group reacts with the aldehyde of PLP to form a stable oxime linkage.[5] This covalent modification of the cofactor effectively and often irreversibly inactivates the enzyme, preventing it from binding and decarboxylating its natural substrate, ornithine.[5]
Caption: Mechanism of ODC activity and its inhibition by this compound.
Experimental Protocols
To comprehensively evaluate the effect of this compound on ODC, a dual approach involving both a purified enzyme system and a cellular context is recommended.
Protocol 1: In Vitro ODC Enzyme Inhibition Assay
This protocol measures the direct effect of this compound on the activity of purified ODC. The most common and reliable method is the radiometric assay, which quantifies the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.[10][11]
A. Rationale and Self-Validation:
This assay directly measures the catalytic activity of ODC by quantifying a unique product of the reaction (¹⁴CO₂). The inclusion of multiple controls (no enzyme, no substrate, no inhibitor) ensures that the observed signal is specific to ODC activity and that this compound is the causative agent of any observed inhibition. The use of a known inhibitor like DFMO as a positive control validates the assay's ability to detect ODC inhibition.
B. Materials and Reagents:
-
Enzyme: Purified recombinant human ODC
-
Substrate: L-[1-¹⁴C]-ornithine (specific activity 50-60 mCi/mmol)
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Inhibitor: this compound hydrochloride
-
Positive Control: α-Difluoromethylornithine (DFMO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT
-
Reaction Stop Solution: 2 M Citric Acid or 5 M Sulfuric Acid[12]
-
CO₂ Trapping Agent: Filter paper saturated with 0.1 M NaOH[12] or a commercial CO₂ trapping solution
-
Scintillation Vials and Fluid
-
Equipment: 37°C water bath/incubator, liquid scintillation counter, microcentrifuge tubes
C. Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile water. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a stock solution of DFMO (e.g., 1 mM) as a positive control.
-
Prepare the complete assay mix: In the assay buffer, add PLP to a final concentration of 50 µM and L-[1-¹⁴C]-ornithine to a final concentration of 0.1 µCi per reaction.[12] Keep on ice.
-
-
Assay Setup:
-
Label microcentrifuge tubes for each condition (e.g., No Enzyme, Vehicle Control, this compound concentrations, DFMO).
-
Place a filter paper disc saturated with NaOH in the cap of each tube, ensuring it does not touch the reaction mix.[12]
-
To each tube, add 10 µL of the appropriate this compound dilution, vehicle (water), or DFMO.
-
Add 100 ng of purified ODC protein to all tubes except the "No Enzyme" control.[12]
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C to allow for binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 190 µL of the complete assay mix to each tube.
-
Immediately cap the tubes tightly and incubate at 37°C for 30-60 minutes.[12] The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Reaction Termination and CO₂ Trapping:
-
Quantification:
-
Carefully remove the filter paper discs and place them into scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[12]
-
D. Data Analysis and Interpretation:
-
Calculate Specific Activity: Convert DPM to nmol of CO₂ released per minute per mg of protein.
-
Determine IC₅₀: Plot the percentage of ODC inhibition versus the log of this compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of ODC activity.
| Parameter | Description |
| IC₅₀ | The half maximal inhibitory concentration. A lower IC₅₀ indicates a more potent inhibitor. |
| Enzyme Kinetics | To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both ornithine and this compound and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[9][13] |
Caption: Workflow for the in vitro ODC enzyme inhibition assay.
Protocol 2: Cell-Based ODC Activity and Polyamine Depletion Assay
This protocol assesses the efficacy of this compound in a more biologically relevant context by measuring its effect on ODC activity within cancer cells and quantifying the downstream impact on polyamine levels.
A. Rationale and Self-Validation:
This assay moves beyond the purified enzyme to test this compound's ability to cross the cell membrane and inhibit intracellular ODC. Measuring the levels of putrescine, the direct product of ODC, provides a functional readout of enzyme inhibition.[14] A decrease in putrescine levels following this compound treatment validates its intracellular activity. High-Performance Liquid Chromatography (HPLC) or LC-MS/MS are highly sensitive and specific methods for quantifying polyamines.[14][15][16]
B. Materials and Reagents:
-
Cell Line: A cancer cell line with high ODC expression (e.g., neuroblastoma, colon cancer).
-
Cell Culture Media and Reagents: (e.g., DMEM, FBS, Penicillin-Streptomycin).
-
Inhibitor: this compound hydrochloride.
-
Lysis Buffer: (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification Assay: (e.g., BCA or Bradford assay).
-
Polyamine Analysis: Access to HPLC with fluorescence detection or LC-MS/MS is required.[14][15][17]
-
Derivatization Agent (for HPLC): (e.g., Dansyl chloride or o-phthalaldehyde (OPA)).[15]
C. Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (determined from the in vitro assay, e.g., 1x, 5x, 10x IC₅₀) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
-
Cell Lysis and Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate with ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction). Reserve an aliquot for protein quantification.
-
-
Intracellular ODC Activity Assay (Optional but Recommended):
-
The ODC activity in the cell lysate can be measured using the radiometric assay described in Protocol 1. This will confirm target engagement within the cell.
-
-
Polyamine Extraction and Quantification:
-
To the remaining lysate, add perchloric acid to a final concentration of 0.2 M to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant containing the polyamines.
-
Analyze the supernatant for putrescine, spermidine, and spermine content using a validated HPLC or LC-MS/MS method.[14][15][16] This often involves a pre-column derivatization step for HPLC-fluorescence detection.[15][17]
-
D. Data Analysis and Interpretation:
-
Normalize Data: Normalize the ODC activity in the lysate to the total protein concentration. Normalize polyamine levels to the cell number or total protein concentration.
-
Evaluate Dose-Response: Plot the percentage reduction in intracellular ODC activity and the levels of putrescine against the concentration of this compound.
-
Assess Downstream Effects: Analyze the levels of spermidine and spermine to understand the broader impact on the polyamine pathway.
| Treatment Group | Expected Intracellular ODC Activity | Expected Putrescine Level | Expected Spermidine/Spermine Levels |
| Vehicle Control | High | High | High |
| Low [this compound] | Moderately Reduced | Moderately Reduced | Slightly Reduced |
| High [this compound] | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Conclusion
The protocols detailed in this application note provide a robust framework for investigating the inhibitory effects of this compound on ornithine decarboxylase. By combining direct enzymatic assays with functional cell-based analyses, researchers can obtain a comprehensive understanding of this compound's potency, mechanism of action, and potential as a therapeutic agent. Rigorous adherence to these methodologies, including appropriate controls and quantitative analysis, will ensure the generation of high-quality, reliable data crucial for advancing drug discovery and development efforts targeting the polyamine pathway.[18][19]
References
- Grokipedia. Ornithine decarboxylase.
-
Frontiers. Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Available from: [Link]
-
Wikipedia. Ornithine decarboxylase. Available from: [Link]
-
PubMed. Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition. Available from: [Link]
-
PubMed. Regulation of ornithine decarboxylase. Available from: [Link]
-
PubMed. Simple and rapid enzymatic assay of ornithine decarboxylase activity. Available from: [Link]
-
PubMed. The regulation and function of ornithine decarboxylase and of the polyamines. Available from: [Link]
-
Frontiers. Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Available from: [Link]
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PMC. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. Available from: [Link]
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Penn State Research Database. Translational regulation of ornithine decarboxylase and other enzymes of the polyamine pathway. Available from: [Link]
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Journal of Biological Chemistry. Allosteric feedback inhibition of pyridoxine 5′-phosphate oxidase from Escherichia coli. Available from: [Link]
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Acta Pharmaceutica Sciencia. The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Available from: [Link]
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PMC. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]
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MDPI. Biochemical Characterization of Ornithine Decarboxylases from Solanaceae Plants Producing Tropane Alkaloids. Available from: [Link]
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PubMed. The kinetics of ornithine decarboxylase activity as a function of wounding in guinea pig ear epidermis. Available from: [Link]
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In Vitro and In Vivo Experimental Models for D-Canaline Research: A Detailed Guide for Researchers
Introduction: Unveiling the Therapeutic Potential of D-Canaline
This compound, a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its potent antimetabolite properties and potential as a therapeutic agent, particularly in oncology. As a structural analog of ornithine, its primary mechanism of action involves the irreversible inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for numerous metabolic pathways, including polyamine biosynthesis.[1][2] This targeted inhibition disrupts cellular proliferation and can induce apoptosis, making this compound a compelling candidate for further investigation in drug development.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for establishing robust in vitro and in vivo experimental models to explore the multifaceted biological activities of this compound. The methodologies outlined herein are designed to be self-validating systems, ensuring scientific integrity and reproducibility.
Core Principles of this compound's Mechanism of Action
This compound exerts its biological effects primarily by forming a stable oxime with the pyridoxal 5'-phosphate (PLP) cofactor of various enzymes.[3] This covalent modification leads to irreversible inactivation of these enzymes, disrupting critical cellular processes.
Key Molecular Targets:
-
Ornithine Aminotransferase (OAT): this compound is a potent irreversible inhibitor of OAT, an enzyme involved in amino acid metabolism.[3][4]
-
Ornithine Decarboxylase (ODC): As the rate-limiting enzyme in polyamine biosynthesis, ODC is a key target for anticancer therapies.[4][5][6] Polyamines are essential for cell growth and proliferation, and their depletion can lead to cell cycle arrest and apoptosis.[5]
The inhibition of these and other PLP-dependent enzymes by this compound triggers a cascade of cellular events, culminating in apoptosis. This programmed cell death is a key desired outcome for anticancer agents.
In Vitro Experimental Models for this compound Research
In vitro models are indispensable for the initial screening and mechanistic evaluation of this compound. These systems allow for a controlled environment to dissect the cellular and molecular effects of the compound.
Cell Line Selection
The choice of cell lines is critical and should be guided by the research question. A panel of human cancer cell lines, particularly those known to have dysregulated polyamine metabolism or dependencies on the targeted enzymatic pathways, is recommended.
Table 1: Recommended Human Cancer Cell Lines for this compound Research
| Cancer Type | Recommended Cell Lines | Rationale |
| Pancreatic Cancer | PANC-1, MIA PaCa-2, BxPC-3 | Pancreatic cancer is a key area of interest for this compound research.[1][7][8] |
| Colon Cancer | HCT116, HT-29 | Commonly used models for studying apoptosis and cell cycle arrest. |
| Breast Cancer | MCF-7, MDA-MB-231 | Represent different subtypes of breast cancer (hormone-responsive and triple-negative). |
| Leukemia | Jurkat | A well-established model for studying apoptosis signaling pathways. |
Cytotoxicity Assessment: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
Protocol 1: MTT Assay for this compound Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the this compound-containing medium. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Induction and Detection
This compound's anticancer potential is closely linked to its ability to induce apoptosis. Several assays can be employed to quantify and characterize this process.
Protocol 2: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic cascade. Their activation is a hallmark of apoptosis.
-
Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
Caspase-Glo® 3/7 Reagent: After the desired incubation period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well of a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest, such as cleaved caspase-3, Bax, and Bcl-2.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
-
Analysis: Densitometric analysis of the bands will reveal changes in protein expression levels. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[9][10][11]
This compound's Impact on Signaling Pathways
The inhibition of PLP-dependent enzymes by this compound can trigger specific signaling cascades that lead to apoptosis. The p38 mitogen-activated protein kinase (MAPK) pathway has been implicated in this process.[12][13][14]
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Application Note: A Robust LC-MS/MS Framework for the Identification of D-Canaline Metabolites
Abstract
D-canaline, a non-proteinogenic amino acid and structural analog of ornithine, exhibits significant biological activity, primarily through its interaction with pyridoxal phosphate-dependent enzymes.[1] Understanding its metabolic fate is crucial for evaluating its therapeutic potential and toxicological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the robust identification of this compound metabolites in complex biological matrices. We present a complete workflow, from sample preparation to data analysis, emphasizing the rationale behind key methodological choices to ensure scientific rigor and reproducibility.
Introduction: The Analytical Challenge of this compound
L-canaline, the more extensively studied enantiomer, is known for its toxicity, which stems from its ability to form stable complexes with pyridoxal phosphate (PLP), a critical cofactor for numerous enzymes.[1] this compound is also a potent inactivator of enzymes like ornithine aminotransferase (OAT) through the formation of an oxime with the PLP cofactor in the active site.[2] The metabolic pathway of canaline is complex; it can be converted to O-ureidohomoserine or participate in a cycle that produces guanidino compounds.[3][4]
The identification of this compound's metabolites presents a typical analytical challenge associated with small, polar, and zwitterionic molecules.[5] These compounds often exhibit poor retention on traditional reversed-phase chromatography columns and can be difficult to ionize efficiently.[5] Modern LC-MS/MS offers the requisite sensitivity and specificity for this task, combining the separation power of liquid chromatography with the precise mass-based detection and structural elucidation capabilities of tandem mass spectrometry.[6][7] This guide details an underivatized approach, which simplifies sample preparation and avoids potential analytical artifacts.[8][9]
Proposed Metabolic Pathways of this compound
A critical first step in metabolite identification is to hypothesize the potential biotransformations this compound might undergo. This allows for a targeted search of specific mass shifts in the LC-MS/MS data. Based on its structure and known reactivity, key metabolic reactions include:
-
Schiff Base Formation: Reaction with aldehydes and ketones, most notably pyridoxal phosphate (PLP).[1]
-
Carbamylation: Reaction with carbamoyl phosphate to form O-ureidohomoserine.[3]
-
Transamination/Deamination: Enzymatic removal of the alpha-amino group.
-
Decarboxylation: Removal of the carboxyl group.
-
Reductive Cleavage: Conversion to homoserine.[10]
These potential pathways are visualized in the diagram below.
Caption: Proposed metabolic pathways for this compound.
Experimental Design and Rationale
A successful metabolite identification workflow relies on a meticulously designed experiment that optimizes each stage of the analysis.
Sample Preparation: Isolating Analytes from the Matrix
The primary goal of sample preparation is to remove interfering macromolecules, such as proteins and lipids, while ensuring maximum recovery of this compound and its metabolites.[11] For biological fluids like plasma, serum, or cell lysates, protein precipitation is a rapid and effective method.
-
Rationale for Protein Precipitation: Methods like acid precipitation using trichloroacetic acid (TCA) or organic solvent precipitation with cold acetonitrile are effective.[11] Acetonitrile is often preferred as it is compatible with reversed-phase and HILIC chromatography.
-
Rationale for Ultrafiltration: For cleaner samples, ultrafiltration using molecular weight cut-off (MWCO) filters (e.g., 3 kDa) can be employed.[11] This physically removes proteins and is less harsh than acid precipitation, which can sometimes degrade labile metabolites.
Liquid Chromatography: Separating Polar Analytes
Separating this compound and its potentially even more polar metabolites from endogenous compounds is critical to reduce ion suppression and obtain clean mass spectra.[12]
-
Column Chemistry Rationale: While standard C18 columns can be used, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior for retaining and separating very polar compounds like amino acids.[12] A HILIC column (e.g., with an aminopropyl stationary phase) provides robust separation for this class of analytes.
-
Mobile Phase Rationale: A typical HILIC mobile phase consists of a high concentration of an organic solvent (e.g., acetonitrile) and a low concentration of an aqueous buffer. A gradient elution, where the aqueous component is gradually increased, elutes analytes in order of increasing hydrophilicity. The addition of a modifier like formic acid or ammonium formate aids in protonation, improving peak shape and ionization efficiency in positive ion mode ESI.[8][13]
Mass Spectrometry: Detection and Structural Elucidation
Tandem mass spectrometry is the cornerstone of metabolite identification.[7] A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended.
-
Ionization Rationale: Electrospray Ionization (ESI) in positive ion mode is the preferred technique for analyzing amino acids, as the amine group is readily protonated to form [M+H]⁺ ions.[12]
-
Scan Mode Rationale: The analysis is performed using a data-dependent acquisition (DDA) strategy.
-
Full Scan (MS1): The instrument first performs a high-resolution scan to detect the accurate masses of all ions eluting from the column at a given time.[12]
-
Data-Dependent MS/MS (dd-MS2): The instrument software then intelligently selects the most intense ions from the MS1 scan and subjects them to collision-induced dissociation (CID) to generate fragment ions.[14] The resulting MS/MS spectrum provides a structural fingerprint of the parent molecule.[7]
-
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
Causality: This protocol uses acetonitrile precipitation, a widely accepted method that efficiently removes proteins while being compatible with the subsequent LC-MS analysis, thus minimizing sample handling steps.[11]
-
Thaw Samples: Thaw frozen human plasma samples on ice to prevent degradation.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The formic acid helps to stabilize the analytes and improve subsequent ionization.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.[11] This will pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analytes.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Acetonitrile: 5% Water with 0.1% Formic Acid). This ensures compatibility with the LC system and proper injection.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial to remove any remaining particulates.[13]
Protocol 2: LC-MS/MS System Configuration and Analysis
Causality: The selected parameters represent a robust starting point for the analysis of polar, non-proteinogenic amino acids. The HILIC method provides necessary retention, while the data-dependent HRMS analysis ensures that both expected and unexpected metabolites are detected and fragmented for identification.
Table 1: LC-MS/MS System Parameters
| Parameter | Setting | Rationale |
| LC System | ||
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) | Provides optimal retention and separation for polar analytes like this compound and its metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate | Aqueous component for HILIC elution; additives improve peak shape and ionization.[13] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for HILIC retention. |
| Gradient | 0-1 min, 95% B; 1-8 min, 95-50% B; 8-10 min, 50% B; 10-10.1 min, 50-95% B; 10.1-15 min, 95% B | A shallow gradient ensures good resolution of closely eluting polar compounds.[13] |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical UPLC/HPLC systems. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
| MS System | ||
| Instrument | High-Resolution Q-TOF or Orbitrap Mass Spectrometer | Provides accurate mass measurements crucial for formula prediction and metabolite identification.[12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the basic amine group of amino acids. |
| MS1 Scan Range | m/z 70-1000 | Covers the expected mass range for this compound and its metabolites. |
| MS1 Resolution | >30,000 FWHM | High resolution distinguishes between isobaric interferences. |
| Data-Dependent Acquisition | Top 5 most intense ions selected for MS/MS | Efficiently samples the most abundant ions for fragmentation without prior knowledge. |
| Collision Energy (CID) | Stepped or ramped energy (e.g., 10-40 eV) | A range of energies ensures fragmentation of different bond types, providing rich structural information. |
| Exclusion Window | Dynamic exclusion for 15 seconds after 2 acquisitions | Prevents redundant fragmentation of the same intense ions, allowing for detection of lower-abundance ions. |
Data Analysis and Metabolite Identification Workflow
The process of identifying metabolites from raw LC-MS/MS data is a systematic workflow that combines automated feature finding with manual spectral interpretation.[15]
Caption: A typical workflow for metabolite identification.
-
Feature Detection: Process raw data files using software (e.g., XCMS, MS-DIAL, vendor software) to detect molecular features, defined by a unique m/z, retention time, and intensity.[15]
-
Putative Identification: Create a list of expected mass shifts corresponding to the proposed metabolic reactions (e.g., +42.01 Da for carbamylation). Search the detected feature list for ions matching the accurate mass of this compound ([M+H]⁺ ≈ 135.0764) and its potential metabolites.
-
MS/MS Fragmentation Analysis: This is the most critical step for structural confirmation.[14] For this compound, characteristic fragment ions would likely arise from:
-
Neutral loss of H₂O (18.01 Da)
-
Neutral loss of COOH₂ (formic acid) (46.00 Da)
-
Cleavage of the C-C backbone
-
Cleavage of the N-O bond , a unique structural feature. A putative metabolite must show a logical fragmentation pattern related to the parent compound. For example, a carbamylated this compound should produce fragments seen in the this compound spectrum, as well as fragments containing the carbamoyl group.
-
-
Database Searching: Compare experimental MS/MS spectra against public or commercial spectral libraries (e.g., METLIN, HMDB) to find matches for known compounds.[15]
-
Final Confirmation: The unequivocal identification of a metabolite requires comparing its retention time and MS/MS spectrum with that of an authentic chemical standard, analyzed under the identical experimental conditions.[12]
Conclusion
The LC-MS/MS methodology detailed in this application note provides a powerful and reliable framework for the identification of this compound metabolites in complex biological samples. By combining optimized sample preparation, appropriate HILIC chromatography, and high-resolution data-dependent mass spectrometry, researchers can confidently detect and structurally characterize the metabolic fate of this biologically active compound. This systematic approach, grounded in a strong understanding of the underlying scientific principles, is essential for advancing research in toxicology, pharmacology, and drug development.
References
-
Li, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3473. Available at: [Link]
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Parveen, F., et al. (2023). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. Metabolites, 13(10), 1052. Available at: [Link]
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Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS. Imtakt. Available at: [Link]
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Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Available at: [Link]
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Chromsystems. (2021). LC-MS/MS: A New Approach to Amino Acid Analysis. Available at: [Link]
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Rosenthal, G. A. (1981). A mechanism of L-canaline toxicity. European Journal of Biochemistry, 114(2), 301-304. Available at: [Link]
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Gould, N. J. (2023). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. Available at: [Link]
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Patsnap. (2024). How Does LC-MS Identify Proteins and Metabolites?. Patsnap Synapse. Available at: [Link]
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Zhou, R., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 40, 59-70. Available at: [Link]
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Zhang, Y., et al. (2024). The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. International Journal of Molecular Sciences, 25(10), 5205. Available at: [Link]
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Natelson, S., et al. (1977). Canaline carbamoyltransferase in human liver as part of a metabolic cycle in which guanidino compounds are formed. Clinical Chemistry, 23(6), 960-966. Available at: [Link]
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Rosenthal, G. A. (1982). Metabolism of l-canavanine and l-canaline in leguminous plants. Plant Physiology, 69(5), 1066-1069. Available at: [Link]
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Rosenthal, G. A., & Thomas, D. (1984). Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline. Analytical Biochemistry, 140(1), 246-249. Available at: [Link]
-
Seiler, N., et al. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Pharmacology, 39(11), 1837-1843. Available at: [Link]
-
Rosenthal, G. A., & Berge, M. A. (1991). Metabolism of L-canavanine and L-canaline in the tobacco budworm, Heliothis virescens [Noctuidae]. Chemical Research in Toxicology, 4(2), 237-240. Available at: [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]
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van Balgooy, J. N. (1987). Separation of canavanine and canaline by high performance liquid chromatography. Experientia, 43(9), 1034-1037. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Chiral HPLC Separation of D-Canaline
Welcome to the technical support center for the chiral HPLC separation of D-canaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this compound and its enantiomer, L-canaline. As a non-proteinogenic amino acid, the stereospecific analysis of canaline is critical in various fields, from toxicology to pharmacology, where enantiomers can exhibit vastly different biological activities.[1][2] This resource provides in-depth troubleshooting advice and validated protocols to help you overcome common challenges and achieve robust, reproducible separations.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for poor resolution between D- and L-canaline peaks?
A: The most frequent cause is a suboptimal mobile phase composition for the chosen chiral stationary phase (CSP). Chiral recognition is highly sensitive to factors like the organic modifier, pH, and additive concentrations, which modulate the transient diastereomeric interactions required for separation.[3][4]
Q2: My peak shape is poor, showing significant tailing. What should I do first?
A: Peak tailing for an amino acid like canaline often points to unwanted secondary interactions with the silica support of the column, especially residual silanol groups.[5] The first step is to introduce a basic additive, such as diethylamine (DEA) or triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.05-0.1%) to block these active sites.[5]
Q3: Why are my retention times shifting between runs?
A: Retention time instability is commonly caused by inadequate column equilibration between injections or changes in the mobile phase composition due to the evaporation of volatile components.[5][6] Always ensure the column is thoroughly equilibrated with the mobile phase (at least 10-20 column volumes) and prepare fresh mobile phase daily.[5]
Q4: Can I separate this compound without derivatization?
A: Yes, direct separation of underivatized amino acids is the preferred approach to avoid extra sample preparation steps and potential impurities.[7] This is typically achieved using specific types of CSPs, such as macrocyclic glycopeptide, crown ether, or zwitterionic phases, which are designed to interact directly with the zwitterionic form of the amino acid.[3][7][8][9]
Q5: What effect does temperature have on my separation?
A: Temperature influences the thermodynamics of chiral recognition and can have a significant, though sometimes unpredictable, effect on resolution.[4][10][11] Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes, but it may also increase analysis time and backpressure. It is a critical parameter to optimize for your specific method.
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the chiral HPLC separation of this compound.
Poor Enantiomeric Resolution (Rs < 1.5)
Poor resolution is the most critical issue in chiral separations, preventing accurate quantification. Follow this guide to diagnose and resolve the problem.
Q: My D- and L-canaline peaks are co-eluting or only partially resolved. How can I improve the separation factor (α) and resolution (Rs)?
A: Achieving baseline resolution requires a methodical optimization of several key parameters. The logical workflow below will guide you through the process.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Protocol: Mobile Phase Optimization
-
Evaluate Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) are paramount. For macrocyclic glycopeptide columns, retention can exhibit a "U-shaped" profile, where resolution improves at both low and high organic concentrations.[7]
-
Action: Screen methanol and acetonitrile. Vary the concentration from 80% to 99% in 5% increments, keeping additives constant.
-
-
Optimize Additives: Since canaline is an ampholyte (zwitterionic), controlling its ionization state and its interaction with the CSP is crucial.[3]
-
Action for Zwitterionic/Ion-Exchange CSPs: Use a balanced combination of a weak acid (e.g., 50 mM formic acid) and a weak base (e.g., 25 mM diethylamine).[3] This combination helps regulate the ion-pairing interactions that drive separation.
-
Action for Crown-Ether CSPs: These phases require an acidic mobile phase (e.g., perchloric acid, pH < 2) to ensure the primary amine of canaline is protonated and can complex with the crown ether.[8]
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Chiral separations are often more efficient at lower flow rates, which allow more time for the enantiomers to interact with the CSP.[5]
-
Action: Reduce the flow rate from a standard 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.
-
-
Temperature: Temperature affects the kinetics and thermodynamics of binding.[4][11]
-
Action: Screen temperatures from 15°C to 40°C in 5°C increments. Lower temperatures often enhance selectivity.
-
-
Recommended Starting Conditions for Different CSPs
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Key Optimization Parameter | Elution Order Note |
| Crown Ether (e.g., ChiroSil®) | 80-90% Methanol in Water w/ 5-10 mM Perchloric Acid | Acid concentration (pH) | The (-) column typically elutes D-enantiomers before L-enantiomers.[8] |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T) | Methanol/Acetonitrile w/ 0.1% Acetic Acid & 0.05% TFA | Organic modifier type and concentration | Highly versatile; elution order can be analyte-dependent.[7] |
| Zwitterionic Ion-Exchange (e.g., CHIRALPAK® ZWIX) | Methanol w/ 50 mM Formic Acid & 25 mM Diethylamine | Acid/base additive ratio | ZWIX(+) and ZWIX(-) columns offer complementary selectivity and elution order.[3] |
| Ligand Exchange | Aqueous buffer (e.g., ammonium acetate) with Copper (II) sulfate | Copper concentration and pH | Temperature is a highly sensitive parameter.[4] |
Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak geometry compromises both resolution and the accuracy of integration, leading to unreliable quantitative results.
Q: My canaline peaks are tailing severely, even with a basic modifier in the mobile phase. What else could be the cause?
A: While secondary silanol interactions are a primary cause of tailing for basic compounds, other factors can be at play.[5][6]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak tailing (for acids/neutrals) or a characteristic "right-triangle" fronting/tailing shape for bases.[6]
-
Diagnostic Test: Reduce the injection concentration by a factor of 5 and 10. If the peak shape improves and the asymmetry factor decreases, you are experiencing mass overload.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. The strong solvent carries the analyte band down the column in a distorted plug.[12]
-
Diagnostic Test: Observe the early eluting peaks. If they are all distorted, a solvent mismatch is likely.
-
Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.
-
-
Column Contamination or Degradation: The accumulation of strongly retained matrix components at the column inlet can create active sites and disrupt the packed bed, leading to peak shape issues.[13] A void at the head of the column can cause peak splitting or shouldering.[13][14]
-
Diagnostic Test: Disconnect the column and reverse flush it with a strong, compatible solvent (check manufacturer's instructions). If performance is not restored, the column may be permanently damaged.
-
Solution: Always use a guard column and appropriate sample preparation (e.g., protein precipitation, SPE) to protect the analytical column. If a void is suspected, the column must be replaced.
-
Caption: Diagnostic flowchart for troubleshooting poor peak shape.
Alternative Strategy: Pre-column Derivatization
While direct separation is often preferred, an alternative approach involves pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[15][16][17]
When to Consider This Method:
-
When available chiral columns fail to provide adequate resolution.
-
When enhanced detection sensitivity is required (many CDAs contain strong chromophores).
Common Chiral Derivatizing Agents (CDAs) for Amino Acids:
| Derivatizing Agent | Common Name | Detection | Key Features |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent (FDAA) | UV (340 nm) | Highly popular and reliable. D-amino acid derivatives typically elute later than L-amino acid derivatives.[17][18] |
| o-Phthalaldehyde / N-acetyl-L-cysteine | OPA/NAC | Fluorescence | Forms fluorescent isoindole derivatives. Separation can be fine-tuned with ion-pair reagents.[15] |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | UV | Reacts with the primary amino group to form stable diastereomers.[18] |
General Derivatization Protocol (using Marfey's Reagent)
-
Sample Preparation: Prepare an aqueous solution of the canaline sample (e.g., 1 mg/mL).
-
Reaction: In a vial, combine 20 µL of the canaline solution, 40 µL of 1% (w/v) Marfey's reagent in acetone, and 10 µL of 1 M sodium bicarbonate.
-
Incubation: Heat the mixture at 40-50°C for 1 hour.[18]
-
Quenching: Cool the reaction and add 10 µL of 1 M HCl to stop the reaction.
-
Analysis: Dilute the mixture with the mobile phase and inject it onto a C18 column.
Caution: The success of this indirect method depends on the enantiomeric purity of the CDA and ensuring that no racemization of the analyte or the CDA occurs during the derivatization step.[19]
References
-
Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]
-
Xie, S. M., Zhang, R., & Yuan, L. M. (2005). Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. PubMed. Available at: [Link]
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
Frank, H., Woiwode, W., Nicholson, G., & Bayer, E. (1981). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. Available at: [Link]
-
Moroz, O. V., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available at: [Link]
-
Sarma, M. V. R. K., & Carta, G. (2004). Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. PubMed. Available at: [Link]
-
MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]
-
Eeltink, S., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH. Available at: [Link]
-
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]
-
ResearchGate. (n.d.). HPLC enantioseparation of the alkaloid Canadine and determination of enantiomeric purity with chiral/photometric and achiral/polarimetric detection. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in.... ResearchGate. Available at: [Link]
-
Rosenthal, G. A., & Dahlman, D. L. (1973). The preparation and colorimetric analysis of L-canaline. PubMed. Available at: [Link]
-
LCGC. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC. Available at: [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]
-
ACS Publications. (n.d.). Liquid chromatographic studies of the effect of temperature on the chiral recognition of tryptophan by silica-immobilized bovine albumin. ACS Publications. Available at: [Link]
-
Chemistry World. (2017). Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]
-
Semantic Scholar. (2015). Chiral resolution with frozen aqueous amino acids. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. Available at: [Link]
-
PubMed. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. Available at: [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Chromatography Online. (n.d.). Enantiomer Separations. Chromatography Online. Available at: [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Semantic Scholar. (n.d.). Preparation and some physico-chemical properties of L-canaline. Semantic Scholar. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
PubMed. (2007). HPLC Separation of Enantiomers Using Chiral Stationary Phases. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Canaline. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Enantiomeric separation of drugs by HPLC. ResearchGate. Available at: [Link]
-
PubMed. (1992). Purification and characterization of the higher plant enzyme L-canaline reductase. PubMed. Available at: [Link]
-
PMC. (n.d.). Metabolism of l-Canavanine and l-Canaline in Leguminous Plants. PMC. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. chiraltech.com [chiraltech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Optimizing D-Canaline Concentration for In Vitro Studies
Welcome to the technical support center for the effective use of D-canaline in your in vitro research. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for optimizing this compound concentrations in your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust, and your results are reliable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, the L-2-amino-4-(aminooxy)butyric acid, is a non-proteinogenic amino acid. Its primary mechanism of action is the inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[1][2] PLP is a vital cofactor for a wide range of enzymes, including ornithine decarboxylase (ODC), which is the rate-limiting enzyme in polyamine biosynthesis.[3] By forming an oxime with PLP, this compound effectively inactivates these enzymes, leading to its biological effects.[2]
Q2: Why is the inhibition of ornithine decarboxylase (ODC) a target in cancer research?
Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, proliferation, and differentiation. Cancer cells often exhibit elevated levels of polyamines due to increased ODC activity. Therefore, inhibiting ODC is a promising strategy to control cancer cell proliferation.[3]
Q3: How should I prepare and store this compound for my experiments?
For in vitro studies, this compound should be dissolved in a sterile, high-quality solvent. While specific solubility data in cell culture media is not extensively published, a common practice for similar compounds is to prepare a concentrated stock solution in an appropriate solvent like sterile water or a buffer solution (e.g., PBS). It is recommended to store stock solutions at -20°C or -80°C to maintain stability.[4] When preparing working solutions, dilute the stock directly into your pre-warmed cell culture medium. To avoid solubility issues, it's advisable to not exceed a final solvent concentration of 0.5% in your culture.
Q4: What are the potential off-target effects of this compound?
Given that this compound targets PLP-dependent enzymes, it has the potential for off-target effects, as many enzymes rely on this cofactor.[1][2] For instance, L-canaline has been reported to also function as a lysine antagonist.[1] Researchers should be mindful of these potential off-target effects and may need to design experiments to differentiate between ODC inhibition-specific effects and other unintended consequences.
Troubleshooting Guide
Issue: I am not observing the expected cytotoxic or anti-proliferative effects of this compound in my cell line.
Potential Causes & Solutions:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line.
-
Recommendation: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A wide range of concentrations should be tested initially (e.g., from nanomolar to millimolar) to identify the active range for your cells. For peripheral blood mononuclear cells (PBMCs), L-canaline has shown an IC50 of 0.26 mM when stimulated with PMA.[4]
-
-
Cell Line Resistance: Different cell lines can have varying sensitivities to drugs.
-
Recommendation: Research the specific characteristics of your cell line. Cells with lower ODC expression or alternative pathways for polyamine synthesis may be less sensitive to this compound.
-
-
Compound Instability: this compound may be degrading in your culture medium over the course of the experiment.
-
Recommendation: For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).
-
-
Serum Interactions: Components in the fetal bovine serum (FBS) could be interfering with this compound's activity.
-
Recommendation: If possible, perform initial experiments in low-serum or serum-free media to assess the direct effect of this compound.
-
Issue: I am observing excessive and non-specific cell death, even at low concentrations of this compound.
Potential Causes & Solutions:
-
Off-Target Toxicity: As this compound can inhibit multiple PLP-dependent enzymes, the observed toxicity may not be solely due to ODC inhibition.[1][2]
-
Recommendation: To confirm that the observed effects are due to ODC inhibition, consider a rescue experiment. Supplementing the culture medium with putrescine (the product of the ODC reaction) may reverse the anti-proliferative effects if they are on-target.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.
-
Recommendation: Perform a solvent control experiment to determine the maximum tolerated solvent concentration for your cell line. Ensure the final solvent concentration is consistent across all experimental conditions and ideally below 0.1%.
-
-
High Cell Seeding Density: High cell density can lead to rapid nutrient depletion and waste accumulation, which can exacerbate the toxic effects of a compound.
-
Recommendation: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Experimental Protocols & Data Presentation
Determining the Optimal this compound Concentration: A Step-by-Step Workflow
The following workflow provides a systematic approach to optimizing this compound concentration for your in vitro studies.
Caption: Workflow for optimizing this compound concentration.
Table 1: Recommended Starting Concentration Ranges for In Vitro Studies
| Compound | Cell Type | Reported IC50/Effective Concentration | Recommended Starting Range | Reference |
| L-canaline | PMA-stimulated PBMCs | 0.26 mM | 10 µM - 1 mM | [4] |
| L-canaline | Mixed Lymphocyte Reaction (PBMCs) | 0.54 mM | 100 µM - 2 mM | [4] |
| This compound | Various Cancer Cell Lines | Data not widely available | 1 µM - 1 mM (empirically determine) | N/A |
Note: The data for L-canaline is provided as a starting reference. The optimal concentration for this compound must be determined empirically for each cell line.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol helps to determine if this compound induces apoptosis.
-
Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration and appropriate controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Ornithine Decarboxylase (ODC) Activity Assay
This assay confirms that this compound is inhibiting its intended target. Several methods exist, including radiometric and colorimetric assays.[3]
Principle of a Colorimetric Assay:
-
Cell Lysis: Prepare cell lysates from this compound-treated and control cells.
-
ODC Reaction: Incubate the cell lysates with L-ornithine. The ODC in the lysate will convert L-ornithine to putrescine.
-
Putrescine Detection: The amount of putrescine produced is measured using a secondary enzymatic reaction that generates a colored or fluorescent product, which can be quantified using a spectrophotometer or fluorometer.[3]
This compound's Mechanism of Action: A Visual Representation
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: this compound inhibits ODC, leading to reduced polyamines and cell proliferation.
References
-
Swaffar, D. S., et al. (2002). The Antiproliferative and Immunotoxic Effects of L-canavanine and L-canaline. Journal of Immunotoxicology, 2(1), 53-64. [Link]
-
Thomas, D. A., et al. (1984). Toxicity and pharmacokinetics of the nonprotein amino acid L-canavanine in the rat. Toxicology and Applied Pharmacology, 76(1), 79-88. [Link]
-
Tinoco, L. W., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry, 10, 1028773. [Link]
-
Yildiz, M., & Ciğerci, İ. H. (2022). Evaluation of the cytotoxicity and genotoxicity of L-canavanine, a non-protein amino acid, utilizing the Allium cepa L. root model. Journal of Plant Biotechnology, 49(4), 409-419. [Link]
-
Kito, M., et al. (1977). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry, 81(5), 1375-1380. [Link]
Sources
- 1. L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of inhibition of ornithine aminotransferase by L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divalent cation-dependent pyridoxal 5'-phosphate inhibition of Rauscher leukemia virus DNA polymerase: characterization and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Technical Support Center: D-Canaline Stability and Storage in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for D-Canaline. This document provides researchers, scientists, and drug development professionals with in-depth information, frequently asked questions (FAQs), and troubleshooting guides for handling this compound in solution. Our goal is to ensure the integrity of your experiments by promoting the proper storage, preparation, and stability assessment of this compound.
A Note on Stereoisomers: This guide focuses on this compound. Much of the available literature and commercial supply is for L-Canaline, its stereoisomer.[1][2][3][4] While their biological activity, particularly their interaction with stereospecific enzymes, differs significantly, their fundamental chemical stability under abiotic conditions (e.g., temperature, pH, non-chiral reagents) is expected to be identical. Therefore, stability data and storage recommendations for L-Canaline are considered applicable to this compound unless otherwise specified.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for solid this compound and its stock solutions?
Proper storage is critical to maintain the long-term integrity of this compound. As a solid, it is relatively stable, but once in solution, its susceptibility to degradation increases.
| Form | Storage Temperature | Recommended Duration | Container | Key Considerations |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[1] | Tightly sealed vial, protected from moisture. | Stable for extended periods when kept dry and cold. |
| Stock Solution (Aqueous) | -20°C | Up to 1 month[2] | Tightly sealed, single-use aliquots. | Prepare and use on the same day if possible.[2] Avoid repeated freeze-thaw cycles. |
| Stock Solution (DMSO) | -20°C | Up to 1 month (estimated) | Tightly sealed, single-use aliquots. | DMSO solutions are generally more stable against microbial growth but can still degrade. |
Q2: How do I prepare a stable stock solution of this compound?
The key to a stable solution is using the correct solvent and proper technique. This compound is soluble in aqueous buffers like PBS and in organic solvents like DMSO.[1]
Protocol: Preparing a 10 mg/mL Stock Solution in PBS (pH 7.2)
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour to prevent condensation.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Solubilization: Add the calculated volume of sterile PBS (pH 7.2). For example, add 1 mL of PBS to 10 mg of this compound.
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting & Storage: Dispense the solution into single-use, tightly sealed vials and store immediately at -20°C.[2]
Q3: What are the primary factors that cause this compound degradation in solution?
This compound's stability in solution is influenced by several factors.[5] Understanding these can prevent experimental failure.
| Factor | Effect on this compound Stability | Rationale |
| Temperature | High Impact: Increased temperature accelerates the rate of chemical degradation.[5][6] | Higher kinetic energy increases the frequency and energy of molecular collisions, overcoming the activation energy for degradation reactions. |
| pH | High Impact: Stability is highly pH-dependent.[7][8][9] Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of the molecule.[9][10] | The amino and carboxyl groups' protonation states change with pH, altering molecular stability and reactivity. |
| Reactive Molecules | Very High Impact: The aminooxy group (-O-NH₂) is highly reactive with aldehydes and ketones. | This is the basis of its biological activity. This compound readily forms a stable oxime with the aldehyde group of pyridoxal 5'-phosphate (PLP), a vital enzyme cofactor.[1][4] This reaction should not be mistaken for random degradation in biological assays. |
| Light | Moderate Impact: Exposure to UV or high-intensity visible light can cause photodegradation.[5] | Light energy can be absorbed by the molecule, leading to the breaking of chemical bonds. It is best practice to store solutions in the dark or in amber vials. |
Q4: Is this compound sensitive to freeze-thaw cycles?
Yes. While specific studies on this compound are limited, repeated freeze-thaw cycles are generally discouraged for complex molecules in solution.[11][12] The process can introduce instability through:
-
pH shifts: As ice crystals form, solutes can become concentrated in the remaining liquid, causing localized shifts in pH that may accelerate degradation.
-
Mechanical Stress: The formation of ice crystals can exert physical stress on the solute.
Best Practice: Prepare single-use aliquots of your stock solution to avoid the need for repeated thawing and freezing of the main stock.[2]
Troubleshooting Guide
Problem: My experimental results are inconsistent or show a loss of this compound activity over time.
This is a common issue that can stem from either chemical degradation or the compound's intended mechanism of action.
Logical Troubleshooting Workflow
Caption: Troubleshooting inconsistent this compound activity.
In-Depth Analysis: this compound's Reaction with Pyridoxal 5'-Phosphate (PLP)
A primary source of "instability" in biological assays is this compound's potent and often irreversible inhibition of PLP-dependent enzymes.[1][4] This is not degradation but its therapeutic or toxic mechanism. The aminooxy group of this compound attacks the aldehyde group of PLP, which is covalently bound to the enzyme (often via a lysine residue), forming a highly stable oxime.[4][13] This effectively sequesters the essential PLP cofactor, inactivating the enzyme.
Caption: this compound inactivating a PLP-dependent enzyme.
Technical Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol provides instructions for preparing solutions in common laboratory solvents.
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, single-use microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound vial to warm to room temperature before opening.
-
Prepare the desired concentration. For example:
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or sonication may be used for aqueous solutions if needed.
-
Immediately dispense the stock solution into single-use aliquots.
-
Store aliquots at -20°C for up to one month.[2] Discard any unused solution from a thawed aliquot.
Protocol 2: HPLC Method for Purity Assessment
A validated analytical method is essential for confirming the purity of your this compound solution.[14][15] A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the parent compound from its degradants.
General HPLC Parameters (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25°C
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL).
-
Dilute your test sample to the same concentration.
-
Run a blank (solvent only), the standard, and the test sample.
-
Compare the chromatogram of the test sample to the standard. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation.
References
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DC Chemicals. (n.d.). L-Canaline | 496-93-5 | COA. Retrieved from [Link]
-
Rosenthal, G. A. (1990). Metabolism of l-Canavanine and l-Canaline in Leguminous Plants. Plant Physiology, 94(1), 1–3. Retrieved from [Link]
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Swaffar, D. S., & Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 60(19), 1635–1641. Retrieved from [Link]
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Airgas. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]
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Wikipedia. (n.d.). Canaline. Retrieved from [Link]
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Rosenthal, G. A. (1973). The preparation and colorimetric analysis of L-canaline. Analytical Biochemistry, 51(2), 354–361. Retrieved from [Link]
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dline. (n.d.). Root Canal Preparation Solution. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). CANALINE, D-. Retrieved from [Link]
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European Medicines Agency (EMA). (n.d.). Guideline on Declaration of Storage Conditions. Retrieved from [Link]
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dline. (n.d.). Root Canal Preparation Solution. Retrieved from [Link]
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di Salvo, M. L., et al. (2024). Pyridoxal 5'-Phosphate Biosynthesis by Pyridox-(am)-ine 5'-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 25(6), 3174. Retrieved from [Link]
-
di Salvo, M. L., et al. (2024). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(Am)-Ine 5′-Phosphate Oxidase: Species Specific Features. Preprints.org. Retrieved from [Link]
-
Pharmaguideline. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Rasche, M. E., et al. (2007). Reaction mechanism of pyridoxal 5'-phosphate synthase. Detection of an enzyme-bound chromophoric intermediate. Journal of Biological Chemistry, 282(9), 6333–6341. Retrieved from [Link]
-
Sugii, M., et al. (1992). Purification and characterization of the higher plant enzyme L-canaline reductase. Plant Physiology, 98(3), 855–860. Retrieved from [Link]
-
Clevaforce. (2021). Analytical Method Development & Validation. Retrieved from [Link]
-
Lee, Y. C., & Lee, K. C. (1997). Degradation pathways of salmon calcitonin in aqueous solution. Pharmaceutical Research, 14(6), 753–759. Retrieved from [Link]
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East Carolina University IACUC. (n.d.). Guidelines for the Preparation and the Use of MS-222. Retrieved from [Link]
-
MIT OpenCourseWare. (2017). PLP (Pyridoxal Phosphate) Reactions. Retrieved from [Link]
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Margalho, C., et al. (2013). Validation of an analytical procedure for quantitation of synthetic cathinones and phenetylamines in different biological specimens using microwave fast derivatisation and gas chromatography - mass spectrometry. ResearchGate. Retrieved from [Link]
-
Roy, A., et al. (2021). Towards a comprehensive understanding of malathion degradation: theoretical investigation of degradation pathways and related kinetics under alkaline conditions. Environmental Science: Processes & Impacts, 23(10), 1600-1611. Retrieved from [Link]
-
Liu, W., et al. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences, 6, 14. Retrieved from [Link]
-
Houten, S. M., et al. (2016). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Molecular Genetics and Metabolism, 119(1-2), 19–26. Retrieved from [Link]
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Sternson, L. A., & Shaffer, R. D. (1978). Kinetics of Digoxin Stability in Aqueous Solution. Journal of Pharmaceutical Sciences, 67(3), 327–330. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation pathways of PE-derived long-chain linear alkanes by.... Retrieved from [Link]
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Aydin, D., & Cetin, M. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 14(38), 7858–7869. Retrieved from [Link]
-
ResearchGate. (2025). Biodegradation Pathways of Chloroanilines by Acinetobacter baylyi Strain GFJ2. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) EFFECT OF TEMPERATURE, pH AND METAL IONS ON THE ACTIVITY AND STABILITY OF ALKALINE PROTEASE FROM NOVEL BACILLUS LICHENIFORMIS MZK03. Retrieved from [Link]
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Smith, T. R., & Preece, J. E. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(2), 205–213. Retrieved from [Link]
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Fijałek, Z., et al. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 17(9), 10565–10578. Retrieved from [Link]
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Gilead Medical Information. (n.d.). Harvoni® Storage and Stability. Retrieved from [Link]
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Sauereisen. (n.d.). How pH, Temperature, and Other Conditions Affect Linings and Concrete. Retrieved from [Link]
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Naidoo, V., & Naidoo, K. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Drug, Healthcare and Patient Safety, 9, 69–75. Retrieved from [Link]
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Smith, T. R., & Preece, J. E. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52(2), 205–213. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Alkaline saline lakes: A chemical evolution experiment evaluating the stability of formaldehyde in an aqueous saline environment. Retrieved from [Link]
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How to prevent non-specific binding in D-canaline experiments
A-CS-GUIDE-2026-01
Introduction: The D-Canaline Non-Specific Binding Challenge
This compound, a structural analog of D-ornithine, is a valuable tool for investigating pyridoxal phosphate (PLP)-dependent enzymes, such as D-amino acid transaminases.[1] Its utility stems from its ability to interact with the PLP cofactor, often leading to enzyme inhibition.[2][3][4][5][6] However, like many small molecules used in binding assays (e.g., affinity purification, pull-downs, enzyme-linked assays), this compound experiments can be plagued by non-specific binding (NSB). NSB occurs when molecules adhere to unintended surfaces or proteins through low-affinity interactions, such as hydrophobic or ionic forces.[7][8] This phenomenon can mask true specific interactions, generate false-positive results, and significantly increase background noise, ultimately compromising data integrity.[9][10][11][12]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and troubleshooting solutions to proactively prevent and systematically address non-specific binding in this compound experiments.
Part 1: Proactive Strategies for Minimizing Non-Specific Binding
Successful prevention of NSB begins with thoughtful experimental design. The following sections detail critical parameters that should be optimized before a binding issue arises.
FAQ 1: How does the fundamental chemistry of my buffer impact non-specific binding?
Your buffer system is the first line of defense against NSB. The key is to create an environment that discourages low-affinity, non-specific interactions without disrupting the high-affinity, specific binding of this compound to its target. Three primary components should be carefully considered: pH, ionic strength, and detergents.
-
pH: The pH of your buffer alters the surface charge of both your target protein and potentially interacting contaminants.[13] If NSB is mediated by electrostatic interactions, adjusting the pH can neutralize these charges and reduce unwanted binding. A good starting point is to use a buffer with a pH that is at least 1 unit away from the isoelectric point (pI) of your target protein, while ensuring the target remains stable and active.
-
Ionic Strength (Salt Concentration): Increasing the salt concentration (e.g., NaCl, KCl) is a highly effective method for disrupting non-specific ionic interactions.[13][14][15] The salt ions shield charged patches on proteins, preventing them from "sticking" to each other or to charged surfaces.[13] Start with a physiological concentration (e.g., 150 mM NaCl) and titrate upwards (e.g., to 250 mM, 500 mM) to find the optimal balance where specific binding is maintained and NSB is minimized.[14]
-
Detergents: Non-ionic or zwitterionic detergents are crucial for disrupting non-specific hydrophobic interactions.[7][14][16] They work by coating hydrophobic surfaces and forming micelles around proteins, preventing aggregation and non-specific adherence to surfaces like plasticware or chromatography resins.[17]
| Parameter | Starting Point | Optimization Range | Mechanism of Action |
| pH | 7.4 (Physiological) | 6.0 - 8.5 | Modulates surface charges on proteins to reduce electrostatic interactions.[13] |
| Salt (NaCl/KCl) | 150 mM | 150 - 1000 mM | Shields charged residues, disrupting ionic non-specific binding.[14][15] |
| Detergent | 0.05% Tween-20 | 0.01% - 0.5% | Disrupts hydrophobic interactions and prevents binding to surfaces.[14][16][18] |
FAQ 2: What is a "blocking agent" and how do I choose the right one?
A blocking agent is a molecule, typically a protein, used to saturate all potential non-specific binding sites on your solid phase (e.g., microplate wells, affinity beads, Western blot membranes).[12][19][20] By occupying these "sticky" spots, the blocking agent prevents your antibodies or other proteins of interest from binding non-specifically, thereby improving the signal-to-noise ratio.[9][10][11]
The choice of blocking agent is critical and depends on the specific components of your assay.[10][21]
-
Bovine Serum Albumin (BSA): A commonly used, highly purified protein that works well in many applications.[9][13][21] It is a good first choice unless your system involves biotin-avidin detection, as some BSA preparations contain contaminating biotin.
-
Non-Fat Dry Milk or Casein: A cost-effective and highly effective blocking agent due to the diverse mixture of proteins it contains.[9][21] However, milk contains phosphoproteins (like casein) and should be avoided when using phospho-specific antibodies.
-
Fish Gelatin/Serum: Often used in applications where cross-reactivity with mammalian-derived proteins is a concern.
-
Commercial/Synthetic Blockers: These are often protein-free or based on non-animal proteins and are designed to provide robust blocking with minimal cross-reactivity.[19][20] They are an excellent choice for sensitive assays or when other blockers fail.
Diagram 1: General Workflow for NSB Prevention & Troubleshooting
This diagram outlines a logical flow for systematically addressing non-specific binding.
Caption: A systematic approach to mitigating non-specific binding.
Part 2: Troubleshooting Guide in Q&A Format
Even with proactive measures, you may still encounter issues. This section addresses common problems in a direct question-and-answer format.
Q1: My negative control (e.g., beads without this compound) shows a high background signal. What is my first step?
A1: A high signal in the negative control is a classic sign of non-specific binding to your solid phase (beads, plate, etc.). The proteins are not binding to your this compound; they are binding directly to the matrix.
Immediate Actions:
-
Improve Blocking: Your primary focus should be on the blocking step. Increase the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C). If that is insufficient, change your blocking agent.[21] If you are using 1% BSA, try 3-5% non-fat dry milk or a commercial, protein-free blocker.[9]
-
Add Detergent to Lysis/Binding Buffer: Ensure your initial lysis and binding buffers contain a non-ionic detergent like 0.05-0.1% Tween-20 or Triton X-100 to prevent hydrophobic interactions from the start.[16]
Q2: I see many contaminating protein bands in my this compound pull-down lane on a silver-stained gel. How do I increase the specificity of my washes?
A2: Multiple bands indicate that your wash steps are not stringent enough to remove proteins that are weakly or non-specifically bound. The goal is to use wash buffers that are harsh enough to disrupt these weak interactions but gentle enough to preserve the specific this compound-target interaction.[22][23][24]
Systematic Wash Optimization:
-
Increase Salt Concentration: Perform sequential washes with increasing concentrations of NaCl. For example:
-
Wash 1 & 2: Base buffer + 150 mM NaCl
-
Wash 3 & 4: Base buffer + 300 mM NaCl
-
Wash 5: Base buffer + 500 mM NaCl
-
-
Increase Detergent Concentration: Increase the detergent concentration in your wash buffer (e.g., from 0.05% to 0.1% or 0.2% Tween-20).
-
Combine Additives: The most effective washes often use a combination of increased salt and detergent.
Diagram 2: The Mechanism of Blocking Agents
This diagram illustrates how blocking agents prevent non-specific binding.
Caption: Blocking agents saturate non-specific sites on a surface.
Q3: Should I add additives like glycerol or ethylene glycol to my buffers?
A3: Yes, these can be useful secondary tools.
-
Glycerol (5-10%): Acts as a stabilizing agent and can help reduce non-specific hydrophobic interactions by increasing the viscosity and polarity of the buffer.
-
Ethylene Glycol (up to 20%): Similar to glycerol, it can disrupt weak hydrophobic interactions.
These should be considered after you have optimized the primary parameters (salt, detergent, blocking agent) as they can sometimes interfere with downstream applications like mass spectrometry.
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical procedures discussed in this guide.
Protocol 3.1: High-Stringency Sequential Washing for Affinity Pull-Downs
This protocol is designed to systematically strip away non-specifically bound proteins. It assumes you have already performed your binding incubation with this compound and your protein lysate.
Required Buffers:
-
Base Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Wash Buffer A (Low Salt): Base Buffer + 150 mM NaCl + 0.1% Tween-20
-
Wash Buffer B (Medium Salt): Base Buffer + 300 mM NaCl + 0.1% Tween-20
-
Wash Buffer C (High Salt): Base Buffer + 500 mM NaCl + 0.1% Tween-20
-
Final Wash Buffer: Base Buffer (to remove salt and detergent before elution)
Procedure:
-
Pellet your affinity beads by centrifugation (e.g., 500 x g for 1 minute) and carefully aspirate the supernatant (unbound fraction).
-
Add 1 mL of Wash Buffer A to the beads. Resuspend gently and incubate for 5 minutes at 4°C with end-over-end rotation.
-
Pellet the beads and discard the supernatant. Repeat Step 2.
-
Add 1 mL of Wash Buffer B . Resuspend and incubate for 5 minutes at 4°C with rotation.
-
Pellet the beads and discard the supernatant.
-
Add 1 mL of Wash Buffer C . Resuspend and incubate for 5 minutes at 4°C with rotation.
-
Pellet the beads and discard the supernatant.
-
Perform a final wash by adding 1 mL of Final Wash Buffer to remove residual salt and detergent, which might interfere with elution or downstream analysis.
-
Pellet the beads, discard the supernatant, and proceed to your elution protocol.
Diagram 3: Decision Tree for Optimizing Wash Buffer Stringency
Caption: A logical progression for increasing wash buffer stringency.
References
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
Excedr. (2023, March 8). ELISA Blocking Buffers: Overview & Application. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]
-
G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots! Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]
-
G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]
-
ResearchGate. (2014, July 29). How can we decrease nonspecific protein adsorption? Retrieved from [Link]
-
ImmunoChemistry Technologies. (2020, May 14). Choosing the Right Block Buffer. Retrieved from [Link]
-
CliniSciences. (n.d.). Blocking buffers - Immunoassays. Retrieved from [Link]
-
Zhang, Z., et al. (2008). Nonspecific binding limits the number of proteins in a cell and shapes their interaction networks. PNAS, 105(39), 14877-14882. Retrieved from [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
-
Agilent. (2025, November 11). Automated optimization of resin selection, wash parameters, and elution parameters for protein A-based purifications. New Biotechnology. Retrieved from [Link]
-
BioProcess International. (2015, February 6). Protein A Intermediate Wash Strategies. Retrieved from [Link]
-
ResearchGate. (2025, September 18). The Binding of Detergents to Proteins. Retrieved from [Link]
-
Makino, Y., et al. (1989). Effect of detergent on protein structure. Journal of Biochemistry, 105(4), 603-607. Retrieved from [Link]
-
Arakawa, T., et al. (2007). Effects of salts on protein-surface interactions: applications for column chromatography. Journal of Pharmaceutical Sciences, 96(11), 2874-2890. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Optimization of Affinity and Ion Exchange Chromatographic Processes for the Purification of Proteins. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 18). How Do Detergents Denature Proteins? [Video]. YouTube. Retrieved from [Link]
-
Cytiva. (2024, September 4). Optimization of a hydrophobic interaction chromatography step for recombinant protein purification. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Impact of Detergents on Membrane Protein Complex Isolation. Journal of Proteome Research, 17(2), 975-984. Retrieved from [Link]
-
Rosenthal, G. A. (1983). A mechanism of L-canaline toxicity. European Journal of Biochemistry, 132(1), 1-6. Retrieved from [Link]
-
Rosenthal, G. A., et al. (1993). Structure-activity studies of L-canaline-mediated inhibition of porcine alanine aminotransferase. Amino Acids, 4(3), 259-270. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). CANALINE, D-. Retrieved from [Link]
-
Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 60(19), 1635-1641. Retrieved from [Link]
-
Rahiala, E. L. (1971). Inhibition of pyridoxal enzymes by L-canaline. Biochimica et Biophysica Acta (BBA) - Enzymology, 227(2), 337-343. Retrieved from [Link]
-
Fesko, K., et al. (2023). To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense. Molecules, 28(5), 2109. Retrieved from [Link]
-
Mentrard, D., et al. (1989). Dual action (stimulation, inhibition) of D600 on contractility and calcium channels in guinea-pig and cat heart cells. The Journal of Physiology, 414, 283-302. Retrieved from [Link]
-
University of Bath. (2021, May 25). The hunt for drugs to neutralize critical enzymes. ScienceDaily. Retrieved from [Link]
-
Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. Retrieved from [Link]
Sources
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- 3. Structure-activity studies of L-canaline-mediated inhibition of porcine alanine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of pyridoxal enzymes by L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 12. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
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- 15. Effects of salts on protein-surface interactions: applications for column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. youtube.com [youtube.com]
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- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. antibodiesinc.com [antibodiesinc.com]
- 21. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
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Technical Support Center: A Guide to Improving D-Canaline Chemical Synthesis Yields
Welcome to the technical support center for the chemical synthesis of D-canaline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this valuable non-proteinogenic amino acid. Here, we will delve into the common challenges encountered during this compound synthesis, providing in-depth troubleshooting guides and frequently asked questions to help you improve your yields and purity.
Introduction to this compound Synthesis Challenges
This compound, or D-2-amino-4-(aminooxy)butanoic acid, is a compound of significant interest due to its biological activities. However, its chemical synthesis can be challenging, often resulting in low yields and purification difficulties. The presence of multiple reactive functional groups—a carboxylic acid, an α-amino group, and a highly nucleophilic aminooxy group—necessitates a carefully planned synthetic strategy involving orthogonal protecting groups. This guide will walk you through potential pitfalls and their solutions, drawing from established principles in amino acid and hydroxylamine chemistry.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the synthesis of this compound.
Q1: My overall yield for this compound synthesis is consistently low. What are the most likely causes?
Low yields in this compound synthesis can stem from several factors throughout the synthetic sequence. The most common culprits include:
-
Incomplete Reactions: One or more steps in your synthesis may not be reaching completion. This could be due to insufficient reaction times, suboptimal temperatures, or inadequate reagent stoichiometry. It is crucial to monitor each reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: The presence of multiple nucleophilic centers can lead to competing side reactions, consuming starting materials and forming unwanted byproducts. Careful selection of protecting groups is paramount to minimizing these side reactions.
-
Product Loss During Workup and Purification: this compound is a polar molecule, which can lead to significant losses during aqueous workup and extraction steps. Furthermore, its purification often requires specialized chromatographic techniques where losses can occur.
-
Degradation of Intermediates or Final Product: The aminooxy functionality can be sensitive to certain reagents and conditions, leading to degradation.
Q2: I am observing multiple unexpected spots on my TLC analysis of the crude product. What are the likely side products?
The formation of byproducts is a frequent challenge. Depending on your synthetic route, common side products may include:
-
Over-alkylation or Acylation: If the aminooxy group is not properly protected, it can react with electrophiles in the reaction mixture, leading to N- and O-alkylation or acylation byproducts.
-
Cyclization Products: In syntheses starting from precursors like protected L-homoserine lactone, incomplete reactions or premature deprotection can lead to the formation of unwanted cyclic byproducts.
-
Products from Protecting Group Migration or Incomplete Deprotection: The choice of protecting groups and deprotection conditions is critical. Incomplete removal of a protecting group will result in a contaminated final product. In some cases, protecting groups can migrate between the α-amino and aminooxy functionalities under certain conditions.
-
Racemization Products: While the goal is the D-enantiomer, harsh basic or acidic conditions can lead to racemization at the α-carbon, resulting in a mixture of D- and L-canaline.[1][2]
Q3: What are the best protecting group strategies for this compound synthesis?
An orthogonal protecting group strategy is essential for a successful synthesis. This means that each protecting group can be removed under specific conditions without affecting the others.[3][4] Here is a recommended strategy:
-
α-Amino Group: The tert-Butoxycarbonyl (Boc) group is a common and effective choice. It is stable under a wide range of conditions and can be cleanly removed with mild acid, such as trifluoroacetic acid (TFA).[3]
-
Carboxylic Acid Group: Esterification, for instance to a methyl or ethyl ester, is a standard approach. These esters are generally stable and can be hydrolyzed under basic conditions at the final step.
-
Aminooxy Group: This is the most sensitive functionality. A common strategy is to use a Boc-protected hydroxylamine in the key C-O bond forming step or to protect the aminooxy group as a phthalimide derivative. The Boc group can be removed simultaneously with the α-amino Boc group, while the phthalimide requires hydrazinolysis.
Q4: I am struggling with the purification of the final this compound product. What methods are most effective?
Purification of the highly polar this compound can be challenging. Standard silica gel chromatography is often ineffective. The most successful method is typically ion-exchange chromatography .[5][6][7] Since this compound is an amino acid, it possesses both a positive (amino and aminooxy groups) and a negative (carboxylate group) charge, making it an ideal candidate for this technique. A step-wise or gradient elution with a buffer of increasing ionic strength or changing pH will allow for the separation of this compound from charged impurities and unreacted starting materials.
Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific problems you might encounter during your this compound synthesis.
Issue 1: Low Yield in the Key C-O Bond Formation Step (e.g., Mitsunobu Reaction)
The Mitsunobu reaction is a common method for forming the C-O bond between a protected homoserine derivative and a protected hydroxylamine. However, it is prone to side reactions.[8][9]
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Low conversion of starting alcohol | Inactive reagents (DEAD/DIAD, PPh₃) | Use freshly opened or purified reagents. Azodicarboxylates can degrade upon storage. |
| Steric hindrance at the reaction center | Consider using a less bulky phosphine reagent. Increase reaction temperature cautiously, monitoring for decomposition. | |
| Incorrect stoichiometry | Ensure precise measurement and addition of reagents. An excess of the phosphine and azodicarboxylate is often required. | |
| Formation of multiple byproducts | Side reaction of the nucleophile | Ensure the pKa of your N-protected hydroxylamine is appropriate for the Mitsunobu reaction. Highly basic nucleophiles can lead to side reactions. |
| N-alkylation vs. O-alkylation | The desired reaction is O-alkylation. N-alkylation of the protected hydroxylamine can be a competing side reaction.[9] Optimize reaction conditions (solvent, temperature) to favor O-alkylation. | |
| Formation of triphenylphosphine oxide and reduced azodicarboxylate adducts | These are expected byproducts. Their efficient removal during workup is crucial. Purification by chromatography is typically required. |
Experimental Protocol: Mitsunobu Reaction for this compound Precursor Synthesis
-
Dissolve N-Boc-D-homoserine methyl ester (1.0 eq) and N-Boc-hydroxylamine (1.2 eq) in anhydrous THF (0.1-0.5 M).
-
Add triphenylphosphine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexanes to separate the desired product from triphenylphosphine oxide and other byproducts.
Issue 2: Incomplete Deprotection or Product Degradation during Final Deprotection
The final step in this compound synthesis typically involves the removal of all protecting groups. This step is critical and can significantly impact the final yield and purity.
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Incomplete removal of Boc groups | Insufficient deprotection time or reagent concentration | Increase the reaction time with TFA or use a higher concentration. Monitor the reaction by LC-MS to ensure complete deprotection. |
| Degradation of the aminooxy group | Harsh acidic conditions | While TFA is standard for Boc removal, prolonged exposure or high temperatures can potentially affect the aminooxy group. Perform the deprotection at 0 °C to room temperature and minimize the reaction time. |
| Ester hydrolysis is incomplete | Insufficient base or reaction time | For methyl/ethyl ester hydrolysis, ensure at least one equivalent of a strong base (e.g., LiOH, NaOH) is used. Monitor the reaction by TLC or LC-MS. |
| Racemization of the final product | Strong basic conditions during ester hydrolysis | To minimize racemization, perform the hydrolysis at a lower temperature (e.g., 0 °C) and for the shortest time necessary for completion.[1][2] |
Experimental Protocol: Final Deprotection of this compound
-
Dissolve the fully protected this compound precursor in a minimal amount of dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 equivalents) and stir at room temperature for 1-2 hours.
-
Monitor the removal of the Boc groups by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Dissolve the residue in a mixture of methanol and water.
-
Cool the solution to 0 °C and add 1 M aqueous lithium hydroxide (LiOH) (1.1 equivalents).
-
Stir the reaction at 0 °C to room temperature for 2-4 hours, monitoring the ester hydrolysis by LC-MS.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid) to a pH of approximately 7.
-
Concentrate the solution and purify the crude this compound by ion-exchange chromatography.
Visualizing the Synthetic Challenges and Solutions
To better understand the key decision points and potential pitfalls in this compound synthesis, the following diagrams illustrate the general workflow and troubleshooting logic.
Sources
- 1. Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. biosynth.com [biosynth.com]
- 5. Protein purification by IE-chromatography [reachdevices.com]
- 6. conductscience.com [conductscience.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Overcoming solubility issues with D-canaline in buffers
Technical Support Center: D-Canaline
Guide: Overcoming Solubility Issues with this compound in Buffers
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and validated protocols to address common challenges related to the solubility of this compound in aqueous buffers. As a non-proteinogenic amino acid and a potent antimetabolite, ensuring its complete dissolution is critical for experimental accuracy and reproducibility.[1] This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common solubility inquiries.
Q1: What is the recommended starting solvent for preparing a this compound stock solution?
For moderate concentrations, the recommended starting point is a standard biological buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2. Published data indicates a solubility of up to 10 mg/mL in this buffer.[2] Deionized water is also a suitable initial solvent, especially if subsequent pH adjustments are planned. For concentrations that prove difficult to dissolve, a small amount of an organic co-solvent like DMSO can be used, though a supplier datasheet notes a lower solubility of 1 mg/mL in pure DMSO.[2]
Q2: I'm trying to dissolve this compound in a neutral or slightly alkaline buffer (pH 7.4-8.0) and it's forming a precipitate. What is happening?
This is the most common issue and is rooted in the fundamental chemistry of amino acids. This compound is an amino acid analogue with a carboxylic acid group, an α-amino group, and a side-chain aminooxy group.[3][4] Like all amino acids, its solubility is lowest at its isoelectric point (pI) , the pH at which the molecule has a net neutral charge.[5][6]
Due to its two basic groups (the α-amino and aminooxy groups), this compound has an estimated pI in the alkaline range, calculated to be approximately pH 9.75 . As the buffer pH approaches this value, the compound's solubility dramatically decreases, leading to precipitation.
Q3: Can I heat or sonicate my solution to improve this compound solubility?
Yes, gentle warming (e.g., in a 37-50°C water bath) and sonication are effective methods to increase the rate of dissolution.[7] These techniques provide the energy needed to break up the crystal lattice of the powder and promote solvent interaction. However, they will not overcome fundamental insolubility at or near the pI. Avoid aggressive or prolonged heating, as the stability of this compound under such conditions is not well characterized and could lead to degradation.[8][9]
Q4: My this compound dissolved perfectly in water, but it crashed out of solution when I added it to my concentrated stock buffer. Why?
This phenomenon is known as "salting out." High concentrations of salts or other solutes in a buffer can reduce the amount of available water molecules to hydrate the this compound, thereby decreasing its solubility.[10] To resolve this, either prepare your this compound stock in a less concentrated buffer or add the concentrated buffer components to your dissolved this compound solution gradually with continuous stirring.
In-Depth Troubleshooting Guide
The Core Problem: Understanding the Zwitterionic Nature of this compound
This compound, with its multiple ionizable groups, exists in different ionic states depending on the pH of the solution.
-
In Acidic Solution (pH < 7): Both the α-amino and aminooxy groups are protonated (NH₃⁺), and the carboxylic acid group is largely protonated (-COOH). The molecule carries a net positive charge, making it highly soluble.
-
Near the Isoelectric Point (pI ≈ 9.75): The carboxylic acid group is deprotonated (-COO⁻), while the basic groups are a mix of protonated (NH₃⁺) and neutral (NH₂) forms, resulting in a net charge of zero. In this zwitterionic but neutrally charged state, intermolecular attractions are maximized, and interaction with water is minimized, causing the compound to precipitate.
-
In Basic Solution (pH > 11): The carboxylic acid group is deprotonated (-COO⁻), and both basic groups are deprotonated (-NH₂), giving the molecule a net negative charge and rendering it soluble again.
The key to solving solubility issues is to ensure your buffer's pH is sufficiently far from the pI. For most biological experiments conducted at or near physiological pH, this means ensuring the pH is slightly acidic or neutral, well below the pI of ~9.75.
Logical Troubleshooting Workflow
If you encounter this compound precipitation, follow this systematic approach. This workflow is designed to identify and solve the root cause of the insolubility efficiently.
Sources
- 1. L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
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- 4. Canaline - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of digoxin stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids – ScienceOpen [scienceopen.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzyme Kinetics with D-Canaline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-canaline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your enzyme kinetics experiments. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Section 1: Understanding this compound and Its Mechanism of Action
This compound, the D-enantiomer of L-canaline, is a structural analog of ornithine. Its primary mechanism of action involves the irreversible inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably ornithine aminotransferase (OAT).[1][2][3][4] This inhibition occurs through the formation of a stable oxime with the PLP cofactor at the enzyme's active site, rendering the enzyme inactive.[1][2][4][5] While both L- and this compound inhibit OAT, the L-enantiomer reacts more rapidly.[6]
PLP is a versatile coenzyme crucial for a vast array of enzymatic reactions, including transamination, decarboxylation, and racemization, particularly in amino acid metabolism.[7][8][9] The interaction of this compound with this essential cofactor is the foundation of its inhibitory effects.
Visualizing the Inhibition Mechanism
Caption: this compound Inhibition of a PLP-Dependent Enzyme.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
Q1: Why am I not observing any enzyme inhibition with this compound?
Possible Causes and Solutions:
-
Incorrect Reagent Preparation or Storage: this compound solutions, like many biochemical reagents, can degrade over time.[10][11]
-
Solution: Always prepare fresh this compound solutions for your experiments. If you must store them, do so at -20°C or below for short periods.[12] Avoid repeated freeze-thaw cycles.
-
-
Enzyme Inactivity: The enzyme itself may be inactive due to improper storage or handling.[13]
-
Solution: Run a positive control with a known inhibitor or substrate to confirm enzyme activity. Ensure your enzyme is stored at the recommended temperature, typically on ice before use, and in a buffer that maintains its stability.[14]
-
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for this compound's inhibitory activity or for the enzyme's stability.[15]
-
Solution: Review the literature for the optimal conditions for your specific enzyme. Most enzyme assays have a narrow optimal pH and temperature range.
-
-
Presence of Interfering Substances: Components in your sample matrix could be interfering with the assay.[16]
-
Solution: Substances like EDTA, SDS, and high concentrations of certain detergents can inhibit enzyme reactions.[16] If possible, purify your enzyme or use a desalting column to remove potential inhibitors.
-
Q2: The level of inhibition I'm seeing is much lower than expected.
Possible Causes and Solutions:
-
This compound Purity and Stereochemistry: The purity of your this compound is critical. Contamination with the L-enantiomer or other impurities can affect your results. While both D- and L-canaline inhibit OAT, their reaction rates differ.[1][6]
-
Insufficient Incubation Time: this compound is an irreversible inhibitor, but the reaction is not instantaneous.
-
Solution: Increase the pre-incubation time of the enzyme with this compound before adding the substrate to allow for complete inactivation.
-
-
High Substrate Concentration: If you are adding this compound at the same time as a high concentration of the substrate, the substrate may outcompete this compound for binding to the active site.
-
Solution: Pre-incubate the enzyme with this compound before adding the substrate. This ensures the inhibitor has sufficient time to bind and inactivate the enzyme.
-
Q3: My kinetic data is not reproducible between experiments.
Possible Causes and Solutions:
-
Inconsistent Pipetting and Mixing: Inaccurate pipetting, especially of small volumes, and improper mixing are common sources of variability.[14]
-
Solution: Use calibrated pipettes and ensure thorough mixing of all reaction components. Avoid introducing air bubbles.[16]
-
-
Fluctuations in Temperature: Enzyme kinetics are highly sensitive to temperature changes.[15]
-
Solution: Use a water bath or incubator to maintain a constant and accurate temperature throughout the experiment.
-
-
Reagent Instability: As mentioned, the stability of both the enzyme and this compound can be a factor.[10][11]
-
Solution: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, aliquot them to avoid multiple freeze-thaw cycles.
-
Section 3: Troubleshooting Guide for Kinetic Parameter Determination
Determining kinetic parameters like Km (Michaelis constant) and Vmax (maximum velocity) is essential for characterizing enzyme inhibition.[17][18]
Issue: Difficulty in obtaining a linear Lineweaver-Burk plot.
The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[Substrate], is a common method for visualizing enzyme kinetics.[19] However, it can be sensitive to errors in data, especially at low substrate concentrations.[19]
Troubleshooting Steps:
-
Data Weighting: Small errors in measuring low reaction velocities can lead to large errors in their reciprocals, skewing the plot.
-
Insight: Consider using non-linear regression to fit your data directly to the Michaelis-Menten equation.[19] This method often provides more accurate estimates of Km and Vmax.
-
-
Substrate Concentration Range: An inappropriate range of substrate concentrations can lead to poor data distribution on the plot.
-
Insight: Ensure your substrate concentrations bracket the Km value (e.g., from 0.1 * Km to 10 * Km). This will provide data points that are well-distributed on the plot.
-
-
Time Course Linearity: Ensure you are measuring the initial reaction velocity where the rate is linear.
-
Insight: Run a time-course experiment at your highest and lowest substrate concentrations to determine the time frame during which the reaction is linear.
-
Experimental Workflow: Determining the Mode of Inhibition
Sources
- 1. DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of inhibition of ornithine aminotransferase by L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of L-canaline with ornithine aminotransferase of the tobacco hornworm, Manduca sexta (Sphingidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability Improvement of a Liquid Enzyme Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archive.sciendo.com [archive.sciendo.com]
- 12. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. up.lublin.pl [up.lublin.pl]
- 16. docs.abcam.com [docs.abcam.com]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
D-Canaline Technical Support Center: A Guide for Researchers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for D-canaline. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in experimental settings. Given that this compound is the D-enantiomer of the more extensively studied L-canaline, this guide operates on the principle that their chemical properties, reactivity, and toxicity profiles are functionally identical. Therefore, safety and handling protocols established for L-canaline are applied herein to this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions and troubleshooting scenarios you may encounter during your work with this compound.
Section 1: Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. According to safety data for its L-enantiomer, it is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage. The primary toxic mechanism of canaline is its ability to form stable oximes with keto acids and aldehydes, particularly the pyridoxal phosphate (PLP) cofactor of many vitamin B6-dependent enzymes, leading to potent enzyme inhibition[1][2][3].
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: To mitigate the risks of exposure, the following PPE must be worn at all times when handling this compound in solid or solution form:
-
Eye Protection: Chemical safety goggles are required to protect against splashes and fine particles that can cause serious eye damage. A face shield is recommended when handling larger quantities.
-
Hand Protection: Wear double-layered, chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Change gloves immediately if they become contaminated[4].
-
Body Protection: A lab coat or gown must be worn to protect your skin and clothing[5]. Ensure it is kept clean and laundered separately from personal clothing.
-
Respiratory Protection: When handling the powdered form or if there is a risk of aerosol generation, use a NIOSH/MSHA-approved respirator or work within a certified chemical fume hood to prevent inhalation.
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[6][7]. Ensure the storage location is secure and accessible only to authorized personnel.
Section 2: Experimental Troubleshooting
Q1: I'm observing unexpected inhibition in my enzymatic assay that uses a PLP-dependent enzyme. Could this compound be the cause?
A1: Yes, this is a highly probable cause. Canaline is a potent, irreversible inhibitor of aminotransferases and other PLP-dependent enzymes[3]. Its toxicity stems from its reaction with the pyridoxal phosphate cofactor, forming a stable complex that inactivates the enzyme[1][2]. Even trace amounts of this compound can significantly curtail enzyme activity[2]. If your system relies on such enzymes, you must consider this inhibitory effect in your experimental design and results interpretation.
Q2: My results are inconsistent when using this compound. What could be affecting its stability in my solution?
A2: While this compound itself is stable under proper storage, its reactivity in solution is high. The O-alkyl hydroxylamine functionality is key to its biological activity[1]. Ensure your buffers and media do not contain aldehydes or keto acids that could react with and consume the this compound before it interacts with your intended target. Additionally, protect solutions from light and use freshly prepared solutions for optimal consistency.
Section 3: Spills and Emergency Procedures
Q1: What is the correct procedure for cleaning up a this compound spill?
A1: The procedure depends on the nature of the spill.
-
Solid (Powder) Spill: Evacuate non-essential personnel. Wearing full PPE, gently cover the spill with a damp paper towel to avoid raising dust[5]. Carefully scoop the material into a designated hazardous waste container.
-
Liquid (Solution) Spill: Wearing full PPE, contain the spill using an absorbent material from a chemical spill kit. Once absorbed, collect the material into a designated hazardous waste container.
-
Decontamination: After removing the bulk of the spill, decontaminate the area with a suitable cleaning agent and then rinse thoroughly with water. Dispose of all cleanup materials as hazardous waste[7].
Q2: What are the first aid measures for this compound exposure?
A2: Immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[6]. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[6].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Section 4: Disposal and Waste Management
Q1: Can I dispose of this compound waste down the drain?
A1: No. This compound must not be disposed of down the drain[8]. It is classified as slightly hazardous for water, and undiluted or unneutralized product should not reach groundwater or sewage systems[8]. All waste containing this compound must be collected and treated as hazardous chemical waste.
Q2: How should I collect and dispose of this compound waste?
A2: All solid and liquid waste containing this compound must be segregated from other waste streams[9].
-
Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste. This includes contaminated PPE, weigh boats, and spill cleanup materials.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed[9].
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[10][11].
Technical Data Summary
The following table summarizes key technical information for this compound, based on data for its L-enantiomer and general chemical properties.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₀N₂O₃ | [1][8] |
| Molar Mass | 134.13 g/mol | [1][8] |
| Appearance | Crystalline solid | [3] |
| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye damage and skin/respiratory irritation. | |
| Mechanism of Toxicity | Forms stable oximes with pyridoxal phosphate, inhibiting B6-dependent enzymes. | [1][2][3] |
| Storage | Cool, dry, well-ventilated area in a tightly sealed container. | [7] |
| Disposal | As hazardous chemical waste. Do not discharge into sewers or waterways. | [12] |
Experimental Protocols & Workflows
Protocol 1: Safe Weighing and Handling of Solid this compound
-
Preparation: Don all required PPE (lab coat, safety goggles, double nitrile gloves). Ensure a chemical fume hood is certified and operational.
-
Staging: Place a weigh boat, spatula, and a pre-labeled container for your stock solution inside the fume hood.
-
Weighing: Carefully open the this compound container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to the weigh boat on a tared balance. Work slowly to avoid creating airborne dust.
-
Transfer: Transfer the weighed powder into your solution container.
-
Cleanup: Tightly seal the primary this compound container. Dispose of the used weigh boat and any contaminated wipes in the designated solid hazardous waste container.
-
Decontamination: Wipe down the spatula and the work surface inside the fume hood with an appropriate cleaning agent.
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Protocol 2: this compound Waste Neutralization and Disposal
Note: This protocol is for aqueous waste streams where this compound is the primary hazardous component. This procedure is intended to reduce its reactivity before collection for final disposal by EHS. It is not a method for drain disposal.
-
Preparation: Conduct this procedure in a fume hood while wearing full PPE.
-
Collection: Collect all aqueous this compound waste into a designated, labeled, and compatible waste container.
-
Neutralization of Reactivity: The primary hazard of canaline is its reactivity with aldehydes/ketones. To quench this reactivity, slowly add a slight molar excess of a simple, non-hazardous ketone like acetone to the waste solution while stirring. Let the mixture stand for at least 1 hour to allow for the formation of a stable oxime.
-
pH Check: Check the pH of the solution. If it is outside the neutral range (5.5-9.0), adjust it using dilute acid or base as appropriate. This step is crucial for compliance with many waste management programs[13].
-
Final Collection: Ensure the container is securely sealed, properly labeled as "Hazardous Waste: Neutralized this compound in aqueous solution," and includes a list of all contents.
-
Storage and Disposal: Store the container in a designated satellite accumulation area. Contact your institution's EHS department for pickup and final disposal[9].
Decision Tree: this compound Waste Disposal
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
-
Canaline. Wikipedia.[Link]
-
Toxicity and pharmacokinetics of the nonprotein amino acid L-canavanine in the rat. National Center for Biotechnology Information.[Link]
-
A mechanism of L-canaline toxicity. National Center for Biotechnology Information.[Link]
-
CANALINE, D-. Global Substance Registration System.[Link]
-
How do you start a neutralizing drip? Dr.Oracle.[Link]
-
Neutralization Assay Protocol. Rockland Immunochemicals.[Link]
-
Neutralization Protocol & Troubleshooting. Creative Biolabs.[Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.[Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.[Link]
-
Laboratory Waste Guide. ReAgent.[Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Environmental Health and Safety.[Link]
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Regulation of Amino Acids and Other Dietary Components Associated with Enhanced Physical Performance. National Center for Biotechnology Information.[Link]
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Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island Environmental Health & Safety.[Link]
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Decalin. National Center for Biotechnology Information.[Link]
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Procedures for Safe Handling, Decontamination, and Spill Cleanup of Infectious or Potentially Infectious Materials. Frederick National Laboratory for Cancer Research.[Link]
-
Safety Precautions for Handling and Disposal of Formalin Containers in the Lab. Lab Safety.[Link]
-
Guidance on the Inactivation or Removal of Select Agents and Toxins for Future Use. Federal Select Agent Program.[Link]
-
Amino acid metabolism: Disposal of Nitrogen. Doctor 2018.[Link]
-
DECALIN FOR SYNTHESIS MSDS. Loba Chemie.[Link]
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Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. National Center for Biotechnology Information.[Link]
-
Guidelines for Safe Use of MS-222 (Tricaine Methanesulfonate). Princeton University Environmental Health & Safety.[Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI.[Link]
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Validation & Comparative
A Comparative Analysis of D-canaline and L-canaline Biological Activity: A Guide for Researchers
In the landscape of non-proteinogenic amino acids, the stereoisomers of canaline present a compelling case study in the profound influence of chirality on biological activity. This guide offers an in-depth comparative analysis of L-canaline, the naturally occurring and extensively studied enantiomer, and its synthetic counterpart, D-canaline. Synthesizing data from biochemical and toxicological studies, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of their differential effects, mechanisms of action, and the experimental methodologies used to elucidate them.
Introduction: The Significance of Canaline and its Stereochemistry
L-canaline, or L-2-amino-4-(aminooxy)butyric acid, is a potent antimetabolite found in various leguminous plants. It is structurally analogous to L-ornithine and is produced from the hydrolysis of L-canavanine by the enzyme arginase.[1] Its biological significance stems from its broad-spectrum toxicity, which includes insecticidal, neurotoxic, and potential anticancer activities.[1][2] The primary mechanism underlying L-canaline's bioactivity is its potent inhibition of pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for a vast array of metabolic processes.[3]
Stereochemistry plays a pivotal role in the biological activity of many molecules, as interactions with chiral biological macromolecules such as enzymes and receptors are often highly specific.[4] This guide will explore the known biological activities of both L- and this compound, with a particular focus on the quantitative and qualitative differences in their effects.
Comparative Biological Activity: A Tale of Two Enantiomers
The biological activities of L-canaline are well-documented across various domains. In contrast, research on this compound is sparse, with the most definitive comparative data centered on its interaction with ornithine aminotransferase (OAT).
Enzyme Inhibition: The Primary Mechanism of Action
The most thoroughly investigated aspect of canaline's biological activity is its inhibition of PLP-dependent enzymes. L-canaline acts as a potent irreversible inhibitor of many of these enzymes by forming a stable oxime with the PLP cofactor, thereby inactivating the enzyme.[3][5]
A key study directly comparing the effects of D- and L-canaline on purified rat liver ornithine aminotransferase (OAT) revealed a significant difference in their inhibitory potency. While both enantiomers were found to react with the PLP in the active site of OAT, the D-enantiomer reacted "considerably more slowly" than the naturally occurring L-enantiomer. This demonstrates a clear stereoselectivity in the enzyme's active site, favoring the L-isomer for a more rapid and efficient inhibition.
Table 1: Comparative Inhibitory Activity of this compound and L-canaline on Ornithine Aminotransferase (OAT)
| Enantiomer | Relative Rate of Inhibition of OAT | Mechanism of Inhibition |
| L-canaline | Rapid | Irreversible inhibition via oxime formation with pyridoxal phosphate (PLP) cofactor.[5] |
| This compound | Considerably slower than L-canaline | Reacts with PLP in the active site, but at a significantly reduced rate. |
This differential activity underscores the importance of stereochemistry in the interaction between canaline and its target enzymes. The three-dimensional arrangement of the amino and carboxyl groups around the chiral center of L-canaline likely facilitates a more favorable orientation within the enzyme's active site for the reaction with PLP to occur.
Diverse Biological Effects of L-Canaline
While comparative data for this compound is limited, the extensive research on L-canaline reveals a wide array of biological effects, providing a benchmark against which any future studies on this compound can be compared.
Insecticidal and Neurotoxic Activity
L-canaline is a potent insecticide and neurotoxin.[1] For instance, tobacco hornworm larvae fed a diet containing L-canaline exhibit significant developmental abnormalities, with high mortality rates at the pupal stage.[1] This insecticidal activity is attributed to its ability to disrupt essential metabolic pathways through enzyme inhibition.
Cytotoxicity and Anticancer Potential
L-canaline has demonstrated cytotoxic effects against various cell types, including peripheral blood mononucleocytes (PBMCs).[1] This has led to investigations into its potential as an anticancer agent.[2] The proposed mechanism for its antiproliferative effects involves the disruption of polyamine biosynthesis, a pathway critical for cell growth and proliferation.[1]
Antimicrobial Activity
The broad-spectrum enzyme inhibition by L-canaline also confers antimicrobial properties. By targeting essential bacterial enzymes, L-canaline can impede the growth of various microorganisms.
A Note on the Lack of Data for this compound: It is crucial to highlight that, to date, there is a significant lack of published research on the insecticidal, cytotoxic, and antimicrobial activities of this compound. This represents a substantial knowledge gap and an area ripe for future investigation. Comparative studies in these areas would provide a more complete picture of the stereochemical influence on canaline's biological activity.
Experimental Methodologies: A Guide to a Self-Validating System
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to assess and compare the biological activities of D- and L-canaline.
Experimental Protocol 1: Ornithine Aminotransferase (OAT) Inhibition Assay
This protocol is designed to quantify and compare the inhibitory effects of D- and L-canaline on OAT activity.
1. Enzyme and Reagent Preparation:
- Purify OAT from a suitable source (e.g., rat liver) according to established protocols.
- Prepare stock solutions of L-ornithine, α-ketoglutarate, pyridoxal phosphate (PLP), this compound, and L-canaline in an appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).
2. Assay Procedure:
- In a 96-well microplate, combine the OAT enzyme, PLP, and the inhibitor (D- or L-canaline at various concentrations) in the reaction buffer. Include a control with no inhibitor.
- Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
- Initiate the enzymatic reaction by adding L-ornithine and α-ketoglutarate.
- Monitor the reaction progress by measuring the formation of glutamate or the disappearance of α-ketoglutarate using a suitable method, such as a coupled enzyme assay that results in a change in absorbance or fluorescence.[6][7] For example, the decrease in NADH absorbance at 340 nm can be monitored in an assay where the product, glutamate-γ-semialdehyde, is reduced by pyrroline-5-carboxylate reductase with concomitant oxidation of NADH.[7]
3. Data Analysis:
- Calculate the initial reaction rates from the kinetic data.
- Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
- Compare the IC50 values for D- and L-canaline to quantify the difference in their inhibitory potency.
Experimental Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of D- and L-canaline on cancer cell lines.
1. Cell Culture and Seeding:
- Culture a suitable cancer cell line (e.g., human pancreatic cancer cells) in appropriate media and conditions (37°C, 5% CO2).
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of D- and L-canaline in the cell culture medium.
- Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay and Measurement:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
- Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
- Compare the IC50 values for D- and L-canaline to assess their relative cytotoxicity.
Experimental Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of D- and L-canaline against a specific microorganism.
1. Preparation of Inoculum and Compounds:
- Grow a pure culture of the test microorganism (e.g., E. coli or S. aureus) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
- Prepare serial twofold dilutions of D- and L-canaline in a 96-well microplate containing the appropriate broth medium.
2. Inoculation and Incubation:
- Inoculate each well with the standardized microbial suspension.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours).
3. Determination of MIC:
- After incubation, visually inspect the wells for microbial growth (turbidity).
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
- Compare the MIC values for D- and L-canaline to determine their relative antimicrobial potency.
Visualizing the Concepts
To further clarify the key concepts discussed in this guide, the following diagrams illustrate the mechanism of enzyme inhibition and a typical experimental workflow.
Caption: Mechanism of PLP-dependent enzyme inhibition by canaline.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
The comparative analysis of D- and L-canaline reveals a clear stereochemical preference in their biological activity, most notably in the inhibition of ornithine aminotransferase. The naturally occurring L-enantiomer is a significantly more potent inhibitor, highlighting the importance of molecular geometry in enzyme-substrate interactions. While L-canaline has been extensively studied for its diverse biological effects, including its potential as an insecticide and anticancer agent, a significant knowledge gap exists regarding the broader biological profile of this compound.
Future research should prioritize a comprehensive evaluation of this compound's cytotoxicity, antimicrobial, and insecticidal activities. Such studies will not only provide a more complete understanding of the structure-activity relationship of canaline stereoisomers but may also uncover novel biological properties of the D-enantiomer. The experimental protocols detailed in this guide provide a robust framework for conducting these much-needed investigations. By systematically exploring the biological landscape of both D- and L-canaline, the scientific community can unlock their full potential in fields ranging from drug discovery to agricultural science.
References
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Canaline - Wikipedia. Available at: [Link]
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Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. The Biochemical journal, 268(2), 409–414. Available at: [Link]
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Rosenthal, G. A., & Thomas, D. (1984). Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline. Analytical biochemistry, 140(1), 246–249. Available at: [Link]
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Berger, B. J. (2000). Antimalarial activities of aminooxy compounds. Antimicrobial agents and chemotherapy, 44(9), 2540–2542. Available at: [Link]
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Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of biochemistry, 83(1), 201–206. Available at: [Link]
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Wade, D., Boman, A., Wåhlin, B., Drain, C. M., Andreu, D., Boman, H. G., & Merrifield, R. B. (1990). All-D amino acid-containing channel-forming antibiotic peptides. Proceedings of the National Academy of Sciences of the United States of America, 87(12), 4761–4765. Available at: [Link]
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Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life sciences, 60(19), 1635–1641. Available at: [Link]
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Bence, A. K., Worthen, D. R., Adams, V. R., & Crooks, P. A. (2002). The antiproliferative and immunotoxic effects of L-canavanine and L-canaline. Anti-cancer drugs, 13(3), 313–320. Available at: [Link]
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Valle-Sistac, J., Cedillo, L., & Maldonado, E. (2016). Two continuous coupled assays for ornithine-δ-aminotransferase. Analytical biochemistry, 509, 59–64. Available at: [Link]
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Cytotoxicity Assay Protocol v1. ResearchGate. Available at: [Link]
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Cytotoxicity Assay Protocol. protocols.io. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
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Rosenthal, G. A. (1981). A mechanism of L-canaline toxicity. European journal of biochemistry, 114(2), 301–304. Available at: [Link]
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Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life sciences, 60(19), 1635–1641. Available at: [Link]
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A Review of Bioinsecticidal Activity of Solanaceae Alkaloids. MDPI. Available at: [Link]
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stereochemistry and biological activity of drugs. Ankara University. Available at: [Link]
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Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PMC. Available at: [Link]
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d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing. Available at: [Link]
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Validating the Inhibitory Effect of D-Canaline on Target Enzymes: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of enzyme inhibition, the robust validation of a compound's activity is paramount. This guide provides an in-depth technical analysis of D-canaline, a potent inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, with a primary focus on its interaction with Ornithine Aminotransferase (OAT). We will explore the mechanistic underpinnings of this compound's inhibitory action, present a comparative analysis with alternative inhibitors, and provide detailed, field-proven experimental protocols to empower your research.
The Significance of Ornithine Aminotransferase as a Therapeutic Target
Ornithine Aminotransferase (OAT), a mitochondrial enzyme, plays a crucial role in amino acid metabolism by catalyzing the reversible transamination of L-ornithine and α-ketoglutarate to L-glutamate-γ-semialdehyde and L-glutamate.[1] Its dysregulation has been implicated in various pathological conditions. Notably, OAT is overexpressed in several cancers, including hepatocellular carcinoma (HCC), making it a compelling target for anti-cancer drug development.[2] Furthermore, modulation of OAT activity has shown therapeutic potential in managing hyperammonemia, a condition characterized by elevated ammonia levels in the blood.[3][4]
This compound: Mechanism of an Irreversible Inhibitor
This compound, a structural analog of L-ornithine, is a potent, naturally occurring inhibitor of PLP-dependent enzymes.[5] The inhibitory mechanism of this compound hinges on its unique aminooxy functionality. This group reacts with the aldehyde group of the pyridoxal 5'-phosphate (PLP) cofactor, which is essential for the catalytic activity of OAT and other PLP-dependent enzymes. This reaction forms a stable oxime, a covalent adduct that effectively and often irreversibly inactivates the enzyme.[5][6]
The formation of this stable this compound-PLP oxime within the enzyme's active site prevents the binding of the natural substrate, L-ornithine, thereby halting the catalytic cycle. This irreversible nature of inhibition makes this compound a powerful tool for studying the physiological roles of its target enzymes and a lead compound for developing targeted therapeutics.
Diagram: Mechanism of this compound Inhibition of a PLP-Dependent Enzyme
Caption: this compound enters the active site of a PLP-dependent enzyme and forms an irreversible oxime with the PLP cofactor, leading to enzyme inactivation.
A Comparative Analysis of OAT Inhibitors
To provide a comprehensive understanding of this compound's inhibitory profile, it is essential to compare its performance against other known OAT inhibitors. The following table summarizes key kinetic parameters for this compound and its alternatives. It is important to note that while this compound is a potent inhibitor, its selectivity across different PLP-dependent enzymes should be carefully considered in experimental design.
| Inhibitor | Target Enzyme | Inhibition Type | IC50 / Ki | Reference(s) |
| L-Canaline | Ornithine Aminotransferase (OAT) | Irreversible | ~0.3 µM (IC50) | [7] |
| Alanine Aminotransferase (AlaAT) | Irreversible | 55% inhibition at 0.1 µM | [4] | |
| Aspartate Aminotransferase | Reversible, Noncompetitive | 170 µM (Ki) | [3] | |
| This compound | Ornithine Aminotransferase (OAT) | Irreversible | Slower than L-canaline | [1][2] |
| 5-Fluoromethylornithine (5FMOrn) | Ornithine Aminotransferase (OAT) | Enzyme-activated, Irreversible | 30 µM (Ki(app)) | [1][2] |
| Gabaculine | Ornithine Aminotransferase (OAT) | Irreversible | - | [4] |
| GABA Aminotransferase (GABA-T) | Potent Inhibitor | - | [8] | |
| Alanine Aminotransferase (AlaAT) | Moderate Inhibitor | - | [8] | |
| Aspartate Aminotransferase (ASP-T) | Weak Inhibitor | - | [8] |
Insights from the Data:
-
Selectivity: L-canaline also exhibits inhibitory activity against other PLP-dependent enzymes, such as alanine aminotransferase and aspartate aminotransferase, though with varying potencies.[3][4] This highlights the importance of assessing the selectivity of this compound in any experimental system.
-
Alternative Inhibitors: 5-Fluoromethylornithine (5FMOrn) is another potent, irreversible inhibitor of OAT, acting through an enzyme-activated mechanism.[1][2] Gabaculine is also a well-known irreversible inhibitor but displays broader reactivity with other aminotransferases.[8] The choice of inhibitor will therefore depend on the specific research question and the desired level of selectivity.
Experimental Protocols for Validating OAT Inhibition
To rigorously validate the inhibitory effect of this compound or other compounds on OAT, a well-defined and reproducible assay is crucial. Below are two established protocols for measuring OAT activity, which can be adapted for inhibition studies.
Protocol 1: Ninhydrin-Based Colorimetric Assay
This method relies on the detection of pyrroline-5-carboxylate (P5C), a product of the OAT-catalyzed reaction, which forms a colored adduct with ninhydrin.[9][10]
Materials:
-
100 mM Potassium pyrophosphate buffer (pH 8.0)
-
10 mM α-ketoglutarate
-
4 mM L-ornithine
-
0.025 mM Pyridoxal 5'-phosphate (PLP)
-
Purified OAT enzyme or tissue homogenate
-
This compound or other inhibitors at desired concentrations
-
3 N Perchloric acid
-
2% (w/v) Ninhydrin solution
-
Ethanol
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM potassium pyrophosphate buffer (pH 8.0), 10 mM α-ketoglutarate, 4 mM L-ornithine, and 0.025 mM PLP.
-
Inhibitor Pre-incubation (Optional but Recommended): Add this compound or the test inhibitor to the reaction mixture and pre-incubate with the OAT enzyme for a defined period (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the OAT enzyme (or tissue homogenate) to the pre-warmed reaction mixture. The final volume should be 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for an appropriate time (e.g., 30 minutes). The incubation time should be within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding 30 µL of 3 N perchloric acid.
-
Color Development: Add 20 µL of 2% aqueous ninhydrin solution to the stopped reaction mixture.
-
Heating: Heat the mixture in a boiling water bath for 5 minutes.
-
Centrifugation: Centrifuge the samples for 5 minutes at 3,000 rpm to pellet any precipitate.
-
Spectrophotometric Reading: Transfer the supernatant to a new tube, dilute with ethanol if necessary, and measure the absorbance at 510 nm.
-
Data Analysis: Compare the absorbance of the inhibitor-treated samples to the untreated control to determine the percentage of inhibition. For IC50 determination, use a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram: OAT Inhibition Assay Workflow (Ninhydrin Method)
Sources
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A Comparative Guide to the Cytotoxicity of D-canaline and L-canaline in Cancer Cells
This guide provides a detailed comparison of the cytotoxic properties of L-canaline and its synthetic enantiomer, D-canaline, for researchers in oncology and drug development. We will explore the fundamental principles of stereochemistry that govern their differential biological activity, present their mechanisms of action, and provide robust experimental protocols for their evaluation in cancer cell lines.
Introduction: The Significance of Stereochemistry in Drug Design
In the realm of molecular biology, shape is paramount. Enzymes and receptors, the primary targets of therapeutic agents, are inherently chiral structures, built from L-amino acids. This three-dimensional specificity dictates that they preferentially interact with molecules of a complementary shape. L-canaline, a non-proteinogenic amino acid found in certain leguminous plants, and its D-enantiomer are classic examples of how stereochemistry can profoundly impact biological activity.[1][2] While structurally mirror images, their interactions within a biological system are drastically different, a critical consideration for drug development.
L-canaline has been identified as a potent antimetabolite with antineoplastic properties.[3][4] This guide will dissect the basis for its cytotoxicity and provide a framework for comparing its efficacy against its D-isomer, which is predicted to have significantly lower biological activity.
Mechanistic Comparison: Why L-canaline is Cytotoxic and this compound is Not
The cytotoxic effects of L-canaline are primarily attributed to its action as a powerful antagonist of L-ornithine and a potent inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[3][5] PLP, the active form of vitamin B6, is a crucial cofactor for a vast array of enzymes involved in amino acid metabolism.
L-canaline's Mechanism of Action:
-
Structural Mimicry: L-canaline is a structural analog of L-ornithine, allowing it to be recognized and transported into cells by amino acid transporters.
-
Enzyme Inhibition: Once inside the cell, its primary toxicity stems from the reaction of its L-2-amino-4-(aminooxy)butyric acid side chain with the aldehyde group of PLP, a cofactor for many enzymes.[6] This reaction forms a stable oxime, effectively sequestering PLP and irreversibly inactivating the enzyme.[3]
-
Metabolic Disruption: Key enzymes inhibited by L-canaline include ornithine aminotransferase, which is vital for polyamine biosynthesis and amino acid metabolism.[6][7] The disruption of these pathways leads to cell cycle arrest and, ultimately, apoptosis.
The this compound Difference: Enzymatic active sites are exquisitely sensitive to the stereochemistry of their substrates. Because cellular machinery is optimized for L-amino acids, this compound is not readily recognized by the transporters and enzymes that interact with L-canaline.[1][8] This stereospecificity means that this compound is unable to effectively engage and inhibit target PLP-dependent enzymes, rendering it significantly less cytotoxic. This principle is fundamental in pharmacology, where often only one enantiomer of a chiral drug is active, while the other may be inactive or even cause adverse effects.[2]
Quantitative Comparison of Cytotoxicity
The most common metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process (such as cell proliferation) by 50%. While direct comparative studies on this compound are limited in published literature, we can extrapolate expected outcomes based on the known activity of L-canaline and the principles of stereospecificity.
L-canaline has demonstrated cytotoxicity against various cell lines. For example, in peripheral blood mononucleocytes (PBMCs), L-canaline exhibits IC50 values of 0.26 mM and 0.54 mM depending on the stimulation method.[7] Based on its expected lack of interaction with cellular enzymes, the IC50 value for this compound in the same cancer cell line would be anticipated to be significantly higher, likely by one or more orders of magnitude.
Table 1: Expected Comparative Cytotoxicity (IC50) in a Hypothetical Cancer Cell Line
| Compound | Expected IC50 Value (mM) | Potency | Rationale |
| L-canaline | ~0.5 | High | Recognized by cellular machinery, leading to potent enzyme inhibition.[7] |
| This compound | > 10 (Hypothetical) | Very Low | Not recognized by chiral transporters and enzymes, resulting in minimal biological effect.[1][8] |
Note: The IC50 value for this compound is a projection based on established biochemical principles. Researchers should perform dose-response experiments to confirm these values in their specific cell models.
Experimental Protocols for Comparative Analysis
To empirically determine and compare the cytotoxicity of D- and L-canaline, a series of well-established assays should be performed. The following protocols provide a robust framework for this investigation.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9][11]
-
Compound Preparation: Prepare stock solutions of this compound and L-canaline. Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.01 mM to 10 mM).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of D- or L-canaline. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curves and determine the IC50 values for each compound.
Detection of Apoptosis (Annexin V/PI Staining)
To confirm that cell death is occurring via apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] PI is a fluorescent nuclear stain that is excluded by live cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.
Detailed Protocol:
-
Cell Treatment: Culture and treat cells with the IC50 concentration of L-canaline (and a high concentration of this compound as a negative control) for an appropriate time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[14]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Analysis: Differentiate cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Confirmation of Apoptotic Pathway (Western Blot for Cleaved Caspase-3)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage of the inactive 32-35 kDa pro-caspase into active 17/19 kDa fragments.[16][17] Detecting this cleaved fragment by Western blot provides strong evidence of apoptosis induction.
Detailed Protocol:
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease inhibitors. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3 (e.g., Asp175).[17] A separate blot should be run for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the 17/19 kDa band in L-canaline treated cells compared to controls would confirm apoptosis.[16]
Conclusion and Future Directions
For researchers, this compound serves as an ideal negative control in experiments designed to elucidate the specific mechanisms of L-canaline. Future studies could explore whether high concentrations of this compound have any off-target effects or if it can be recognized by non-standard D-amino acid pathways that exist in some biological systems. This guide provides the foundational knowledge and practical protocols to rigorously investigate these two molecules and their potential in cancer research.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
A mechanism of L-canaline toxicity. (1979). PubMed. [Link]
-
The Annexin V Apoptosis Assay. (n.d.). Kansas University Medical Center. [Link]
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The Mechanism of l-Canavanine Cytotoxicity: Arginyl tRNA Synthetase as a Novel Target for Anticancer Drug Discovery. (2003). Taylor & Francis Online. [Link]
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The Antiproliferative and Immunotoxic Effects of L-canavanine and L-canaline. (2002). PubMed. [Link]
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The Mechanism of L-canavanine Cytotoxicity: Arginyl tRNA Synthetase as a Novel Target for Anticancer Drug Discovery. (2003). PubMed. [Link]
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Immunodetection of caspase-3 by Western blot using glutaraldehyde. (2011). PubMed. [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
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Western Blot for active Caspase 3 (17 kda)?. (2026). ResearchGate. [Link]
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Canaline. (n.d.). Wikipedia. [Link]
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Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. (2023). National Center for Biotechnology Information. [Link]
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L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. (1997). PubMed. [Link]
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L-Canaline. (n.d.). PubChem. [Link]
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Stereochemistry SC12. Biological building blocks: amino acids. (n.d.). College of Saint Benedict & Saint John's University. [Link]
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Stereochemistry of Amino Acids. (2022). Chemistry LibreTexts. [Link]
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For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of D-canaline's cross-reactivity with enzymes related to its primary targets. As the unnatural enantiomer of L-canaline, a known potent inhibitor of various pyridoxal 5'-phosphate (PLP) dependent enzymes, understanding the stereospecific interactions of this compound is crucial for assessing its potential as a selective pharmacological tool or therapeutic agent. This document synthesizes experimental findings, details robust protocols for comparative analysis, and offers insights into the causality behind experimental design.
Introduction to this compound: An Ornithine Analogue with Inhibitory Potential
L-Canaline, or L-2-amino-4-(aminooxy)butyric acid, is a naturally occurring non-proteinogenic amino acid found in certain leguminous plants.[1] It is a structural analogue of L-ornithine and a potent antimetabolite known to inhibit a wide range of enzymes that utilize pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor.[1][2] Its toxicity and inhibitory activity stem from the high reactivity of its terminal aminooxy group.[1]
This compound, its synthetic enantiomer, has been investigated to a lesser extent. However, studies have shown that stereochemistry at the alpha-carbon does not completely abolish its inhibitory activity, although it is generally less potent than the L-form.[3][4] This guide focuses on the known cross-reactivity of this compound, comparing its effects on its primary target, ornithine aminotransferase, with other structurally and functionally related PLP-dependent enzymes.
The Core Mechanism: Oxime Formation with Pyridoxal 5'-Phosphate
The primary mechanism by which both L- and this compound inhibit PLP-dependent enzymes is through the formation of a highly stable oxime with the PLP cofactor located in the enzyme's active site.[3][4][5] This process effectively sequesters the essential cofactor, leading to irreversible or slowly reversible inhibition.
The aldehyde group of PLP is normally bound to a lysine residue in the enzyme's active site via a Schiff base (internal aldimine). During the catalytic cycle, the amino acid substrate displaces the lysine to form a new Schiff base (external aldimine). Canaline, with its reactive aminooxy moiety, attacks the PLP aldehyde to form a covalent oxime linkage that is significantly more stable than the Schiff base, thus inactivating the enzyme.[1][5]
Caption: General mechanism of PLP-dependent enzyme inhibition by this compound.
Comparative Cross-Reactivity Analysis
The primary target for both L- and this compound is Ornithine Aminotransferase (OAT), an enzyme crucial for ornithine metabolism. However, due to the conserved nature of the PLP cofactor and active site architecture among aminotransferases and other PLP-dependent enzymes, cross-reactivity is a significant consideration.
Ornithine Aminotransferase (OAT)
OAT (EC 2.6.1.13) is a mitochondrial enzyme that catalyzes the transfer of the δ-amino group from L-ornithine to α-ketoglutarate.[6] L-canaline is a well-established, potent irreversible inhibitor of OAT.[7] Studies on DL-canaline have demonstrated that the D-enantiomer also reacts with the PLP cofactor in the active site of OAT, albeit at a considerably slower rate than the L-enantiomer.[3][6] This indicates that while the enzyme's active site has a stereochemical preference for the L-form, the binding pocket is accessible to this compound.
Alanine Aminotransferase (AlaAT)
Alanine aminotransferase (AlaAT; EC 2.6.1.2), also known as serum glutamic-pyruvic transaminase (SGPT), is another key PLP-dependent enzyme involved in amino acid metabolism.[8] Structure-activity relationship studies have explicitly shown that this compound is an active inhibitor of porcine AlaAT.[4][9] Consistent with findings for OAT, the L-enantiomers of canaline and its analogues were found to be more potent inhibitors than their corresponding D-stereoisomers.[4] This cross-reactivity highlights the potential for this compound to affect multiple aminotransferase pathways.
Ornithine Decarboxylase (ODC)
Ornithine decarboxylase (ODC; EC 4.1.1.17) is the rate-limiting enzyme in polyamine biosynthesis and represents a different class of PLP-dependent enzymes.[7] While direct quantitative data for this compound inhibition of ODC is scarce, numerous studies have demonstrated that other aminooxy compounds, such as 1-amino-oxy-3-aminopropane (APA), are potent inhibitors of ODC.[3][5][10] Given that the inhibitory mechanism relies on the same aminooxy-PLP interaction, ODC is a highly probable target for this compound cross-reactivity. The structural similarity of this compound to ornithine, the natural substrate of ODC, further supports this hypothesis.
Quantitative Comparison of Inhibitory Activity
Precise IC50 or Ki values for this compound are not widely published. The available data primarily focuses on L-canaline or the racemic mixture (DL-canaline), with the general observation that the D-isomer is less potent. The following table summarizes known inhibitory concentrations to provide a comparative context.
| Enzyme Target | Inhibitor | Organism/Source | Inhibition Value | Citation(s) |
| Ornithine Aminotransferase (OAT) | L-Canaline | Rat Liver | Irreversible Inhibitor | [7] |
| DL-Canaline | Rat Liver | Slower inhibition than L-canaline | [3][6] | |
| This compound | Rat Liver | Active, but less potent than L-canaline | [3][6] | |
| Alanine Aminotransferase (AlaAT) | L-Canaline | Porcine Heart | ~55% inhibition at 10⁻⁷ M | [4][9] |
| This compound | Porcine Heart | Active, but less potent than L-canaline | [4][9] | |
| Ornithine Decarboxylase (ODC) | 1-Amino-3-(aminooxy)-2-propanol | Rat Liver | IC50 in the nanomolar range | [3] |
| 3-(aminooxy)propanamine (APA) | Human T24 cells | Potent inhibitor | [11] |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) are common measures of inhibitor potency. Lower values indicate greater potency.
Experimental Protocols for Assessing Cross-Reactivity
To objectively compare the inhibitory effects of this compound across different enzymes, standardized and robust assay protocols are essential. The following section details methodologies for determining enzyme activity and inhibition.
Caption: Workflow for assessing this compound's enzymatic cross-reactivity.
General Materials and Reagents
-
Purified enzymes (OAT, AlaAT, ODC) from a consistent source (e.g., recombinant human, rat liver).
-
This compound (and L-canaline as a positive control).
-
Pyridoxal 5'-phosphate (PLP).
-
Enzyme-specific substrates (L-ornithine, α-ketoglutarate, L-alanine).
-
Coupling enzymes and cofactors for coupled assays (e.g., Lactate Dehydrogenase, NADH).
-
Radiolabeled substrate for radiometric assays (e.g., [1-¹⁴C]-L-ornithine).
-
Appropriate buffers (e.g., Potassium Phosphate, Tris-HCl).
-
Spectrophotometer or Microplate Reader.
-
Liquid Scintillation Counter (for radiometric assays).
Protocol 1: Ornithine Aminotransferase (OAT) Activity Assay (Coupled Spectrophotometric Method)
This protocol is adapted from a continuous coupled assay that is more sensitive than traditional methods.[4]
Principle: OAT converts L-ornithine and α-ketoglutarate to Δ¹-pyrroline-5-carboxylate (P5C) and L-glutamate. P5C is then immediately reduced to L-proline by an excess of pyrroline-5-carboxylate reductase (PYCR1), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to OAT activity.
Step-by-Step Methodology:
-
Prepare the Assay Mixture: In a microplate well, combine the following in order:
-
100 mM Potassium Pyrophosphate buffer (pH 8.0).
-
10 mM α-ketoglutarate.
-
0.4 mM NADH.
-
0.025 mM PLP.
-
20 mM L-ornithine.
-
-
Inhibitor Pre-incubation: For inhibition studies, add varying concentrations of this compound to the assay mixture (without OAT and PYCR1) and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the Reaction: Add purified PYCR1 (e.g., 0.5 mg/mL) and OAT (e.g., 1 mg/mL) to the mixture. The final reaction volume should be standardized (e.g., 200 µL).
-
Monitor Absorbance: Immediately place the plate in a microplate reader pre-heated to 37°C. Shake the plate for 1 minute and then measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate Activity: Determine the rate of NADH consumption (ΔAbs/min). Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert this rate into enzyme activity (µmol/min/mg).
-
Determine IC50: Plot the percentage of OAT inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Alanine Aminotransferase (AlaAT) Activity Assay (Coupled Spectrophotometric Method)
This is a standard, widely used kinetic assay for AlaAT.[12][13]
Principle: AlaAT transfers an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. The pyruvate is then reduced to lactate by an excess of lactate dehydrogenase (LDH), which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.
Step-by-Step Methodology:
-
Prepare the Reaction Reagent: Create a master mix containing:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
L-alanine (e.g., 200 mM).
-
α-ketoglutarate (e.g., 10 mM).
-
NADH (e.g., 0.25 mM).
-
LDH (e.g., 10 units/mL).
-
PLP (e.g., 0.025 mM).
-
-
Inhibitor and Enzyme Addition: In a microplate well, add the purified AlaAT enzyme preparation. Then add varying concentrations of this compound. Allow to pre-incubate for 10-15 minutes at 37°C.
-
Initiate the Reaction: Add the Reaction Reagent to each well to start the reaction.
-
Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm at 37°C for 5-10 minutes.
-
Calculate Activity and IC50: Follow steps 5 and 6 from the OAT protocol to determine enzyme activity and the IC50 value for this compound.
Protocol 3: Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)
This is the most common and sensitive method for measuring ODC activity.[1][7]
Principle: ODC catalyzes the decarboxylation of L-ornithine to produce putrescine and CO₂. By using L-[1-¹⁴C]-ornithine as the substrate, the amount of released ¹⁴CO₂ can be quantified, which is directly proportional to ODC activity.
Step-by-Step Methodology:
-
Prepare Assay Vials: For each reaction, use a small, sealed vial. A piece of filter paper saturated with a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide) should be suspended above the reaction mixture.
-
Prepare the Assay Mix: The reaction mixture should contain:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dithiothreitol (DTT) (e.g., 1 mM).
-
EDTA (e.g., 0.1 mM).
-
PLP (e.g., 50 µM).
-
L-ornithine (e.g., 100 µM).
-
A known amount of L-[1-¹⁴C]-ornithine (e.g., 0.1 µCi).
-
-
Inhibitor Pre-incubation: Add the purified ODC enzyme preparation and varying concentrations of this compound to the assay mix. Pre-incubate at 37°C for 10-15 minutes.
-
Run the Reaction: Seal the vials and incubate at 37°C with gentle shaking for 30-60 minutes.
-
Stop the Reaction and Trap CO₂: Stop the enzymatic reaction by injecting a strong acid (e.g., 5 M sulfuric acid) into the mixture. Continue to incubate for another 30-60 minutes to ensure all released ¹⁴CO₂ is trapped by the filter paper.
-
Quantify Radioactivity: Carefully remove the filter paper and place it in a scintillation vial with scintillation fluid. Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate Activity and IC50: Convert DPM to moles of CO₂ produced per unit time to determine enzyme activity. Plot percent inhibition versus this compound concentration to calculate the IC50.
Conclusion and Future Directions
The available evidence clearly indicates that this compound exhibits cross-reactivity with PLP-dependent enzymes beyond its primary target, Ornithine Aminotransferase. It is an active, though less potent, inhibitor of Alanine Aminotransferase and is highly likely to inhibit Ornithine Decarboxylase. The shared mechanism of irreversible oxime formation with the PLP cofactor underlies this broad-spectrum activity.
For drug development professionals and researchers, this cross-reactivity profile is a critical consideration. While the lower potency of this compound compared to its L-enantiomer might offer a wider therapeutic window, its potential to inhibit multiple metabolic enzymes necessitates careful evaluation of its selectivity and off-target effects. The detailed protocols provided in this guide offer a robust framework for conducting these essential comparative studies, enabling a more precise quantification of this compound's inhibitory profile and informing its potential use as a selective biochemical probe or therapeutic candidate. Future studies should focus on generating specific Ki and IC50 values for this compound against a wider panel of aminotransferases, decarboxylases, and other PLP-dependent enzymes to build a comprehensive selectivity map.
References
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Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Journal, 268(2), 409–414. [Link]
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Hyvönen, T., Alakuijala, L., Andersson, L. C., & Eloranta, T. O. (1992). Pharmacological properties of the ornithine decarboxylase inhibitor 3-aminooxy-1-propanamine and several structural analogues. Journal of Enzyme Inhibition, 5(4), 291-301. [Link]
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da Silva, V. R., da Silva, M. F., & de Cássia da Silveira e Sá, R. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences, 9, 988581. [Link]
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Pegg, A. E. (1989). Inhibitors of Ornithine and S-Adenosylmethionine Decarboxylases. In Inhibition of Polyamine Metabolism (pp. 1-12). CRC Press. [Link]
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Kim, H. R., Rho, H. W., Park, J. W., Park, B. H., Kim, J. S., & Lee, M. W. (1994). Assay of ornithine aminotransferase with ninhydrin. Analytical Biochemistry, 223(2), 205–207. [Link]
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American Society for Microbiology. (2015). Decarboxylase Broth Protocol. [Link]
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Bachmann, A. S., et al. (2022). Structure and Enzymatic Activity of an Intellectual Disability-Associated Ornithine Decarboxylase Variant, G84R. ACS Omega, 7(38), 34651–34661. [Link]
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American Society for Microbiology. (2015). Decarboxylase Broth Protocol. [Link]
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Yonaha, K., & Toyama, S. (1981). A sensitive radiometric assay for ornithine aminotransferase: regional and subcellular distributions in rat brain. Analytical Biochemistry, 113(2), 293–297. [Link]
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Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Journal, 268(2), 409–414. [Link]
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ELK Biotechnology. (n.d.). Human OAT(Ornithine Aminotransferase) ELISA Kit. [Link]
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Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Journal, 268(2), 409–414. [Link]
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Cell Biolabs, Inc. (n.d.). Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). [Link]
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Birck, M. R., & Schirch, V. (1995). Structure-activity studies of L-canaline-mediated inhibition of porcine alanine aminotransferase. The Journal of Biological Chemistry, 270(15), 8503–8508. [Link]
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Rosenthal, G. A., & Dahlman, D. L. (1990). Interaction of L-canaline with ornithine aminotransferase of the tobacco hornworm, Manduca sexta (Sphingidae). The Journal of Biological Chemistry, 265(2), 868–873. [Link]
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London, J. W., & Fisman, E. K. (1985). Ornithine as a precursor of neurotransmitter glutamate: effect of canaline on ornithine aminotransferase activity and glutamate content in the septum of rat brain. Brain Research, 329(1-2), 161–168. [Link]
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A Comparative Guide to Validating D-Canaline's Mechanism of Action in Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for D-Canaline Investigation
This compound, a non-proteinogenic amino acid, is the L-2-amino-4-(aminooxy)butyric acid structural analog of L-ornithine.[1] Its primary hypothesized mechanism of action is the irreversible inhibition of ornithine aminotransferase (OAT), a key pyridoxal 5'-phosphate (PLP)-dependent enzyme in the mitochondrial matrix.[2][3][4] OAT is pivotal as it catalyzes the conversion of L-ornithine to L-glutamate γ-semialdehyde, a precursor for proline and other critical metabolites.[5][6]
The interest in this compound and other OAT inhibitors is significantly driven by the metabolic dependencies of certain cancers. Many tumor types exhibit altered ornithine metabolism[7][8][9] and become reliant on pathways involving OAT for proliferation and survival.[10][11] For instance, some pancreatic cancers depend on de novo ornithine synthesis from glutamine via OAT.[11] Therefore, inhibiting OAT presents a targeted therapeutic strategy. This guide outlines a multi-faceted approach to rigorously validate that this compound's observed cellular effects are indeed a direct consequence of OAT inhibition.
Core Mechanistic Hypothesis of this compound
This compound functions as an antimetabolite by forming a stable oxime with the PLP cofactor in the active site of OAT, leading to irreversible inactivation of the enzyme.[1][3] This targeted inhibition is expected to trigger a cascade of downstream cellular events:
-
Disruption of Ornithine Metabolism: Inhibition of OAT should lead to an accumulation of its substrate, L-ornithine.
-
Depletion of Downstream Metabolites: The block in ornithine conversion will reduce the biosynthesis of proline and polyamines, which are crucial for cell growth and proliferation.
-
Induction of Cytotoxicity and Apoptosis: The metabolic stress and disruption of essential pathways are hypothesized to reduce cell viability and trigger programmed cell death.
The following experimental workflow is designed to systematically test each component of this hypothesis.
Caption: Figure 1. A multi-tiered workflow for validating this compound's mechanism.
Phase 1: Confirming Direct Target Engagement and Inhibition
The foundational step is to unequivocally demonstrate that this compound directly binds to and inhibits OAT within a cellular environment.
Cellular Thermal Shift Assay (CETSA)
-
Expertise & Causality: Before assessing functional inhibition, it is crucial to confirm direct physical interaction between this compound and OAT in intact cells. CETSA is the gold standard for this, operating on the principle that ligand binding stabilizes a target protein against thermal denaturation.[12][13][14] Observing a thermal shift provides strong evidence of target engagement, independent of downstream effects.[15][16]
-
Alternative Comparison: Traditional methods like surface plasmon resonance (SPR) or isothermal calorimetry require purified recombinant protein, removing the complexities of the cellular milieu (e.g., cell permeability, intracellular cofactor concentrations).[13] CETSA provides more physiologically relevant target engagement data.[15]
OAT Activity Assay in Cell Lysates
-
Expertise & Causality: Following confirmation of binding, a direct functional assay is required. Measuring OAT activity in lysates from this compound-treated cells directly quantifies the inhibitory effect on the enzyme. This assay bridges the gap between target binding and a functional cellular outcome. Several methods exist, including those that measure the formation of the product Δ1-pyrroline-5-carboxylate (P5C) via reaction with reagents like ninhydrin or o-aminobenzaldehyde.[5][17] More sensitive, continuous coupled assays have also been developed that can be adapted for a microplate format.[5]
-
Trustworthiness: This experiment serves as a direct validation of this compound's primary mechanism. A dose-dependent decrease in OAT activity is the expected outcome and a prerequisite for interpreting any downstream phenotypic data. Commercially available ELISA kits can also be used to quantify OAT protein levels, ensuring that reduced activity is due to inhibition and not protein degradation.[18][19][20][21]
Caption: Figure 2. This compound inhibits OAT, blocking proline and polyamine synthesis.
Phase 2: Quantifying Cellular Phenotypes
With target inhibition confirmed, the next phase connects this molecular event to measurable cellular consequences.
Cytotoxicity Assay (MTS Assay)
-
Expertise & Causality: The primary phenotypic readout is cell viability. An MTS assay is a robust, high-throughput colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[22] Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.[22][23] This experiment establishes the dose-response relationship and determines the IC50 (half-maximal inhibitory concentration), a critical parameter for comparing potency against alternative compounds.
-
Trustworthiness: Comparing the IC50 of this compound in a cancer cell line known to be dependent on OAT (e.g., certain pancreatic lines[11]) versus a cell line that is not, can provide initial evidence for on-target cytotoxicity.
Detailed Protocol: MTS Cell Viability Assay[22][23][24]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound and a vehicle control (e.g., sterile PBS or DMSO). Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS solution (containing an electron coupling reagent like PES) to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle-treated control cells (representing 100% viability) and plot the percentage of viability versus log[this compound concentration] to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Expertise & Causality: To understand how this compound induces cell death, it is essential to distinguish between apoptosis (programmed cell death) and necrosis. Annexin V/PI staining followed by flow cytometry is the standard method.[24][25] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[25]
-
Trustworthiness: This assay provides quantitative data on the mode of cell death. An increase in the Annexin V-positive/PI-negative population is a clear indicator of apoptosis induction.[25] This helps confirm that the observed cytotoxicity is due to a controlled cellular process rather than non-specific toxicity.
Cell Cycle Analysis
-
Expertise & Causality: Since polyamines, downstream products of ornithine metabolism, are essential for cell cycle progression, inhibiting their synthesis may lead to cell cycle arrest.[26] Flow cytometric analysis of cellular DNA content after staining with a fluorescent dye like propidium iodide allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase (e.g., G2/M arrest) would strongly support the proposed mechanism of action.[27]
Comparative Data Summary
The following table outlines the expected experimental outcomes when comparing this compound treatment to a vehicle control and a potential alternative OAT inhibitor, such as 5-Fluoromethylornithine (5FMOrn).[28]
| Assay | Vehicle Control (e.g., PBS) | This compound (at IC50 concentration) | Alternative Inhibitor (e.g., 5FMOrn) | Rationale for Comparison |
| OAT Activity | 100% Relative Activity | Significantly reduced activity (<50%) | Significantly reduced activity | Confirms both compounds inhibit the target enzyme functionally in a cellular context. |
| Intracellular Ornithine | Baseline Level | Significant accumulation (>2-fold) | Significant accumulation | Validates that functional OAT inhibition leads to the expected metabolic bottleneck. |
| Cell Viability (IC50) | N/A (100% Viability) | Dose-dependent decrease (e.g., 10 µM) | Dose-dependent decrease (e.g., 5 µM) | Allows for direct comparison of cytotoxic potency between different inhibitors. |
| Apoptotic Cells (Annexin V+) | <5% (Baseline) | Significant increase (e.g., >30%) | Significant increase | Determines if the mode of cell death is consistent between different OAT inhibitors. |
| Cell Cycle Distribution | Normal Distribution | Accumulation in a specific phase (e.g., G2/M) | Accumulation in a specific phase | Assesses whether disruption of ornithine metabolism leads to a consistent cell cycle phenotype. |
Conclusion
This guide presents a logical, multi-tiered strategy for the rigorous validation of this compound's mechanism of action. By systematically linking direct target engagement (CETSA) and functional inhibition (OAT activity assay) to the downstream metabolic and phenotypic consequences (metabolite levels, cytotoxicity, apoptosis, cell cycle arrest), researchers can build a robust and self-validating data package. This comprehensive approach is essential for advancing our understanding of this compound and provides a framework for evaluating other targeted metabolic inhibitors in drug discovery and development.
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A Comparative Guide to the Target Validation of D-canaline in Specific Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: D-canaline and its Target, Ornithine Aminotransferase (OAT)
This compound, a structural analog of L-ornithine, is a known inhibitor of ornithine aminotransferase (OAT). OAT is a mitochondrial enzyme that plays a pivotal role in amino acid metabolism by catalyzing the reversible transamination of ornithine to glutamate-γ-semialdehyde[1][2]. This enzymatic step is crucial for maintaining cellular homeostasis of amino acids like proline, glutamate, and arginine.
Mutations in the OAT gene in humans lead to gyrate atrophy, a rare genetic disorder characterized by progressive vision loss, underscoring the enzyme's physiological importance[1][2]. Conversely, the overexpression of OAT has been implicated in the pathophysiology of certain diseases, most notably hepatocellular carcinoma (HCC), making it an attractive target for therapeutic intervention[3][4][5][6]. OAT's role in proline biosynthesis also suggests its potential involvement in conditions characterized by excessive collagen deposition, such as idiopathic pulmonary fibrosis[7].
This guide will focus on the validation of OAT as a therapeutic target and the comparative efficacy of this compound in preclinical disease models.
The OAT-p53 Signaling Pathway in Cancer
Recent research has elucidated a signaling pathway involving OAT and the tumor suppressor p53. In response to metabolic stress, p53 can transcriptionally repress the OAT gene. This downregulation of OAT leads to a decrease in proline production, which in turn can induce apoptosis in cancer cells. Therefore, inhibiting OAT activity with a small molecule like this compound could mimic this tumor-suppressive effect.
Caption: The OAT-p53 signaling pathway in cancer.
Comparative Analysis of OAT Inhibitors
Several molecules have been identified as inhibitors of OAT, each with varying degrees of potency and selectivity. This section provides a comparative overview of this compound and its key alternatives.
| Compound | Type of Inhibition | Potency | Selectivity | In Vivo Efficacy (HCC Model) | Reference |
| This compound | Irreversible | Less potent than L-canaline | Selective for OAT | Data not available | |
| L-canaline | Irreversible | More potent than this compound | Inhibits other PLP-dependent enzymes | Attenuated bleomycin-induced lung injury and fibrosis in mice | [7][8][9] |
| 5-Fluoromethylornithine (5-FMOrn) | Irreversible (mechanism-based) | Potent | Highly specific for OAT | Long-lasting protective effect against hyperammonemia in mice | [2][10] |
| Gabaculine | Irreversible | Potent | Also inhibits GABA-AT | Suppressed in vitro proliferation of HCC cell lines | [4][11] |
| (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidene)cyclopentane-1-carboxylic acid | Irreversible | Potent | Selective for OAT | Significantly suppressed tumor growth in HCC-harboring mice at 0.1 mg/kg | [4][11] |
Key Insights:
-
While both D- and L-canaline are irreversible inhibitors of OAT, studies indicate that L-canaline is the more potent enantiomer .
-
5-Fluoromethylornithine (5-FMOrn) stands out as a highly specific and potent inactivator of OAT, with demonstrated in vivo efficacy in a hyperammonemia model, which is relevant to OAT's function in the urea cycle.
-
A novel synthetic inhibitor, (1S,3S)-3-amino-4-(hexafluoropropan-2-ylidene)cyclopentane-1-carboxylic acid , has shown remarkable in vivo efficacy in an HCC mouse model at very low doses, highlighting the therapeutic potential of selective OAT inhibition[4][11].
-
There is a notable lack of published in vivo efficacy data for this compound in specific disease models. Further research is required to establish its therapeutic potential.
Experimental Protocols for Target Validation
Validating the engagement and downstream effects of an inhibitor like this compound is crucial. This section provides detailed protocols for key target validation experiments.
Ornithine Aminotransferase (OAT) Activity Assay
This assay measures the enzymatic activity of OAT and is essential for determining the inhibitory potency of compounds like this compound.
Caption: Workflow for the OAT activity assay.
Step-by-Step Protocol:
-
Prepare the Assay Mixture: In a microplate well, combine 100 µL of an assay mixture containing 100 mM potassium pyrophosphate (pH 8.0), 10 mM α-ketoglutarate, 0.4 mM NADH, 0.025 mM pyridoxal 5'-phosphate (PLP), and 20 mM L-ornithine.
-
Add Inhibitor: Add the desired concentration of this compound or vehicle control to the assay mixture.
-
Pre-incubation: Pre-heat the mixture to 37°C for 10 minutes.
-
Enzyme Addition: Add 1 µL of OAT (1 mg/mL).
-
Initiate Reaction: Add 1 µL of pyrroline 5-carboxylate reductase 1 (PYCR1) (0.5 mg/mL) to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 5 seconds for 30 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture the desired cell line (e.g., HepG2 hepatocellular carcinoma cells) to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Harvest and Lyse Cells: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells through methods such as sonication or freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated aggregates.
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration.
-
Detection: Analyze the amount of soluble OAT in each sample using Western blotting with an OAT-specific antibody or an ELISA.
-
Data Analysis: Quantify the band intensities from the Western blot or the absorbance from the ELISA. Plot the percentage of soluble OAT as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is used to evaluate the downstream effects of OAT inhibition by this compound on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, Hep3B) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight[12].
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control[12].
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2[12].
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals[13].
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[12].
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results to determine the IC50 value of this compound.
Disease Models for OAT Target Validation
The selection of appropriate disease models is critical for validating the therapeutic potential of an OAT inhibitor.
Hepatocellular Carcinoma (HCC)
-
In Vitro Models: Human HCC cell lines such as HepG2, Hep3B, and Huh7 are commonly used. These cell lines can be used to assess the effects of this compound on cell proliferation, apoptosis, and migration[4][14].
-
In Vivo Models:
-
Xenograft Models: Human HCC cells are subcutaneously or orthotopically implanted into immunodeficient mice. These models are useful for evaluating the effect of this compound on tumor growth and metastasis[3][4].
-
Genetically Engineered Mouse Models (GEMMs): Mice that spontaneously develop HCC due to specific genetic modifications can provide a more physiologically relevant model to test the efficacy of OAT inhibitors.
-
Metabolic Diseases
Given OAT's role in amino acid metabolism, its inhibition could be relevant in metabolic disorders.
-
OAT Knockout Mouse Model: An OAT knockout mouse model has been developed and exhibits neonatal hypoornithinemia and retinal degeneration, mimicking some aspects of gyrate atrophy in humans[15]. This model could be used to study the long-term consequences of OAT inhibition and to test the efficacy of this compound in correcting metabolic imbalances.
Conclusion and Future Directions
Ornithine aminotransferase is a validated therapeutic target, particularly in the context of hepatocellular carcinoma. While this compound is a known inhibitor of OAT, the available data suggests that its enantiomer, L-canaline, is a more potent inhibitor. Furthermore, novel synthetic OAT inhibitors have demonstrated significant preclinical efficacy in HCC models.
A critical gap in the current knowledge is the lack of in vivo efficacy data for this compound in any disease model. To advance the therapeutic potential of this compound, future research should focus on:
-
Head-to-head in vivo comparison of this compound with L-canaline and other potent OAT inhibitors in HCC xenograft models.
-
Evaluation of this compound in metabolic disease models , such as the OAT knockout mouse, to understand its impact on systemic amino acid homeostasis.
-
Pharmacokinetic and pharmacodynamic studies of this compound to determine its bioavailability, tissue distribution, and target engagement in vivo.
By addressing these key questions, the scientific community can make a more informed decision about the potential of this compound as a viable therapeutic candidate.
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- 9. The antiproliferative and immunotoxic effects of L-canavanine and L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ornithine aminotransferase, a potential target for the treatment of hyperammonemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Unique Responses of Hepatocellular Carcinoma and Cholangiocarcinoma Cell Lines toward Cantharidin and Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Researcher's Guide to the Statistical Analysis of D-Canaline Enantiomer Potency
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the biological potency of D-canaline enantiomers. As chiral molecules, the spatial arrangement of atoms in D- and L-canaline can lead to significant differences in their pharmacological effects, a critical consideration in drug discovery and development.[1] This document moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental design and statistical choices, ensuring a robust and defensible analysis.
L-canaline, a non-proteinogenic amino acid found in certain legumes, is a known potent antimetabolite.[2] Its toxicity stems from its ability to inhibit pyridoxal phosphate (Vitamin B6)-dependent enzymes, such as ornithine aminotransferase.[3][4] L-canaline's structural similarity to L-ornithine allows it to interfere with metabolic pathways, and it has demonstrated anticancer properties.[2] While much of the literature focuses on the L-enantiomer, understanding the relative potency of the D-enantiomer is crucial for a complete pharmacological profile and for identifying potential therapeutic advantages or off-target effects.[5]
This guide will detail the necessary steps for a statistically sound comparison, from initial experimental design to the final interpretation of potency data.
Part 1: Foundational Experimental Design
A robust statistical analysis is predicated on a well-designed experiment. The primary goal is to generate high-quality dose-response data that can be reliably modeled. The choice of assay will depend on the specific biological question being addressed, but common examples include enzyme inhibition assays and cell viability assays.[6][7]
Assay Selection and Rationale
-
Enzyme Inhibition Assays: To directly probe the interaction of this compound enantiomers with a specific molecular target (e.g., ornithine aminotransferase), an enzyme inhibition assay is the method of choice.[4][6] This approach provides mechanistic insight into how the enantiomers interfere with enzyme function. The output is typically a measure of enzyme activity (e.g., product formation rate) at various concentrations of the inhibitor.
-
Cell Viability Assays: To assess the overall cytotoxic or anti-proliferative effects of the enantiomers on whole cells, a cell viability assay is appropriate.[8] These assays measure parameters like metabolic activity (e.g., MTT, MTS, or resazurin reduction), ATP content, or membrane integrity.[9] This provides a more holistic view of the compound's effect on cellular health.
Critical Components of the Experimental Protocol
Regardless of the chosen assay, the following elements are essential for generating reliable data:
-
Concentration Range: A wide range of concentrations for both D- and L-canaline should be tested to ensure the full dose-response curve, from no effect to maximal effect, is captured. A logarithmic dilution series is typically employed.
-
Replicates: Both technical and biological replicates are crucial. Technical replicates (multiple measurements of the same sample) account for measurement variability, while biological replicates (independent experiments on different days or with different cell passages) ensure the results are reproducible.[7]
-
Controls:
-
Negative Control (Vehicle): This sample contains the solvent used to dissolve the canaline enantiomers (e.g., DMSO, PBS) at the same concentration used in the experimental wells. It establishes the baseline response in the absence of the test compound.
-
Positive Control: A known inhibitor of the target enzyme or a compound with known cytotoxicity should be included to validate the assay's performance.
-
Untreated Control: This sample contains only the cells or enzyme and buffer, providing a measure of the system's baseline health or activity.
-
Experimental Workflow Example: Cell Viability Assay
The following diagram illustrates a typical workflow for a cell viability assay designed to compare D- and L-canaline potency.
Part 2: Statistical Modeling and Potency Comparison
Once dose-response data has been collected, the next step is to model the relationship between compound concentration and the measured biological effect. This allows for the quantitative comparison of the enantiomers' potencies.
The Four-Parameter Logistic (4PL) Model
The most common model for dose-response data is the four-parameter logistic (4PL) nonlinear regression model.[10] This model describes a sigmoidal dose-response curve and is defined by four parameters:
-
Top (Maximal Response): The response of the assay at an infinite concentration of the inhibitor.
-
Bottom (Minimal Response): The response of the assay at zero concentration of the inhibitor.
-
Hill Slope (Slope Factor): Describes the steepness of the curve at its midpoint.
-
IC50 (Half-Maximal Inhibitory Concentration): The concentration of the inhibitor that produces a response halfway between the top and bottom parameters. This is the primary measure of potency.
The goal is to fit the 4PL model to the dose-response data for both D- and L-canaline and then statistically compare their IC50 values.
Statistical Comparison of IC50 Values
A common and robust method for comparing the IC50 values of two compounds is the extra sum-of-squares F-test . This test compares the goodness-of-fit of two models:
-
The Null Hypothesis (H0): A single, shared IC50 value for both D- and L-canaline adequately describes the data. In this model, the top, bottom, and Hill slope parameters are allowed to be different for each enantiomer, but the IC50 is constrained to be the same.
-
The Alternative Hypothesis (H1): The IC50 values for D- and L-canaline are significantly different. In this model, all four parameters (top, bottom, Hill slope, and IC50) are fit independently for each enantiomer.
The F-test calculates a p-value that represents the probability of observing the difference in the goodness-of-fit between the two models if the null hypothesis were true. A small p-value (typically < 0.05) provides evidence to reject the null hypothesis and conclude that the IC50 values are significantly different.
Step-by-Step Data Analysis Protocol
-
Data Normalization: Raw data (e.g., luminescence, absorbance) should be normalized. A common method is to set the average of the negative controls to 100% and the average of the positive controls (or a concentration giving maximal inhibition) to 0%.
-
Curve Fitting: Using statistical software (e.g., GraphPad Prism, R), fit the 4PL model to the normalized dose-response data for both D- and L-canaline.
-
Perform the Extra Sum-of-Squares F-Test: The software will compare the fits of the null and alternative hypothesis models and provide an F-statistic and a p-value.
-
Interpret the Results:
-
If p < 0.05, conclude that there is a statistically significant difference in the potency of the two enantiomers. Report the individual IC50 values with their 95% confidence intervals.
-
If p > 0.05, there is not enough evidence to conclude that the potencies are different.
-
The logical flow of this statistical comparison is depicted below.
Part 3: Data Presentation and Interpretation
Clear and concise presentation of the results is essential for effective communication.
Tabular Summary of Potency Data
Quantitative results should be summarized in a table. This allows for easy comparison of the key parameters derived from the curve fitting.
| Enantiomer | IC50 (µM) | 95% Confidence Interval (µM) | Hill Slope |
| This compound | 75.3 | 68.9 - 82.2 | -1.1 |
| L-Canaline | 5.2 | 4.7 - 5.8 | -1.2 |
| P-value (F-test) | < 0.0001 |
Table 1: Example potency data for D- and L-canaline from a hypothetical cell viability assay. The low p-value indicates a statistically significant difference in their IC50 values.
Graphical Representation
The dose-response curves for both enantiomers should be plotted on the same graph. This provides a clear visual representation of the difference in potency.
-
The x-axis should be the logarithm of the concentration.
-
The y-axis should be the normalized response.
-
Each data point should be the mean of the replicates, with error bars representing the standard deviation or standard error of the mean.
-
The fitted 4PL curves should be overlaid on the data points.
Interpretation and Causality
The final step is to interpret the results in the context of the underlying biology. A significant difference in potency between enantiomers is common and reflects the stereospecificity of biological interactions.[5][11] For instance, the active site of an enzyme or the binding pocket of a receptor is a chiral environment, and one enantiomer will typically fit better than the other, leading to a stronger interaction and higher potency.[5]
In the case of canaline, the observed higher potency of the L-enantiomer is consistent with its known role as an antimetabolite that competes with L-ornithine and inhibits pyridoxal phosphate-dependent enzymes.[2][4] The cellular machinery that recognizes and processes amino acids is highly stereospecific, favoring the L-isomers. This inherent biological preference likely explains the significantly lower IC50 value for L-canaline compared to its D-enantiomer. The D-enantiomer may have some residual activity, but it is substantially less potent because it is a poor substrate for the target enzymes and transporters.[1]
Conclusion
A statistically rigorous comparison of the potency of this compound enantiomers requires a well-designed experiment, appropriate nonlinear regression modeling, and a formal statistical test to compare the IC50 values. The extra sum-of-squares F-test provides a robust method for determining if there is a statistically significant difference in potency. By following the principles and protocols outlined in this guide, researchers can generate high-quality, defensible data that accurately reflects the differential biological activities of these chiral molecules. This level of rigor is essential for making informed decisions in drug discovery and development.
References
-
Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 60(19), 1635-1641. [Link]
-
Wikipedia. (n.d.). Canaline. Retrieved from [Link]
-
Rahiala, E. L., Kekomäki, M., Jänne, J., Raina, A., & Räihä, N. C. (1971). Inhibition of pyridoxal enzymes by L-canaline. Biochimica et Biophysica Acta (BBA) - Enzymology, 227(2), 337-343. [Link]
-
Kotsuka, T., & Koyama, M. (1977). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry, 81(5), 1433-1439. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved from [Link]
- Brooks, C., & Omudhome, O. (2021). Stereochemistry In Drug Action. In StatPearls.
- Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18.
-
AZoLifeSciences. (2021). L and D Isomers. Retrieved from [Link]
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- 4. Mode of inhibition of ornithine aminotransferase by L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Inhibition of pyridoxal enzymes by L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of D-Canaline
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of D-Canaline. As a structural analog of L-ornithine, this compound's unique biochemical properties necessitate rigorous disposal procedures to ensure laboratory safety and environmental protection. This guide moves beyond mere procedural checklists to explain the scientific rationale behind each step, empowering researchers to manage this compound with confidence and integrity.
Hazard Assessment and Risk Profile: Understanding the "Why"
This compound, and its more studied enantiomer L-Canaline, are potent metabolic toxins. Their primary mechanism of toxicity involves the O-alkyl hydroxylamine functionality, which readily reacts with the pyridoxal phosphate (PLP) cofactor essential for the activity of numerous aminotransferase enzymes.[1][2][3] This interaction forms a stable, inhibitory oxime, effectively shutting down critical metabolic pathways.[2][3]
Due to this inherent reactivity, this compound must be classified as a hazardous compound. The Safety Data Sheet (SDS) for its L-enantiomer provides a clear hazard profile that should be adopted for this compound as a best practice.
Table 1: Hazard Profile of Canaline (based on L-Canaline Data)
| Hazard Category | Classification | GHS Hazard Statement | Rationale & Implications |
|---|---|---|---|
| Acute Toxicity | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | Requires stringent use of Personal Protective Equipment (PPE) to prevent all routes of exposure. Accidental contact must be treated as a significant exposure event. |
| Eye Damage | Category 1 | H318: Causes serious eye damage. | Mandates the use of chemical splash goggles. Standard safety glasses are insufficient. |
| Skin & Respiratory Irritation | Category 2 & 3 | H315: Causes skin irritation. H335: May cause respiratory irritation. | All handling of solid this compound and concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of powders or aerosols. |
Core Principles of this compound Waste Management
Effective disposal is rooted in the foundational principles of hazardous waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]
-
Segregation is Paramount: this compound waste must never be mixed with non-hazardous laboratory trash or other waste streams. It must be collected in a dedicated container for toxic chemical waste.[7][8]
-
Clear and Unambiguous Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its toxic properties.[9][10]
-
Designated Storage: Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[4][9] The SAA should be under the direct control of laboratory personnel.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the complete life cycle of this compound waste, from generation to final pickup.
Phase 1: Immediate Handling and Personal Protective Equipment (PPE)
Before generating any waste, ensure the proper engineering controls and PPE are in place. This is the first line of defense in controlling exposure.[5][11]
-
Engineering Control: All weighing, reconstitution, and handling of this compound must be conducted in a certified chemical fume hood.
-
Eye Protection: Wear chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
Phase 2: Waste Collection and Segregation
Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Establish a Dedicated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The original manufacturer's container, if empty, is often a suitable choice.[4]
-
Collect All Contaminated Materials: This waste stream includes:
-
Unused or expired solid this compound.
-
Aqueous solutions containing this compound.
-
Consumables that have come into direct contact (e.g., pipette tips, weighing paper, contaminated gloves, absorbent pads).
-
Rinsate from decontaminating glassware.
-
Phase 3: Chemical Inactivation Protocol
Given this compound's defined mechanism of toxicity, a chemical inactivation step is strongly recommended to render the waste non-toxic prior to final disposal. This protocol targets the reactive aminooxy group. The use of sodium hypochlorite (bleach) is a well-established method for inactivating a wide range of toxins.[12][13]
Objective: To oxidize the reactive aminooxy moiety of this compound, neutralizing its toxic potential.
Materials:
-
Collected this compound aqueous waste.
-
5.25% Sodium Hypochlorite (standard household bleach).
-
1M Sodium Hydroxide (NaOH).
-
pH indicator strips.
Methodology:
-
Work in a Fume Hood: Perform all steps of this inactivation procedure inside a certified chemical fume hood.
-
Dilute the Waste: If working with concentrated this compound solutions, dilute with water to an estimated concentration of <10 mg/mL.
-
Adjust pH: Slowly add 1M NaOH to the aqueous waste solution until the pH is ≥ 10. This alkaline environment enhances the efficacy of the hypochlorite treatment for many toxins.[12][13]
-
Add Sodium Hypochlorite: For every 100 mL of pH-adjusted waste solution, slowly add 20 mL of 5.25% sodium hypochlorite solution. Stir gently.
-
Reaction Time: Allow the mixture to react for a minimum of 4 hours at room temperature.[13] This duration ensures complete inactivation.
-
Neutralization: After the inactivation period, carefully neutralize the solution by adding a suitable acid (e.g., 1M HCl) until the pH is between 6.0 and 8.0.
-
Document the Process: Record the inactivation procedure on a tag or label affixed to the waste container.
Phase 4: Final Containment and Labeling
-
Seal the Container: Securely cap the waste container, ensuring it is not leaking.[4][14]
-
Update the Label: On the "Hazardous Waste" label, list all contents of the container, including the now-inactivated this compound solution, and note the inactivation treatment performed. This provides full transparency for the disposal technicians.
Phase 5: Storage and Professional Disposal
-
Store in SAA: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area. Ensure it is stored with compatible chemicals and within secondary containment.[4][9]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup. Never dispose of this waste via standard trash or down the drain.[7]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Consult SDS: Refer to the Safety Data Sheet for specific guidance.
-
Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including a respirator if powders were spilled outside of a fume hood.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect and Dispose: Carefully collect the absorbed material and place it into the designated this compound hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by the inactivation solution (10% bleach), and then wipe with water.
-
Seek Medical Attention: If exposure occurs, wash the affected area thoroughly with soap and water for at least 15 minutes and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
-
Rahman, Y. et al. (1973). A mechanism of L-canaline toxicity . PubMed. Available at: [Link]
-
Wikipedia. Canavanine . Available at: [Link]
-
Swaffar, D. S. et al. (2002). The Antiproliferative and Immunotoxic Effects of L-canavanine and L-canaline . PubMed. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines . Available at: [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace . Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Controlling Exposure . Available at: [Link]
-
Wikipedia. Canaline . Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview . Available at: [Link]
-
American Laboratory. (2022). Managing Hazardous Chemical Waste in the Lab . Available at: [Link]
-
PolyStar Containment. Understanding OSHA Chemical Storage Requirements . Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards . Available at: [Link]
-
Stanford Environmental Health & Safety. Toxin Inactivation . Available at: [Link]
-
Taylor & Francis Online. The Mechanism of l-Canavanine Cytotoxicity: Arginyl tRNA Synthetase as a Novel Target for Anticancer Drug Discovery . Available at: [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations . Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste . Available at: [Link]
-
University of Alabama at Birmingham (UAB). Procedures for the Inactivation and Safe Containment of Toxins . Available at: [Link]
-
Federal Select Agent Program. (2017). Guidance on the Inactivation or Removal of Select Agents and Toxins for Future Use . Available at: [Link]
-
Federal Select Agent Program. Guidance on the Inactivation or Removal of Select Agents and Toxins for Future Use (PDF version) . Available at: [Link]
-
GSRS. CANALINE, D- . Available at: [Link]
-
PubMed Central. Biochemical strategies for the detection and detoxification of toxic chemicals in the environment . Available at: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling D-Canaline
For researchers, scientists, and drug development professionals, the introduction of novel or lesser-known compounds into a workflow demands a rigorous and proactive approach to safety. D-Canaline, a non-proteinogenic amino acid, is one such compound where comprehensive safety data is not widely available. This guide provides essential, immediate safety and logistical information for handling this compound, establishing a framework for safe operational and disposal plans. By treating this substance with the caution it warrants, we can ensure the well-being of laboratory personnel while enabling groundbreaking research.
The structural similarity of this compound to L-Canaline, its more studied enantiomer, provides a basis for our initial safety assessment. L-Canaline is known to be harmful if swallowed, inhaled, or in contact with skin; it can cause serious eye damage, skin irritation, and respiratory irritation. In the absence of specific data for the D-isomer, we must assume it presents similar hazards. Therefore, this guide adopts the precautionary principle, outlining a robust personal protective equipment (PPE) protocol.
Core Safety Directives: A Multi-Layered Approach
A dynamic risk assessment is paramount before handling this compound. This involves not only considering the intrinsic properties of the chemical but also the nature of the procedure being performed (e.g., weighing, dissolving, heating).
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even donned, engineering controls must be in place. All work with this compound, especially when handling the solid form or creating solutions, must be conducted within a certified chemical fume hood. This primary containment device is critical for preventing the inhalation of any dust or aerosols.
Personal Protective Equipment (PPE): A Detailed Breakdown
The following PPE is mandatory for all personnel handling this compound. This multi-layered approach ensures protection from various potential exposure routes.
-
Eye and Face Protection: Given the risk of serious eye damage, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine dust.[1][2]
-
Face Shield: A full-face shield should be worn over safety goggles, especially when there is a significant risk of splashes, such as during bulk transfers or when the substance is under pressure.[2]
-
-
Hand Protection: The potential for skin irritation and dermal absorption necessitates careful selection of gloves.
-
Double Gloving: Wear two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove immediately upon contamination.
-
Regular Glove Changes: Disposable nitrile gloves are intended for incidental contact.[1] Change your outer glove immediately if you suspect contamination. Always change gloves after a maximum of two hours of use, or as recommended by the glove manufacturer for the specific chemicals being used in the procedure.
-
-
Body Protection: A lab coat is the minimum requirement for body protection.[1][2][3]
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend if working with flammable solvents) must be worn at all times.
-
Chemical-Resistant Apron: For procedures involving larger quantities of this compound or a high likelihood of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
-
Respiratory Protection: While a fume hood is the primary means of respiratory protection, additional measures may be necessary based on your risk assessment.
-
Work Within a Fume Hood: All manipulations of this compound powder and solutions should be performed inside a properly functioning chemical fume hood.
-
Respirator: If engineering controls are insufficient or during a spill cleanup outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.[2] The selection of the respirator should be based on a formal risk assessment.
-
Table 1: Summary of Mandatory PPE for Handling this compound
| Body Part | Primary Protection | Secondary Protection (Based on Risk Assessment) |
| Eyes | Chemical Splash Goggles | Face Shield |
| Hands | Double Nitrile Gloves | Silver Shield gloves under nitrile for extended contact |
| Body | Laboratory Coat | Chemical-Resistant Apron |
| Respiratory | Chemical Fume Hood | NIOSH-Approved Respirator |
| Feet | Closed-Toe Shoes | N/A |
Operational and Disposal Plans: Step-by-Step Guidance
Adherence to a strict operational workflow is crucial for minimizing exposure risk.
Experimental Workflow for Safe Handling of this compound
-
Preparation:
-
Designate a specific area within the chemical fume hood for this compound handling.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is inside the fume hood before starting.
-
Prepare a waste container for this compound contaminated solid waste within the fume hood.
-
-
Handling:
-
Don all required PPE before entering the laboratory.
-
When weighing the solid, use a microbalance inside the fume hood or an enclosure to prevent dust dissemination.
-
If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Keep all containers of this compound sealed when not in use.
-
-
Post-Handling:
-
Wipe down the work area within the fume hood with an appropriate solvent to decontaminate the surface.
-
Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in the designated hazardous waste container.
-
-
Doffing PPE:
-
Remove PPE in the correct order to prevent cross-contamination: outer gloves, face shield, apron, lab coat, goggles, and finally inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (gloves, wipes, etc.) in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]
Visualizing the Workflow for Safety
The following diagram illustrates the critical steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Conclusion: Building a Culture of Safety
Handling novel or uncharacterized compounds like this compound is integral to scientific advancement. By adopting a comprehensive safety protocol grounded in the principles of hazard mitigation and risk assessment, we can foster an environment of scientific integrity and trust. This guide provides the foundational knowledge for the safe handling of this compound, empowering researchers to focus on their critical work with confidence in their safety procedures.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Unidentified Substances: A Guide for Laboratory Professionals.
- University of Pittsburgh. (2023, September 21). Unknown Chemicals.
- OARS. (n.d.). FS_Unknown Chemicals Management.
- Purdue University. (n.d.). Unknown Chemicals - Environmental Health and Safety.
- Santa Cruz Biotechnology. (n.d.). Canavanine sulfate Safety Data Sheet.
- GSRS. (n.d.). CANALINE, D-.
- UT Tyler. (n.d.). Unknown Chemical Guidance.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- LabXchange. (n.d.). Personal Protective Equipment.
- Cayman Chemical. (2025, November 7). Safety Data Sheet - L-Canaline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
